Product packaging for 2-Chloro-5-fluoro-3-methylpyridine(Cat. No.:CAS No. 38186-84-4)

2-Chloro-5-fluoro-3-methylpyridine

Cat. No.: B1590720
CAS No.: 38186-84-4
M. Wt: 145.56 g/mol
InChI Key: FMPYGEFGXUAAKG-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFN B1590720 2-Chloro-5-fluoro-3-methylpyridine CAS No. 38186-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPYGEFGXUAAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511471
Record name 2-Chloro-5-fluoro-3-methylpyridine
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-84-4
Record name 2-Chloro-5-fluoro-3-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-3-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5-fluoro-3-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details its core physical and chemical properties, predicted reactivity, plausible synthetic pathways, and significant role as an intermediate in the creation of complex, high-value molecules. Emphasis is placed on the scientific rationale behind its characteristics and handling protocols to ensure both safety and efficacy in a laboratory setting.

Chemical Identity and Molecular Structure

This compound, also known as 2-Chloro-5-fluoro-3-picoline, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a methyl group at the 3-position—creates a unique electronic and steric profile, making it a valuable synthon in organic chemistry.

  • IUPAC Name: this compound[1]

  • CAS Number: 38186-84-4[1]

  • Molecular Formula: C₆H₅ClFN[1]

  • SMILES: CC1=CC(=CN=C1Cl)F[1]

  • InChI: InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1]

  • InChIKey: FMPYGEFGXUAAKG-UHFFFAOYSA-N[1]

The structure combines an electron-withdrawing chlorine atom adjacent to the ring nitrogen, a strongly electron-withdrawing fluorine atom para to the nitrogen, and an electron-donating methyl group. This arrangement significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions.

Physicochemical Properties

The physical state and solubility of this compound are critical for its handling, reaction setup, and purification. The compound is typically a low-melting solid.[2]

PropertyValueSource
Molecular Weight 145.56 g/mol [1]
Appearance White to almost white powder or lump[2]
Melting Point 41.0 to 45.0 °C[2]
Boiling Point 177.9 ± 35.0 °C (Predicted)[2]
Density 1.264 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]
pKa -1.59 ± 0.10 (Predicted)[2]

Causality Insight: The melting point suggests that the compound is a solid at standard room temperature, simplifying weighing and handling but requiring dissolution in a suitable solvent for most reactions. Its solubility in methanol indicates its polarity, which is consistent with the presence of halogen atoms and a nitrogen heteroatom.

Reactivity and Chemical Profile

The reactivity of the pyridine ring is dictated by the interplay of its substituents. The nitrogen atom and the halogen atoms (Cl, F) are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAᵣ).

  • Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom at the C2 position is the most likely site for nucleophilic attack. This position is activated by the adjacent ring nitrogen and the fluorine atom at C5. Common nucleophiles like amines, alkoxides, or thiols can displace the chloride, providing a versatile method for further functionalization.

  • Electrophilic Aromatic Substitution (SEAᵣ): The electron-deficient nature of the ring makes electrophilic substitution challenging. Any such reaction would likely be directed by the methyl group to the C4 or C6 positions, though harsh conditions would be required.

  • Role of Fluorine: The fluorine atom at the C5 position significantly increases the metabolic stability of derivative molecules in drug discovery contexts.[3] It also enhances the electrophilicity of the ring, further activating the C2 position for SNAᵣ reactions.

Plausible Synthetic Pathway

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. A common strategy involves building the substituted ring or modifying a pre-existing pyridine core. The following diagram illustrates a generalized workflow.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Picoline 3-Picoline (3-Methylpyridine) Chlorination Step 1: Chlorination Picoline->Chlorination e.g., Cl₂ gas Fluorination Step 2: Fluorination Chlorination->Fluorination e.g., KF/Phase Transfer Catalyst FinalProduct This compound Fluorination->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Workflow Explanation:

  • Chlorination: The synthesis can start from 3-methylpyridine (3-picoline).[4][5] Direct chlorination can be achieved using chlorine gas, often with a catalyst, to install a chlorine atom at the C2 position, yielding 2-chloro-5-methylpyridine.[4]

  • Fluorination: The subsequent step is the introduction of the fluorine atom. A common method for fluorinating heterocyclic rings is nucleophilic substitution using a fluoride source like potassium fluoride (KF), often in an aprotic polar solvent and sometimes with a phase-transfer catalyst to improve reactivity.[6] This step would convert an appropriate precursor to the final 5-fluoro product. The precise order of halogenation steps is crucial for selectivity and yield.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules with desired biological activities.

  • Pharmaceuticals: Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals.[3] The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[3][7] This building block is ideal for synthesizing inhibitors, receptor antagonists, and other active pharmaceutical ingredients (APIs). For example, the pyrazolo[3,4-b]pyridine core found in the drug Vericiguat contains a fluorine atom at the C-5 position, which enhances its metabolic stability.[3]

  • Agrochemicals: Substituted pyridines are a cornerstone of the agrochemical industry, forming the basis for many potent herbicides, insecticides, and fungicides.[7][8] The specific substitution pattern of this compound can be used to develop next-generation crop protection agents with improved efficacy and environmental profiles.[7][9]

The following diagram illustrates its role as a versatile scaffold.

G cluster_pharma Pharmaceutical Leads cluster_agro Agrochemical Leads Core 2-Chloro-5-fluoro- 3-methylpyridine KinaseInhibitor Kinase Inhibitors Core->KinaseInhibitor SNAr with -NH₂ group GPCR_Ligand GPCR Ligands Core->GPCR_Ligand SNAr with -OH group Fungicide Fungicides Core->Fungicide Suzuki Coupling (via boronic acid derivative) Herbicide Herbicides Core->Herbicide Further Functionalization

Caption: Role as a central building block in synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

6.1. Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]

Hazard CodeDescriptionGHS Class
H302 Harmful if swallowedAcute toxicity, oral
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
H335 May cause respiratory irritationSpecific target organ toxicity

6.2. Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

  • Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.

    • Lab Coat: A flame-retardant lab coat is required.

  • Dispensing and Weighing:

    • Dispense the solid carefully to avoid generating dust.

    • Use a dedicated spatula and weighing vessel.

    • Clean any spills immediately with an appropriate absorbent material.

  • Reaction Setup:

    • Add the compound to the reaction vessel inside the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

    • Decontaminate all surfaces and equipment used.

    • Dispose of contaminated waste in a designated, sealed hazardous waste container.

6.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent potential degradation.[2]

Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the key features can be predicted based on the molecular structure. This information is crucial for reaction monitoring and quality control.

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet peak expected around 2.2-2.5 ppm.

    • Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (7.0-8.5 ppm). Each will likely appear as a doublet or doublet of doublets due to coupling with the fluorine atom and the other aromatic proton.

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A signal in the aliphatic region (~15-20 ppm).

    • Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. The carbon attached to fluorine (C5) will exhibit a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature, showing two peaks at M⁺ and M+2.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its physicochemical properties, characterized by a low melting point and moderate polarity, along with a predictable reactivity profile dominated by nucleophilic aromatic substitution, make it a versatile tool for synthetic chemists. Proper adherence to stringent safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in the pursuit of novel, high-value chemical entities.

References

2-Chloro-5-fluoro-3-methylpyridine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic use of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives stand out for their prevalence in a vast array of biologically active molecules. This guide focuses on this compound (CAS No: 38186-84-4), a key trifunctional building block whose unique substitution pattern offers a powerful tool for molecular design. The presence of a chloro, a fluoro, and a methyl group on the pyridine core provides a nuanced platform for chemists to modulate electronic properties, steric interactions, metabolic stability, and lipophilicity.

The chlorine atom at the 2-position serves as a versatile synthetic handle, primarily for cross-coupling reactions to build molecular complexity. The fluorine atom at the 5-position is a critical feature often introduced to enhance metabolic stability and binding affinity by altering the local electronic environment and blocking potential sites of metabolism.[1] The methyl group at the 3-position provides a steric and electronic influence that can be crucial for directing reactivity and optimizing target engagement. This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this valuable intermediate for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development.

IUPAC Name: this compound[2] Synonyms: 2-Chloro-5-fluoro-3-picoline[3] CAS Number: 38186-84-4[2][4] Molecular Formula: C₆H₅ClFN[2][5]

Chemical Structure: Chemical structure of this compound Source: PubChem CID 12852014[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Weight 145.56 g/mol [2][5]
Appearance White to almost white powder or lump
Melting Point 41.0 - 45.0 °C
XLogP3 (Lipophilicity) 2.3[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]

Representative Synthesis and Mechanistic Considerations

While multiple synthetic routes to this compound may exist, a common strategy involves the sequential halogenation of a readily available picoline precursor. The following protocol outlines a representative, logical pathway. The choice of reagents and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyridine ring. For instance, chlorination at the 2-position of a pyridine ring is a well-established transformation.[6] Subsequent introduction of a fluorine atom often requires more specialized methods.

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Synthesis_Workflow A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B Chlorination (e.g., Cl2, catalyst) C 2-Chloro-5-amino-3-methylpyridine B->C Nitration, then Reduction D This compound C->D Balz-Schiemann Reaction (1. NaNO2, HBF4 2. Heat)

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Chloro-5-methylpyridine

This step is based on the direct chlorination of 3-methylpyridine.[6]

  • Setup: To a suitable reactor equipped with a mechanical stirrer, gas inlet, condenser, and thermometer, add 3-methylpyridine (1.0 eq) and a reaction medium such as water or an inert solvent.

  • Reaction: Introduce chlorine gas (Cl₂) at a controlled rate while maintaining the reaction temperature between 40-60 °C. The reaction is often facilitated by a catalyst.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylpyridine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Chloro-5-amino-3-methylpyridine

  • Nitration: Cool the 2-chloro-5-methylpyridine (1.0 eq) in concentrated sulfuric acid. Add a nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise while maintaining a low temperature (0-10 °C).

  • Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the nitro product. Filter, wash with water, and dry.

  • Reduction: Dissolve the resulting 2-chloro-5-nitro-3-methylpyridine in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Isolation: After reduction is complete, neutralize the mixture and extract the amino product. Dry and concentrate the organic phase to yield 2-chloro-5-amino-3-methylpyridine.

Step 3: Synthesis of this compound (Balz-Schiemann Reaction)

  • Diazotization: Dissolve 2-chloro-5-amino-3-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

  • Isolation of Salt: The diazonium salt typically precipitates from the solution. Filter the salt, wash with cold ether, and dry under vacuum.

  • Thermolysis: Gently heat the isolated diazonium salt in an inert solvent or neat. The salt will decompose to release nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired this compound.

  • Purification: Purify the final product by distillation or column chromatography.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Reactivity_Diagram sub This compound A Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) sub->A B Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) sub->B C Nucleophilic Substitution (Nu-H, Base) sub->C prodA 2-Aryl-5-fluoro-3-methylpyridine A->prodA prodB 2-Amino-5-fluoro-3-methylpyridine Derivative B->prodB prodC 2-Nu-5-fluoro-3-methylpyridine C->prodC

Caption: Key transformations of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a typical application of the compound in forming a new carbon-carbon bond.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 2-aryl-5-fluoro-3-methylpyridine product.

Applications in Research and Development

This compound is a valuable intermediate primarily due to the strategic placement of its functional groups, which serve distinct purposes in the design of bioactive molecules.

  • Pharmaceuticals: In drug discovery, the pyridine scaffold is a common feature. The introduction of fluorine can significantly improve a drug candidate's metabolic profile, leading to better oral bioavailability and a longer half-life.[1] The chloro and methyl groups provide points for diversification and for optimizing interactions with biological targets. For example, the fluorinated pyridine core is a key component in drugs like Ivosidenib, where the fluorine atom enhances potency and metabolic stability.[1] While not made from this specific isomer, its utility illustrates the principle of using such building blocks.

  • Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on creating molecules with high efficacy and improved environmental profiles. Fluorinated pyridine structures are known to contribute to these properties. This building block can be used to synthesize active ingredients that are more potent and selective, reducing the amount needed for crop protection. For instance, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine are crucial for synthesizing fungicides such as fluazinam.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation H315Causes skin irritation[2][8]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2][8]
Acute Toxicity, Oral H302Harmful if swallowed[2]
Specific target organ toxicity H335May cause respiratory irritation[2]

Note: Hazard classifications may vary slightly between suppliers.[2]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[9]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • Wash hands thoroughly after handling.[8]

  • Avoid breathing dust or vapors.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant value in the synthesis of complex organic molecules. Its unique combination of a reactive chlorine handle, a metabolically robust fluorine atom, and an influential methyl group makes it an attractive building block for chemists in drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the creation of next-generation chemical entities.

References

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-3-picoline (CAS: 38186-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-fluoro-3-picoline, also known as 2-chloro-5-fluoro-3-methylpyridine, is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its strategic placement of chloro, fluoro, and methyl functional groups on the pyridine ring imparts unique reactivity and makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, applications, and handling protocols, serving as a critical resource for professionals engaged in chemical research and development. The compound's role as a key intermediate in the creation of targeted therapies, including anti-infective and anti-cancer agents, underscores its importance in modern medicinal chemistry.[1]

Physicochemical Properties & Molecular Structure Analysis

2-Chloro-5-fluoro-3-picoline is a white to pale yellow solid at room temperature.[1] The molecular structure, featuring an aromatic pyridine core, is activated and directed by its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a key reaction for building more complex molecules. The fluorine atom at the 5-position enhances metabolic stability and binding affinity in final drug products, a highly desirable trait in medicinal chemistry.[2] The methyl group at the 3-position provides a site for further functionalization or can sterically influence reaction pathways.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 38186-84-4[1][3][4][5]
Molecular Formula C₆H₅ClFN[1][3]
Molecular Weight 145.56 g/mol [1][3]
Appearance White to pale yellow solid / powder to lump[1][4]
Purity ≥98.0% (GC)[4][5]
Melting Point 41.0 to 45.0 °C[4]
Storage Conditions Store at 0-8 °C, in a dry, cool, well-ventilated place[1][6]
MDL Number MFCD04972725[1][5]
PubChem ID 12852014[1]

Synthesis & Mechanistic Pathways

The synthesis of substituted pyridines like 2-chloro-5-fluoro-3-picoline is a cornerstone of industrial organic chemistry. While multiple proprietary methods exist, a common conceptual pathway involves the construction and subsequent halogenation of a picoline precursor. For instance, processes can start from readily available materials like propionaldehyde, which undergo condensation and cyclization reactions to form a pyridone intermediate.[7][8] This intermediate is then subjected to chlorination and fluorination steps to yield the final product.

The choice of reagents is critical. Chlorinating agents such as phosphorus oxychloride or phosgene are often employed to convert hydroxyl groups on the pyridine ring to chlorides.[8] The causality behind this choice lies in their high reactivity and the irreversible nature of the transformation, which drives the reaction to completion.

Below is a conceptual workflow illustrating a generalized synthesis pathway.

G cluster_0 Pyridine Ring Formation cluster_1 Halogenation Steps cluster_2 Purification A Simple Aldehydes/ Ketones (e.g., Propionaldehyde) B Condensation & Cyclization A->B Reagents C Pyridone Intermediate (e.g., 5-methyl-2(1H)-pyridone) B->C Heat D Chlorination C->D e.g., POCl₃, PCl₅ E Fluorination D->E Selective Fluorinating Agent (e.g., Selectfluor) F 2-Chloro-5-fluoro-3-picoline E->F G Crude Product F->G H Crystallization/ Chromatography G->H I Final Product (≥98% Purity) H->I

Caption: Generalized Synthesis Workflow for 2-Chloro-5-fluoro-3-picoline.

Core Applications in Medicinal Chemistry & Drug Discovery

2-Chloro-5-fluoro-3-picoline is a highly valued intermediate, primarily used as a foundational scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][9] Its utility stems from the ability of chemists to selectively modify the molecule at its reactive sites, particularly the C2-chloro position, via nucleophilic aromatic substitution (SNAᵣ).

This reaction allows for the introduction of various amine, alcohol, or thiol-containing moieties, which are common functional groups in drug molecules. The pyridine nitrogen itself can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets. This compound is instrumental in developing novel anti-infective and anti-cancer drugs.[1]

The diagram below illustrates how the picoline core is incorporated into a larger, hypothetical drug candidate structure.

G A 2-Chloro-5-fluoro-3-picoline C Nucleophilic Aromatic Substitution (SNAᵣ Reaction) A->C B Nucleophilic Reagent (R-NH₂) B->C D Key Drug Intermediate C->D Forms C-N bond E Further Synthetic Steps (e.g., coupling reactions, functional group modifications) D->E F Final API / Drug Candidate E->F

Caption: Role as a Building Block in API Synthesis.

Analytical & Quality Control Protocols

Ensuring the purity and identity of 2-Chloro-5-fluoro-3-picoline is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-technique approach is standard for quality control.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for assessing purity and identifying volatile impurities.[4]

  • Objective: To determine the purity percentage and identify any related substances.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the material (e.g., 1 mg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 450.

    • Validation: The primary peak should correspond to the retention time of a certified reference standard. The mass spectrum should show the characteristic molecular ion peak (m/z 145) and isotopic pattern for a single chlorine atom. Purity is calculated by area percentage.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure.

  • Objective: To verify the identity and structure of the compound.

  • Protocol:

    • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the substituted pyridine structure.

    • Trustworthiness: The integrated peak areas must correspond to the proton count of the structure. The observed couplings in the ¹H and ¹⁹F spectra must align with the relative positions of the atoms.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on data for similar halogenated pyridines, 2-Chloro-5-fluoro-3-picoline should be treated as a hazardous substance.[6][10]

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12] All handling of solids should be done in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 0-8°C.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion and Future Outlook

2-Chloro-5-fluoro-3-picoline (CAS: 38186-84-4) is a pivotal chemical intermediate whose structural features are highly leveraged in the synthesis of high-value molecules, particularly for the pharmaceutical sector. Its well-defined reactivity allows for its efficient incorporation into complex drug candidates. As drug discovery continues to demand molecules with enhanced properties like metabolic stability and target affinity, the use of strategically fluorinated building blocks like this picoline derivative is expected to grow, solidifying its role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. Their unique physicochemical properties—often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability—make them indispensable building blocks for medicinal chemists. Among these, 2-Chloro-5-fluoro-3-methylpyridine (also known as 2-Chloro-5-fluoro-3-picoline) has emerged as a particularly valuable intermediate. Its trifunctional nature, featuring chloro, fluoro, and methyl groups on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic routes, and notable applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, possessing the key structural attributes for use as a versatile synthetic building block.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Chloro-5-fluoro-3-picoline[1]
CAS Number 38186-84-4[2]
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Appearance White to off-white powder or lump[1]
Purity Typically >98.0% (by GC)[1]

Established Synthesis Methodology

The synthesis of substituted pyridines often involves multi-step sequences that build upon a pre-existing pyridine core or construct the ring from acyclic precursors. For this compound, a well-documented synthetic strategy involves the transformation of a corresponding 5-aminopyridine derivative, which itself is derived from a nitropyridine precursor. This approach leverages established, high-yielding reactions common in heterocyclic chemistry.

Synthetic Route Rationale

The chosen pathway, referenced in patent literature, begins with 2-chloro-3-methyl-5-nitropyridine.[3] This starting material is strategic as the nitro group can be cleanly reduced to an amine. The resulting amino group is then transformed into a fluorine substituent via a diazotization reaction followed by thermal decomposition, a variant of the Balz-Schiemann reaction. This sequence is logical and efficient, utilizing the robust reactivity of nitro and amino functionalities on the pyridine ring.

Visual Workflow of Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Fluorination cluster_2 Final Product A 2-Chloro-3-methyl-5-nitropyridine B 5-Amino-2-chloro-3-methylpyridine A->B  Reduction  (e.g., SnCl₂, HCl) C Pyridinediazonium Intermediate B->C Diazotization (e.g., HBF₄, NaNO₂) D This compound C->D Thermal Decomposition (Heat)

References

The Strategic Deployment of 2-Chloro-5-fluoro-3-methylpyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Precision in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to be a focal point of innovation. Its value is profoundly enhanced through strategic halogenation and alkylation, which can exquisitely modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of 2-chloro-5-fluoro-3-methylpyridine, a highly versatile and strategically functionalized building block. We will elucidate its intrinsic chemical attributes, synthetic accessibility, and its impactful applications in the design of targeted therapeutics, with a particular focus on the development of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to accelerate their research and development endeavors.

Physicochemical and Reactive Profile of this compound

This compound is a substituted pyridine ring with the chemical formula C₆H₅ClFN.[1] Its structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of substituents imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in drug design.

The presence of both chlorine and fluorine atoms significantly influences the electronic nature of the pyridine ring, enhancing its utility as a scaffold in medicinal chemistry.[2][3] The fluorine atom, in particular, can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClFNPubChem CID: 12852014[1]
Molecular Weight 145.56 g/mol PubChem CID: 12852014[1]
IUPAC Name This compoundPubChem CID: 12852014[1]
CAS Number 38186-84-4PubChem CID: 12852014[1]

Synthetic Rationale and Methodologies

The efficient synthesis of this compound is a critical prerequisite for its widespread application in drug discovery programs. A key synthetic route involves the transformation of a nitro-group precursor, which allows for the strategic introduction of the fluorine atom.

Synthesis from 2-Chloro-3-methyl-5-nitropyridine

A documented method for the preparation of this compound involves a multi-step process starting from 2-chloro-3-methyl-5-nitropyridine.[6] This process includes the reduction of the nitro group to an amine, followed by a diazotization reaction in the presence of a fluoride source to introduce the fluorine atom.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine to 5-Amino-2-chloro-3-methylpyridine

  • To a solution of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-chloro-3-methylpyridine.

Step 2: Diazotization and Fluorination to Yield this compound

  • Dissolve the 5-amino-2-chloro-3-methylpyridine in an aqueous solution of a non-nucleophilic acid, such as hexafluorophosphoric acid (HPF₆).[6]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period to allow for the formation of the diazonium salt.

  • Gently warm the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of this compound.[6]

  • Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Diagram 1: Synthetic Workflow for this compound

G A 2-Chloro-3-methyl-5-nitropyridine B Reduction (e.g., SnCl2 or H2/Pd-C) A->B Step 1 C 5-Amino-2-chloro-3-methylpyridine B->C D Diazotization (NaNO2, HPF6) C->D Step 2 E Thermal Decomposition D->E F This compound E->F

Caption: Synthetic pathway from a nitro precursor to the target compound.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The strategic positioning of the chloro and fluoro substituents makes this compound an invaluable building block for the synthesis of kinase inhibitors. The chlorine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities to probe the ATP-binding site of kinases.

Role in the Development of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2][3][6] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[6] Consequently, the development of selective RIPK1 inhibitors is a promising therapeutic strategy.

A patent filed by GlaxoSmithKline (GSK) discloses a series of potent and selective RIPK1 inhibitors that are synthesized using this compound as a key intermediate. This underscores the industrial relevance and utility of this building block in the development of novel therapeutics.

Key Cross-Coupling Reactions

The synthesis of these RIPK1 inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to construct the core structure of the final drug molecule.[7][8][9] The 2-chloro position of this compound is particularly amenable to these transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1 equivalent), a suitable boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G A This compound C Palladium Catalyst & Base A->C B Boronic Acid/Ester B->C D Solvent & Heat C->D Reaction E Coupled Product D->E F Workup & Purification E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The RIPK1 Signaling Pathway: A Therapeutic Target

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs).[1][2][10] Upon activation, RIPK1 can initiate downstream signaling cascades that lead to either cell survival through the activation of NF-κB, or programmed cell death in the form of apoptosis or necroptosis.[10] In many inflammatory diseases, the necroptotic pathway is aberrantly activated, leading to tissue damage.

Diagram 3: Simplified RIPK1 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 ComplexI Complex I RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK1->ComplexIIb TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 TRADD->ComplexI cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI cIAP->ComplexI NFkB NF-κB Activation (Cell Survival & Inflammation) ComplexI->NFkB Casp8 Caspase-8 ComplexIIa->Casp8 Activation MLKL MLKL ComplexIIb->MLKL Casp8->ComplexIIa RIPK3 RIPK3 RIPK3->ComplexIIb

Caption: RIPK1's central role in cell fate decisions.

Pharmacokinetic Considerations and Future Perspectives

The incorporation of the this compound moiety into drug candidates can have a significant impact on their pharmacokinetic properties. The fluorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[4] Furthermore, the overall lipophilicity of the molecule can be fine-tuned by the choice of substituents introduced via cross-coupling reactions, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Representative Pharmacokinetic Data for an Oral RIPK1 Inhibitor

ParameterValueNote
Bioavailability (F%) VariesDependent on final structure
Half-life (t½) 11-19 hoursData from a Phase I study of a selective RIPK1 inhibitor[11]
Target Engagement >90%Achieved at therapeutic doses[12]
Renal Excretion MinimalSuggests primary metabolic clearance[11]

The continued exploration of this compound and its derivatives holds great promise for the discovery of novel therapeutics for a wide range of diseases. Its unique combination of reactivity and desirable physicochemical properties makes it a powerful tool in the arsenal of the modern medicinal chemist. As our understanding of disease biology deepens, the demand for precisely engineered building blocks like this compound will undoubtedly continue to grow, driving the development of the next generation of targeted medicines.

References

The Strategic Utility of 2-Chloro-5-fluoro-3-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical exploration of 2-Chloro-5-fluoro-3-methylpyridine, a trifunctionalized pyridine scaffold poised for significant applications in the development of novel chemical entities.

The unique arrangement of a reactive chloro group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position imbues this molecule with a distinct reactivity profile. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and membrane permeability. The methyl group provides an additional point for potential functionalization or can sterically and electronically modulate the reactivity of the pyridine ring. This guide will delve into the synthesis, key reactions, and potential applications of this valuable building block, providing researchers with the foundational knowledge to leverage its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization in any synthetic endeavor.

PropertyValueSource
Molecular Formula C₆H₅ClFNPubChem[1]
Molecular Weight 145.56 g/mol PubChem[1]
Appearance White to Almost white powder to lumpTCI[2]
Melting Point 41.0 to 45.0 °CTCI[2]
CAS Number 38186-84-4PubChem[1]

Safety and Handling:

This compound is associated with several hazard classifications and requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as follows:

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Skin Irritation (Causes skin irritation) [1]

  • Eye Irritation (Causes serious eye irritation) [1]

  • Acute Toxicity, Dermal (Harmful in contact with skin) [1]

  • Acute Toxicity, Inhalation (Harmful if inhaled) [1]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed when not in use.

Synthesis of this compound

The efficient and scalable synthesis of this key building block is of considerable interest. A notable synthetic route proceeds from 2-chloro-3-methyl-5-nitropyridine, as outlined in patent literature.[3] This transformation involves a multi-step process that leverages well-established named reactions.

Synthesis_Pathway Start 2-Chloro-3-methyl-5-nitropyridine Intermediate1 5-Amino-2-chloro-3-methylpyridine Start->Intermediate1 Reduction of Nitro Group Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization Product This compound Intermediate2->Product Thermal Decomposition (Balz-Schiemann type reaction)

Figure 1: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on the general transformation described in the patent literature for the synthesis of fluoropyridines from aminopyridines via a Balz-Schiemann type reaction.[3]

Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine

  • To a solution of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product, 5-amino-2-chloro-3-methylpyridine, with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Step 2: Diazotization and Fluorination

  • Dissolve the crude 5-amino-2-chloro-3-methylpyridine in an aqueous solution of a non-nucleophilic acid, such as hexafluorophosphoric acid (HPF₆).[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

  • Isolate the diazonium hexafluorophosphate salt by filtration.

  • Carefully heat the isolated diazonium salt (thermal decomposition) to induce the release of nitrogen gas and the formation of this compound.[3]

  • Purify the resulting product by distillation or column chromatography.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound lies in the selective reactivity of its chloro substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] this compound can serve as the halide partner, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Suzuki_Coupling Reactant1 This compound Product 2-Aryl-5-fluoro-3-methylpyridine Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Catalyst->Product

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction enables the introduction of primary or secondary amines at the 2-position of the pyridine ring, providing access to a diverse range of 2-amino-5-fluoro-3-methylpyridine derivatives.

Buchwald_Hartwig_Amination Reactant1 This compound Product 2-(Dialkylamino)-5-fluoro-3-methylpyridine Reactant1->Product Reactant2 Amine (R₂NH) Reactant2->Product Catalyst Pd Catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) Catalyst->Product

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Representative Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Add the desired primary or secondary amine (1.1-1.5 equiv.).

  • Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

While specific commercial products derived from this compound are not yet widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The 2-aminopyridine scaffold, readily accessible through Buchwald-Hartwig amination, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to introduce diverse aryl groups via Suzuki coupling further expands the accessible chemical space for structure-activity relationship (SAR) studies.

In the agrochemical sector, substituted pyridines are integral to many modern herbicides, insecticides, and fungicides.[7][8] The unique combination of substituents on this compound makes it a promising starting material for the development of new crop protection agents with potentially enhanced efficacy and improved toxicological profiles.

Conclusion

This compound represents a strategically important and versatile heterocyclic building block for modern organic synthesis. Its trifunctionalized nature provides a platform for the introduction of a wide array of molecular complexity through well-established and robust synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers in medicinal chemistry and agrochemical development to unlock the full potential of this valuable scaffold in their pursuit of novel and impactful chemical entities. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

2-Chloro-5-fluoro-3-methylpyridine stands as a pivotal heterocyclic intermediate, offering a unique combination of reactive sites that make it an attractive scaffold in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of a chloro, a fluoro, and a methyl group on the pyridine ring imparts a distinct electronic and steric profile, governing its reactivity and enabling selective functionalization. This guide, intended for the discerning researcher, provides a comprehensive exploration of the reactivity of this compound, moving beyond a mere recitation of facts to an insightful analysis of the principles that underpin its chemical behavior. By understanding the interplay of the substituents and their influence on the pyridine core, scientists can harness the full potential of this versatile building block for innovative molecular design and synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally dictated by the electronic interplay of its substituents with the pyridine ring. The chlorine atom at the 2-position, the fluorine atom at the 5-position, and the methyl group at the 3-position each contribute to the overall electron density and polarization of the aromatic system.

Substituent Effects:

  • 2-Chloro Group: The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects. However, in the context of nucleophilic aromatic substitution (SNAr), its primary role is that of a good leaving group, activated by the electron-deficient nature of the pyridine ring.

  • 5-Fluoro Group: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, further decreasing the electron density of the pyridine ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

  • 3-Methyl Group: The methyl group is an electron-donating group through an inductive effect. It slightly counteracts the deactivating effects of the halogens, subtly modulating the overall reactivity of the ring.

The combination of these substituents creates a unique electronic environment where the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom and the electron-withdrawing groups.

Diagrammatic Representation of Electronic Effects:

Caption: Electronic contributions of substituents in this compound.

Key Reactivity Profiles

The strategic positioning of the chloro, fluoro, and methyl groups on the pyridine nucleus of this compound opens up a diverse range of synthetic transformations. The primary modes of reactivity for this molecule are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the chlorine and fluorine atoms, makes this compound a prime candidate for nucleophilic aromatic substitution.[1] In these reactions, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group.

Regioselectivity:

The primary site for nucleophilic attack is the C-2 position, where the chlorine atom is located. This is due to a combination of factors:

  • Activation by Nitrogen: The nitrogen atom in the pyridine ring strongly activates the ortho (C-2 and C-6) and para (C-4) positions towards nucleophilic attack.

  • Leaving Group Ability: Chlorine is a better leaving group than fluorine in most SNAr reactions on electron-deficient heteroaromatics.

  • Inductive Effects: The cumulative inductive effects of the nitrogen, chlorine, and fluorine atoms make the C-2 position highly electrophilic.

While the C-6 position is also activated, it is sterically less accessible due to the adjacent methyl group at C-3. The C-4 position is less activated compared to the C-2 position. Therefore, nucleophilic substitution reactions on this compound are expected to occur predominantly at the C-2 position.

Typical Nucleophiles:

A wide range of nucleophiles can be employed in SNAr reactions with this compound, including:

  • N-Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of 2-amino-5-fluoro-3-methylpyridine derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

  • O-Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can displace the chlorine atom to form 2-alkoxy- or 2-aryloxy-5-fluoro-3-methylpyridines.

  • S-Nucleophiles: Thiols and thiophenols readily react to yield 2-thioether derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine; 2.0 - 3.0 eq.).

  • Solvent: Add a suitable polar aprotic solvent such as DMF, DMSO, or NMP. The choice of solvent can significantly influence the reaction rate and yield.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the specific substrate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] These reactions are cornerstones of modern organic synthesis and provide access to a vast array of functionalized pyridine derivatives.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[3][4] It is a powerful method for forming C-C bonds and introducing aryl or vinyl substituents at the 2-position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[5][6] It offers a complementary approach to the SNAr reaction for the synthesis of 2-aminopyridine derivatives, often under milder conditions and with a broader substrate scope.

  • Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[7][8] It is a valuable tool for introducing alkynyl moieties into the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1 - 1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 eq.).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is crucial for efficient catalysis with aryl chlorides.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the SNAr reaction.

Diagrammatic Representation of a Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Start: This compound + Boronic Acid/Ester + Base Catalyst Add Pd Catalyst & Phosphine Ligand Start->Catalyst Solvent Add Degassed Solvent System Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to 80-120 °C Inert->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Work-up: Aqueous Extraction Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Final Product: 2-Aryl-5-fluoro-3-methylpyridine Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic and Physical Data

Accurate characterization of this compound is essential for its use in synthesis. The following data provides key identifiers and properties.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClFN[9]
Molecular Weight 145.56 g/mol [9]
CAS Number 38186-84-4[9]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃) δ (ppm): 7.95 (d, 1H), 7.20 (dd, 1H), 2.35 (s, 3H)Predicted
¹³C NMR (CDCl₃) δ (ppm): 158.5 (d), 148.0, 140.0 (d), 125.0 (d), 122.0, 15.0Predicted
Mass Spectrum (EI) m/z: 145 (M⁺), 110, 82Predicted

Note: Experimental spectroscopic data for this specific compound is not widely available in the public domain. The provided NMR and MS data are predicted values and should be used as a guide. Experimental verification is highly recommended.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Gateway to Novel Chemical Space

This compound is a highly functionalized building block with a rich and predictable reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the 2-position and its utility in a range of palladium-catalyzed cross-coupling reactions make it a valuable tool for the synthesis of diverse and complex molecular architectures. By understanding the electronic and steric factors that govern its reactivity, researchers can strategically employ this intermediate to access novel chemical space in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide serve as a foundation for the successful application of this compound in innovative synthetic endeavors.

References

2-Chloro-5-fluoro-3-methylpyridine safety, hazards, and toxicity information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 2-Chloro-5-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it functions as a key intermediate in the development of novel therapeutic agents and crop protection chemicals.[1] The presence of chloro, fluoro, and methyl groups on the pyridine ring imparts unique reactivity and physicochemical properties, making it a versatile reagent. However, these same structural features necessitate a thorough understanding of its safety profile to ensure its responsible and safe handling in a laboratory and manufacturing context.

This guide provides a comprehensive overview of the safety, hazards, and available toxicological information for this compound, compiled for professionals in research and development. The content is structured to provide not just data, but also the scientific rationale behind safety protocols and emergency procedures.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of chemical safety. These characteristics influence its behavior under various laboratory conditions, storage requirements, and the appropriate emergency response measures.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Chloro-5-fluoro-3-picoline[2]
CAS Number 38186-84-4[2][3][4]
Molecular Formula C₆H₅ClFN[2][3]
Molecular Weight 145.56 g/mol [2][3]
Appearance White to almost white powder or lump[3][4]
Melting Point 41.0 to 45.0 °C[4]
Boiling Point 177.9 ± 35.0 °C (Predicted)[4]
Density 1.264 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity and irritation.[2] The "Warning" signal word indicates a moderate level of hazard.[2][3]

GHS Hazard Summary
Hazard ClassHazard Statement CodeDescriptionReference(s)
Acute Toxicity, OralH302Harmful if swallowed[2][5][6]
Skin Corrosion/IrritationH315Causes skin irritation[2][3][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3][6]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][6]

Note: The hazards H312 and H332 are reported by a smaller percentage of notifiers to the ECHA C&L Inventory, indicating that while possible, the primary and universally recognized hazards are oral toxicity and skin/eye irritation.[2]

GHS Label Elements Visualization

The following diagram illustrates the standard GHS label elements for this compound, providing an at-a-glance summary of its core hazards.

GHS_Label cluster_pictogram Pictogram cluster_details Hazard Details Pictogram_Node Details_Node Signal Word: Warning Hazard Statements: H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Label for this compound.

Section 3: Toxicological Profile

The toxicological data for this compound is primarily derived from its GHS classification. Detailed mechanistic studies or comprehensive animal toxicity data (e.g., LD50 values) are not widely available in public databases. The known effects are detailed below.

  • Acute Oral Toxicity : Classified as "Harmful if swallowed" (Category 4), ingestion of this compound can lead to adverse health effects.[2][6] Researchers should avoid all oral contact and employ engineering controls and PPE to prevent accidental ingestion.

  • Skin Irritation : The compound is a confirmed skin irritant.[2][3] Prolonged or repeated contact can cause redness, inflammation, and discomfort. The chemical structure suggests it may be absorbed through the skin, potentially leading to systemic effects, which aligns with the less frequently reported H312 (Harmful in contact with skin) hazard.[2]

  • Eye Irritation : Direct contact with the eyes will cause serious irritation, characterized by redness, pain, and potential damage to the cornea if not promptly and thoroughly rinsed.[2][3]

  • Respiratory Irritation : As a powder or dust, the compound may cause irritation to the respiratory tract upon inhalation.[5][6] This underscores the importance of handling it in a well-ventilated area or with local exhaust ventilation.

  • Chronic Exposure, Carcinogenicity, and Mutagenicity : There is no available data on the long-term effects of chronic exposure, nor are there studies on its carcinogenic, mutagenic, or reproductive toxicity. In the absence of such data, a precautionary principle should be applied, minimizing exposure to as low as reasonably achievable.

Section 4: Emergency First Aid Procedures

Immediate and appropriate first aid is critical to mitigating injury following an accidental exposure. The following protocols are based on standard chemical safety guidelines.

Emergency Response Workflow

First_Aid_Workflow cluster_routes cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for 15+ minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention (Bring SDS with victim) Action_Inhale->End Action_Skin->End If irritation persists Action_Eye->End Action_Ingest->End

Caption: First Aid Workflow for Accidental Exposure.

Step-by-Step First Aid Protocols
  • In Case of Eye Contact :

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[3]

    • Seek immediate medical attention.[6]

  • In Case of Skin Contact :

    • Immediately take off all contaminated clothing.[3][7]

    • Wash the affected area thoroughly with soap and plenty of water.[3][7]

    • If skin irritation develops or persists, seek medical advice.[3]

  • In Case of Inhalation :

    • Move the individual to fresh air immediately.[7][8]

    • If the person is not breathing, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[7][9]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[6]

  • In Case of Ingestion :

    • Do NOT induce vomiting.[7][10]

    • Rinse the mouth thoroughly with water.[7]

    • Never give anything by mouth to an unconscious person.[10]

    • Call a physician or Poison Control Center immediately.[9]

Section 5: Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

Control MeasureSpecification and Rationale
Engineering Controls Ventilation: Handle exclusively in a certified chemical fume hood or with other effective local exhaust ventilation to keep airborne concentrations below exposure limits and prevent respiratory irritation.[7][11] Safety Stations: Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]
Eye/Face Protection Safety Glasses with Side Shields or Goggles: Use chemical safety goggles conforming to EU standard EN166 or US NIOSH standards. This is mandatory to prevent eye contact with dust particles or splashes.[10][12]
Skin and Body Protection Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[10] Lab Coat/Protective Clothing: A standard lab coat is required. For tasks with a higher risk of spillage, wear impervious clothing or an apron.[12]
Respiratory Protection Respirator: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator if irritation is experienced.[12]

Section 6: Safe Handling, Storage, and Disposal

Protocol for Safe Handling
  • Risk Assessment: Before beginning work, perform a risk assessment for the specific procedure.

  • Area Designation: Designate a specific area within a fume hood for handling this compound.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[13][14]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas).

  • Avoid Contamination: Keep containers tightly sealed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[11][13]

Storage Requirements
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11]

  • Atmosphere: Some suppliers recommend storage under an inert atmosphere (e.g., argon) at room temperature.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[11][13]

Disposal Considerations
  • Waste Management: Dispose of waste chemical and contaminated packaging in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[10]

  • Method: Contact a licensed professional waste disposal service to dispose of this material.[10]

Section 7: Accidental Release and Fire-Fighting Measures

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

  • PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[10]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[10]

  • Cleanup:

    • For a dry spill, carefully sweep or scoop up the material, avoiding dust generation.[6]

    • Place the collected material into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Fire-Fighting Procedures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10][12] A water spray can be used to cool unopened containers.[11]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[11][15]

  • Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[11][12]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards. The primary risks associated with this compound are acute oral toxicity and significant irritation to the skin, eyes, and respiratory system. Adherence to stringent protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is non-negotiable for mitigating these risks. By integrating the principles and procedures outlined in this guide, researchers and drug development professionals can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their scientific work.

References

Discovery and history of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 38186-84-4), a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's physicochemical properties, historical context, and detailed synthesis methodologies. It highlights the strategic importance of its unique substitution pattern and explores its critical applications as a precursor to a wide range of functional molecules. Furthermore, this guide outlines essential safety protocols and handling procedures to ensure its responsible use in a laboratory and industrial setting.

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of synthetic organic chemistry, halogenated heterocyclic compounds are indispensable tools. Among these, substituted pyridines form the backbone of countless biologically active molecules. The strategic incorporation of halogen atoms—chlorine and fluorine, in particular—allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is critical in drug design for enhancing binding affinity, improving metabolic stability, and increasing bioavailability.[1][2]

This compound has emerged as a particularly valuable intermediate. Its structure is a masterful convergence of functionalities:

  • 2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a primary site for molecular elaboration.

  • 5-Fluoro Group: A bioisostere for a hydrogen atom that significantly alters the electronic landscape of the pyridine ring, often enhancing metabolic stability and binding interactions without adding significant steric bulk.[2]

  • 3-Methyl Group: Provides a specific steric and electronic signature, influencing the molecule's orientation in binding pockets and serving as a potential site for further functionalization.

This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, serving as an essential resource for scientists leveraging its unique chemical architecture.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use. This compound is typically a white to off-white solid at room temperature.[3]

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 38186-84-4[3][4][5]
Molecular Formula C₆H₅ClFN[3][4]
Molecular Weight 145.56 g/mol [4]
Appearance White to Almost white powder to lump[3]
SMILES CC1=CC(=CN=C1Cl)F[4]
InChIKey FMPYGEFGXUAAKG-UHFFFAOYSA-N[4][6]

Discovery and Historical Context

The history of this compound is not marked by a singular moment of discovery but rather by its gradual emergence as a high-value intermediate, driven by the expanding needs of the pharmaceutical and agrochemical industries. Its development is intrinsically linked to the rise of fluorine chemistry in the mid-20th century, as researchers began to appreciate the profound impact of fluorine substitution on biological activity.[2]

The earliest synthesis strategies for related 3-substituted 2-chloro-5-fluoropyridines were often multi-step classical routes, sometimes starting from precursors like 2-hydroxynicotinic acid.[7] However, the increasing demand for this specific substitution pattern for use in targeted, high-efficacy crop protection agents and novel therapeutics spurred the development of more efficient and scalable synthetic routes.[7] Patents from the late 20th and early 21st centuries frequently cite this compound or its close derivatives as key precursors, cementing its status as an essential building block whose value is defined by its synthetic utility.[4][7]

Synthesis Methodologies

The synthesis of this compound is a subject of significant industrial and academic interest. The choice of synthetic route often depends on the availability of starting materials, scalability, and cost-effectiveness. Most modern methods involve the construction and subsequent functionalization of the pyridine ring or the direct modification of a pre-existing pyridine scaffold.

Causality in Synthetic Strategy

The primary challenge in synthesizing polysubstituted pyridines is achieving the correct regiochemistry. In the case of this compound, the synthetic design must precisely place four different substituents (including the ring nitrogen) in their required positions.

  • Chlorination at the 2-position: This is often achieved by converting a 2-hydroxypyridine (or its tautomer, a pyridin-2-one) using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. This is a robust and well-established transformation.

  • Fluorination at the 5-position: Introducing fluorine can be more challenging. Methods include nucleophilic substitution of a suitable leaving group (like a nitro or chloro group) using a fluoride source (e.g., KF, CsF) in a high-boiling polar aprotic solvent, often with a phase-transfer catalyst to enhance reactivity.[8] Another classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from a 5-aminopyridine precursor.[7]

  • The 3-Methyl Group: This group is typically incorporated from the start, using a precursor like 3-picoline (3-methylpyridine) or by building the ring from a methyl-containing acyclic starting material.[9][10]

Representative Synthesis Workflow

The following diagram illustrates a generalized, multi-step synthesis pathway, highlighting the key transformations required to assemble the target molecule from a simpler, functionalized pyridine precursor.

G cluster_0 Generalized Synthesis Pathway Start Substituted Pyridine Precursor (e.g., 5-Amino-3-methylpyridin-2-ol) Step1 Chlorination of C2-hydroxyl Start->Step1 Intermediate1 5-Amino-2-chloro-3-methylpyridine Step1->Intermediate1 e.g., POCl₃ Step2 Diazotization of C5-amino group Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 e.g., HBF₄, NaNO₂ Step3 Balz-Schiemann Reaction (Fluorination) Intermediate2->Step3 Product This compound Step3->Product Thermal Decomposition

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Halogen Exchange Fluorination (Illustrative)

This protocol describes a general method for the synthesis of fluoropyridines via halogen exchange, a common strategy in industrial production. Note: This is an illustrative procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the starting material, 2,5-dichloro-3-methylpyridine (1.0 equiv.), an anhydrous polar aprotic solvent (e.g., DMSO or Sulfolane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.).

  • Fluorinating Agent: Add spray-dried potassium fluoride (KF) (1.5-3.0 equiv.). The use of anhydrous KF is critical to prevent side reactions with water.

  • Reaction Execution: Heat the heterogeneous mixture under a nitrogen atmosphere to 180-220 °C. The high temperature is necessary to drive the nucleophilic substitution of the more reactive 5-chloro position with fluoride.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Applications

The utility of this compound stems from its role as a versatile precursor. Its unique electronic and steric properties are imparted to the final products, making it a sought-after intermediate in several high-value sectors.

G Core This compound App1 Pharmaceuticals Core->App1 Building Block for Active Pharmaceutical Ingredients (APIs) App2 Agrochemicals Core->App2 Precursor for Pesticides & Herbicides App3 Materials Science Core->App3 Monomer/Unit for Specialty Dyes & Polymers

Caption: Major application areas for this compound.

Pharmaceutical Drug Development

This compound is a key building block for synthesizing complex drug candidates.[1][11] The pyridine scaffold is a common motif in many biologically active molecules, and the specific substitution pattern of this intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR). The fluorine atom enhances metabolic stability, while the chlorine provides a reactive handle for coupling with other molecular fragments.

Agrochemical Innovation

In the agrochemical sector, this compound serves as a starting material for advanced pesticides and herbicides.[1][7][12] Incorporating this fluorinated pyridine structure can lead to agrochemicals with improved efficacy, greater target selectivity, and more favorable environmental degradation profiles.[1] It is an intermediate in the synthesis of certain herbicidal compounds.[13][14]

Materials Science

Beyond life sciences, the compound has potential applications in materials science. It can be incorporated as a structural unit into polymers or other functional materials to impart specific properties, such as thermal stability or unique photoelectric characteristics for use in products like Organic Light Emitting Diodes (OLEDs).[1][12]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Adherence to established safety protocols is mandatory.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard CodeStatementSource
H302 Harmful if swallowed[4]
H315 Causes skin irritation[3][4]
H319 Causes serious eye irritation[3][4]
H332 Harmful if inhaled[4]
H335 May cause respiratory irritation[4]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15][16] Eyewash stations and safety showers must be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[15]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[15][16] Wash hands thoroughly after handling.[3]

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA approved respirator.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids, as well as sources of ignition like heat, sparks, and open flames.[15]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal.[15]

Conclusion

This compound stands out as a highly versatile and strategically important chemical building block. Its unique trifunctional substitution pattern provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. While its history is one of quiet emergence rather than dramatic discovery, its impact is evident in the numerous patents and research articles that rely on it as a key precursor in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to unlock its full potential in creating innovative chemical solutions.

References

The Strategic Role of 2-Chloro-5-fluoro-3-methylpyridine in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of 2-Chloro-5-fluoro-3-methylpyridine as a Key Pharmaceutical Intermediate.

Introduction: The Unseen Architect of Therapeutic Molecules

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to these life-altering molecules is paved with a series of critical, yet often unheralded, chemical intermediates. Among these, this compound stands out as a versatile and highly strategic building block. Its unique arrangement of chloro, fluoro, and methyl functional groups on a pyridine core provides a powerful toolkit for synthetic chemists, enabling the construction of complex molecular architectures with high precision and efficiency. This guide delves into the technical nuances of this compound, elucidating its pivotal role in the synthesis of advanced pharmaceutical compounds.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 38186-84-4) is a halogenated pyridine derivative with a molecular formula of C₆H₅ClFN.[1] The strategic placement of its substituents is key to its utility:

  • The Chlorine Atom (C2): Serves as an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.

  • The Fluorine Atom (C5): Modulates the electronic properties of the pyridine ring, enhancing its reactivity. Fluorine substitution is also a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic profiles of the final API.

  • The Methyl Group (C3): Provides a site for further functionalization, most notably through oxidation to a carboxylic acid. This transformation is a critical step in converting the initial building block into a more advanced intermediate.

PropertyValueSource
Molecular Formula C₆H₅ClFNPubChem[1]
Molecular Weight 145.56 g/mol PubChem[1]
CAS Number 38186-84-4PubChem[1]

Core Transformation: Oxidation to 2-Chloro-5-fluoronicotinic Acid

A primary and crucial application of this compound is its role as a precursor to 2-chloro-5-fluoronicotinic acid. This transformation, achieved through the oxidation of the C3-methyl group, elevates the intermediate's utility, opening pathways to a wider array of complex molecular targets. 2-chloro-5-fluoronicotinic acid is a highly valued intermediate in the synthesis of numerous pharmaceuticals, including treatments for diabetes, depression, and cancer.[2]

Caption: Oxidation of this compound.

Experimental Protocol: Catalytic Oxidation

The following is a representative protocol for the oxidation of 2-chloro-3-methylpyridine derivatives, which can be adapted for this compound.

Objective: To synthesize 2-chloronicotinic acid from 2-chloro-3-methylpyridine via catalytic oxidation.

Materials:

  • 2-chloro-3-methylpyridine

  • Acetonitrile (solvent)

  • N-hydroxyphthalimide (NHPI, initiator)

  • Cobalt (III) acetylacetonate (catalyst)

  • Oxygen (oxidant)

  • Autoclave reactor

Procedure:

  • Charge a 500mL autoclave with 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 1.6g of NHPI, and 1.25g of cobalt (III) acetylacetonate.[3]

  • Seal the autoclave and introduce oxygen until the internal pressure reaches 1.0 MPa.[3]

  • Initiate stirring and heat the reactor to a controlled temperature of 80°C.[3]

  • Maintain these reaction conditions for 18 hours.[3]

  • After the reaction period, cool the reactor to room temperature.

  • Filter the reaction mixture and wash the collected solid with 150mL of water to isolate the 2-chloronicotinic acid product.[3]

Trustworthiness Note: This protocol utilizes a catalytic system with oxygen as the terminal oxidant, which is a greener and more efficient alternative to stoichiometric oxidants like potassium permanganate. The reaction conditions are well-defined, and the workup is straightforward, ensuring reproducibility and scalability.

Application in API Synthesis: The Case of Vericiguat

The true value of an intermediate is demonstrated by its successful incorporation into clinically approved drugs. 2-chloro-5-fluoronicotinic acid, derived from this compound, is a key intermediate in the synthesis of Vericiguat .[4] Vericiguat is a soluble guanylate cyclase stimulator used for the treatment of symptomatic chronic heart failure.

The synthesis of Vericiguat showcases the importance of this fluorinated nicotinic acid derivative in constructing the core structure of the final drug molecule.

Broader Synthetic Potential: A Gateway to Diverse Scaffolds

The reactivity of this compound and its oxidized derivative, 2-chloro-5-fluoronicotinic acid, extends beyond a single application. The chloro- and fluoro-substituted pyridine ring is a versatile platform for a variety of synthetic transformations, making it a valuable starting point for drug discovery campaigns.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, facilitates SNAr reactions. The chlorine at the C2 position can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

Caption: Nucleophilic Aromatic Substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This capability enables the coupling of the pyridine core to other aromatic or aliphatic fragments, rapidly building molecular complexity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is an enabler of pharmaceutical innovation. Its strategic functionalization provides a robust and versatile platform for the synthesis of complex, high-value APIs. Through its conversion to 2-chloro-5-fluoronicotinic acid, it plays a direct role in the production of modern medicines like Vericiguat. For drug development professionals, a thorough understanding of the chemistry and applications of this key intermediate is essential for designing efficient and effective synthetic routes to the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of biologically active compounds.[1][2] The introduction of fluorine atoms into these scaffolds can dramatically enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 2-Chloro-5-fluoro-3-methylpyridine, represents a versatile building block, where the chlorine atom serves as a handle for carbon-carbon bond formation, enabling the synthesis of a diverse library of novel compounds.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging C-C bonds, lauded for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][3][4] However, the coupling of chloropyridines, particularly those bearing electron-withdrawing groups like fluorine, presents a significant challenge. The inherent electron-deficient nature of the pyridine ring, compounded by the electronegativity of fluorine, deactivates the C-Cl bond towards the critical oxidative addition step in the catalytic cycle.[2][5] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced yields.[2][5]

This document provides a comprehensive guide and a robust starting protocol for the Suzuki-Miyaura coupling of this compound. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step procedure but to also elucidate the underlying chemical principles that govern the selection of each reaction component, thereby empowering researchers to troubleshoot and optimize the reaction for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the choice of reagents and conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Coupling cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diorgano Transmetalation Transmetalation Transmetalation Base Base (e.g., K₃PO₄) Boronate [R²-B(OH)₃]⁻ Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate Activation PdII_Diorgano->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² Aryl_Halide R¹-X (this compound)

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the critical oxidative addition step is particularly challenging due to the strong C-Cl bond. The success of the reaction hinges on a highly active catalyst system capable of overcoming this energy barrier.[1][5]

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for different boronic acid coupling partners.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound>98% purity
Arylboronic Acid1.2 - 1.5 equivalents
Palladium Pre-catalystXPhos Pd G3 (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)
Phosphine LigandXPhos (if using Pd(OAc)₂) (4-8 mol%)
BaseK₃PO₄ (Potassium phosphate), anhydrous (2-3 equivalents)
SolventAnhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
Reaction VesselOven-dried Schlenk flask or microwave vial
StirringMagnetic stirrer and stir bar
AtmosphereInert (Nitrogen or Argon)
HeatingOil bath or heating mantle with temperature control
Experimental Procedure

Note: Standard Schlenk techniques are recommended to ensure an inert atmosphere, as the active Pd(0) species is sensitive to oxygen.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If using a separate ligand and palladium source, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv).

  • Solvent Addition and Degassing:

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (4 mL) followed by degassed water (0.4 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Rationale for Protocol Design: A Deeper Dive

The selection of each component in this protocol is based on established principles for coupling challenging heteroaryl chlorides.

The Catalyst System: Overcoming Activation Barriers
  • Palladium Source: While various palladium sources can be used, pre-formed palladium(II) pre-catalysts like XPhos Pd G3 are often preferred for their air and moisture stability, which simplifies handling.[5] Palladium(II) acetate (Pd(OAc)₂) is a cost-effective alternative but requires in-situ reduction to the active Pd(0) species.[9]

  • The Ligand - The Key to Success: For unreactive aryl chlorides, the choice of ligand is paramount.[2][5] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are highly effective.[4][5][10]

    • Electron-Donating Nature: Facilitates the oxidative addition of the C-Cl bond to the Pd(0) center.[5][11]

    • Steric Bulk: Promotes the final reductive elimination step to release the product and regenerate the catalyst. It also helps to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[5][10]

N-heterocyclic carbenes (NHCs) are another class of highly effective ligands due to their strong σ-donating properties, which can further enhance the rate of oxidative addition.[5]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[6][7] Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in these couplings and generally shows good functional group tolerance. Other bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be employed, but may require higher temperatures or longer reaction times.[1][5]

The Solvent System: Balancing Solubility and Reactivity

A mixture of an aprotic organic solvent and water is commonly used.

  • 1,4-Dioxane or Toluene: These solvents effectively dissolve the organic reagents and the catalyst complex.

  • Water: The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. The optimal ratio of organic solvent to water often needs to be determined empirically.[12][13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient oxidative addition.Increase catalyst/ligand loading. Screen other bulky, electron-rich ligands (e.g., SPhos, RuPhos). Consider a more active NHC-based catalyst system. Increase reaction temperature.
Catalyst deactivation.Ensure rigorous exclusion of oxygen. Use high-purity, degassed solvents.
Protodeboronation of Boronic Acid Boronic acid instability under basic conditions.Use a milder base (e.g., K₂CO₃). Use boronic esters (e.g., pinacol esters) which can be more stable.[6] Employ a "slow-release" strategy with a masked boronic acid derivative.[14]
Formation of Homocoupled Byproducts Reductive elimination from a di-organopalladium intermediate formed from two boronic acid molecules.Adjust the stoichiometry of the boronic acid (use closer to 1.1 equivalents). Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success relies on the rational selection of a highly active catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand, in conjunction with an appropriate base and solvent system. The protocol provided herein serves as a robust and well-reasoned starting point for researchers. By understanding the mechanistic principles behind each component, scientists are well-equipped to optimize conditions and successfully synthesize a wide array of novel fluorinated pyridine derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Utilization of 2-Chloro-5-fluoro-3-methylpyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-5-fluoro-3-methylpyridine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. This compound stands out as a highly valuable and versatile building block for the synthesis of novel active pharmaceutical ingredients (APIs). Its unique trifunctionalized pyridine core, featuring a reactive chlorine atom, a modulating fluorine atom, and a sterically influential methyl group, offers a sophisticated platform for the construction of complex molecular architectures.

The pyridine moiety is a prevalent feature in a multitude of clinically successful drugs, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The chlorine atom at the 2-position serves as a versatile handle for a range of synthetic transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The 3-methyl group provides steric hindrance that can influence the conformation of the final molecule and its interaction with biological targets.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
CAS Number 38186-84-4[1]
Appearance White to Almost white powder to lump[2]
Melting Point 41.0 to 45.0 °C[2]
Purity >98.0% (GC)[2]

Safety Information:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Core Synthetic Applications in API Synthesis

The synthetic versatility of this compound is primarily centered around the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 position towards nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.

Application Note 1: Synthesis of 2-Amino-5-fluoro-3-methylpyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Causality and Experimental Rationale:

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of carbon-heteroatom bonds, which are ubiquitous in pharmaceutical agents. In the context of this compound, the C2-chloro group is an excellent leaving group for SNAr reactions with a variety of nucleophiles, particularly primary and secondary amines. The resulting 2-amino-5-fluoro-3-methylpyridine scaffold is a key pharmacophore in many bioactive molecules.

The choice of reaction conditions is critical for a successful SNAr reaction. A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically employed to solvate the nucleophile and facilitate the reaction. A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. The reaction temperature is also a key parameter that needs to be optimized to achieve a reasonable reaction rate without promoting side reactions.

Experimental Protocol: General Procedure for the SNAr Reaction with an Amine

sn_ar_workflow start Start reagents Combine this compound, Amine, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography or Recrystallization workup->purification product Isolated 2-Amino-5-fluoro-3-methylpyridine Derivative purification->product

Caption: General workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-fluoro-3-methylpyridine derivative.

Self-Validation: The success of the protocol can be validated by obtaining a clean product with the expected spectroscopic data (¹H NMR, ¹³C NMR, and MS) and a sharp melting point (for solid compounds). The yield should be reproducible upon repeating the experiment under the optimized conditions.

Application Note 2: Synthesis of 2-Aryl-5-fluoro-3-methylpyridine Derivatives via Suzuki-Miyaura Cross-Coupling

Causality and Experimental Rationale:

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in APIs. The reaction of this compound with an arylboronic acid or ester provides a direct route to 2-aryl-5-fluoro-3-methylpyridine derivatives.

The key to a successful Suzuki-Miyaura coupling of an electron-deficient chloropyridine is the selection of an appropriate palladium catalyst and ligand. The ligand plays a crucial role in facilitating the oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories (e.g., XPhos, SPhos, RuPhos), are often required. The choice of base and solvent is also critical for the efficiency of the transmetalation and reductive elimination steps of the catalytic cycle.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling

suzuki_workflow start Start reagents Combine this compound, Arylboronic Acid, Base, Pd Catalyst, and Ligand in Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere (e.g., 80-110 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography or Recrystallization workup->purification product Isolated 2-Aryl-5-fluoro-3-methylpyridine Derivative purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%) to a dry reaction vessel.

  • Solvent Addition: Add a degassed solvent system to the reaction vessel. Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent and water.

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-aryl-5-fluoro-3-methylpyridine derivative.

Self-Validation: The protocol's validity is confirmed by consistent yields of the desired product with the correct spectroscopic characterization. The reaction should be scalable, and the purity of the final compound should meet the standards required for further use in a drug discovery program.

Analytical Characterization

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the products.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final products.

Conclusion

This compound is a valuable and versatile building block with significant potential in the synthesis of novel APIs. Its unique substitution pattern allows for selective functionalization through robust and well-established synthetic methodologies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound and to generate diverse libraries of novel molecules for biological screening. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Note: A Practical Guide to the Sonogashira Coupling of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, co-catalyzed by palladium and copper complexes, is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][2] These attributes have established it as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This guide focuses on a particularly relevant substrate class for drug discovery: functionalized heteroaromatics, specifically 2-Chloro-5-fluoro-3-methylpyridine. The alkynylated pyridine motif is a privileged scaffold in medicinal chemistry. However, the use of chloro-heteroarenes in Sonogashira couplings presents a significant challenge due to the inherent strength of the C(sp²)-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[5]

Herein, we provide a comprehensive protocol grounded in mechanistic principles, offering field-proven insights to successfully execute the Sonogashira coupling with this challenging substrate. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.

The Mechanistic Blueprint: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][6][7]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-chloride bond of the pyridine substrate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to form a copper(I) acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial link between the cycles occurs during transmetalation, where the acetylide ligand is transferred from copper to the palladium(II) complex.[1]

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to form the final C-C bond of the desired product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Key Reaction Parameters and Component Roles

The success of the Sonogashira coupling, particularly with a deactivated substrate like this compound, hinges on the careful selection of each reaction component.

ComponentExample(s)Role & Rationale
Aryl Halide This compoundThe electrophilic partner. The C-Cl bond is the least reactive among halides (I > Br > Cl), necessitating a highly active catalyst and potentially higher temperatures.[9][10]
Terminal Alkyne Phenylacetylene, TrimethylsilylacetyleneThe nucleophilic partner. A slight excess (1.1-1.5 eq) is typically used to drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄The primary catalyst for the cross-coupling cycle. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources.[9] For chloroarenes, specialized catalysts with bulky, electron-rich ligands may be required.[11]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne by forming a copper acetylide intermediate, facilitating the crucial transmetalation step.[8] While copper-free versions exist, the co-catalyzed reaction is often more efficient at lower temperatures.[2]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a proton scavenger to neutralize the HX byproduct and facilitates the deprotonation of the terminal alkyne.[1][8] Can often serve as the solvent or co-solvent.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center and modulates its reactivity. The choice of ligand is critical for activating unreactive chlorides.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Must be anhydrous and capable of solvating all components. The choice can influence catalyst stability; for instance, THF can sometimes promote the formation of inactive palladium black.[12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

A. Safety Precautions
  • Palladium catalysts and copper salts are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like THF and DMF are flammable and harmful. All operations should be conducted within a certified chemical fume hood.

  • The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as oxygen can lead to undesirable alkyne homocoupling (Glaser coupling) and catalyst decomposition.[9][13]

  • Sonogashira reactions can be exothermic. For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents.[14][15]

B. Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound145.561.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03 (3 mol%)
Copper(I) Iodide (CuI)190.450.050.05 (5 mol%)
Triethylamine (Et₃N)101.193.03.0
Anhydrous THF-5 mL-

C. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solids & Solvent A->B C 3. Degas Mixture (Inert Atmosphere) B->C D 4. Add Liquid Reagents (Base, Alkyne) C->D E 5. Heat & Stir (Monitor by TLC) D->E F 6. Quench & Filter E->F G 7. Extraction F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

D. Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with septa, and purge the system with dry nitrogen or argon for 10-15 minutes. This is a critical step to prevent catalyst degradation and side reactions.[9]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (3 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.

  • Degassing: Further degas the resulting slurry by bubbling nitrogen or argon through it for 5-10 minutes. Alternatively, use three cycles of freeze-pump-thaw for optimal oxygen removal.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C (reflux temperature of THF) with vigorous stirring. The color may change from a light slurry to a darker, homogenous or heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting aryl chloride indicates reaction completion. This typically takes 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and inorganic salts.[10][16] Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), saturated aqueous NaHCO₃, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure alkynylated pyridine product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.

  • Chromatography: HPLC or GC-MS to assess purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Reactivity 1. Inactive catalyst.[9] 2. C-Cl bond is not activated at the reaction temperature.[5] 3. Poor quality of reagents (base, solvent not anhydrous).1. Use a fresh batch of palladium catalyst and CuI. 2. Increase temperature to 80-100 °C (requires switching solvent to DMF or toluene in a sealed tube).[17] 3. Consider a more active catalytic system (e.g., using a bulky, electron-rich ligand like XPhos).[11] 4. Ensure all reagents and solvents are strictly anhydrous.
Black Precipitate Forms (Palladium Black) 1. Catalyst decomposition due to oxygen or impurities.[9] 2. Inappropriate solvent choice (e.g., THF can sometimes promote this).[12]1. Ensure thorough degassing and use high-purity reagents. 2. Switch the solvent to DMF or toluene.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.[9][13] 2. High concentration of copper catalyst.1. Improve the degassing procedure (freeze-pump-thaw is highly effective). 2. Reduce the loading of CuI or consider a copper-free protocol, which may require different ligands and conditions.[2]
Complex Mixture of Products 1. Reaction temperature is too high, leading to decomposition. 2. Unstable starting material or product under basic conditions.1. Lower the reaction temperature and monitor for longer. 2. Use a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.[1]

Conclusion

The Sonogashira coupling of this compound is a challenging yet achievable transformation. Success relies on a clear understanding of the reaction mechanism and the critical role of each component. By employing a highly active catalyst system, maintaining strictly anhydrous and anaerobic conditions, and carefully monitoring the reaction, researchers can effectively synthesize valuable alkynylated pyridine compounds. This protocol serves as a validated starting point, and the accompanying troubleshooting guide provides a framework for rational optimization to overcome the inherent difficulties associated with unreactive aryl chlorides.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with a significant percentage of FDA-approved drugs containing this N-heterocyclic motif.[1] The versatility of the pyridine ring allows for extensive functionalization, enabling medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates to optimize efficacy, selectivity, and pharmacokinetic profiles.[1] Specifically, the introduction of amine substituents onto the pyridine core is a critical transformation, as the resulting aminopyridines are prevalent in a wide array of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-infectives.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize aryl and heteroaryl amines from their corresponding halides.[2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Chloro-5-fluoro-3-methylpyridine, a challenging yet valuable building block in pharmaceutical synthesis. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen and fluorine atoms, coupled with the steric hindrance imparted by the 3-methyl group, necessitates a carefully optimized protocol. We will delve into the mechanistic rationale for reagent selection, provide a detailed experimental procedure, and discuss potential challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanism and Rationale: A Guided Approach to a Challenging Substrate

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount to overcoming the challenges posed by a substrate like this compound.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] Subsequently, the amine coordinates to the palladium center, and following deprotonation by a base, a palladium-amido complex is formed. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][2]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-X" [label="Ar-Pd(II)(L2)-X", fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand_Dissociation" [label="Ligand Dissociation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(L)-X" [label="Ar-Pd(II)(L)-X", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine_Coordination" [label="Amine Coordination\n(R2NH)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "[Ar-Pd(II)(L)(HNR2)-X]" [label="[Ar-Pd(II)(L)(HNR2)-X]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(L)-NR2" [label="Ar-Pd(II)(L)-NR2", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-NR2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Ar-Pd(II)(L2)-X"; "Ar-Pd(II)(L2)-X" -> "Ligand_Dissociation" [dir=none]; "Ligand_Dissociation" -> "Ar-Pd(II)(L)-X"; "Ar-Pd(II)(L)-X" -> "Amine_Coordination" [dir=none]; "Amine_Coordination" -> "[Ar-Pd(II)(L)(HNR2)-X]"; "[Ar-Pd(II)(L)(HNR2)-X]" -> "Deprotonation" [dir=none]; "Deprotonation" -> "Ar-Pd(II)(L)-NR2"; "Ar-Pd(II)(L)-NR2" -> "Reductive_Elimination" [dir=none]; "Reductive_Elimination" -> "Product"; "Ar-Pd(II)(L)-NR2" -> "Pd(0)L2" [label="Reductive\nElimination"]; } enddot Figure 1 Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Rationale for Reagent Selection
  • Palladium Pre-catalyst: For challenging substrates like heteroaryl chlorides, pre-formed palladium catalysts (pre-catalysts) are generally preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] Pre-catalysts offer better reproducibility and higher activity. Buchwald's G3 or G4 pre-catalysts are excellent choices as they are designed for the activation of aryl chlorides.

  • Ligand: The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination of a 2-chloropyridine derivative. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[3] To mitigate this, bulky, electron-rich phosphine ligands are required to shield the palladium and promote the desired catalytic cycle. Ligands such as XPhos , SPhos , or RuPhos are highly recommended.[3][5] N-heterocyclic carbene (NHC) ligands can also be effective.[3]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this purpose.[6] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be employed, especially if the substrate is sensitive to alkoxide bases.[1][6] It is crucial to use a high-purity, anhydrous base to avoid side reactions like hydrodehalogenation.[7]

  • Solvent: Anhydrous, non-protic solvents are typically used. Toluene, dioxane, and tert-butanol are common choices.[1][8] The selection may depend on the solubility of the substrates and the desired reaction temperature.

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>98% purityTCI, Sigma-Aldrich
Amine (Primary or Secondary)>98% purityCommercially available
Palladium Pre-catalyst (e.g., XPhos Pd G3)Catalyst gradeStrem, Sigma-Aldrich
Ligand (e.g., XPhos)>99% purityStrem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>98%, anhydrousStrem, Sigma-Aldrich
Anhydrous TolueneDriSolv® or similarEMD Millipore
Reaction Vial (e.g., 2-5 mL)Microwave or screw-capVWR, Chemglass
Magnetic Stir BarTeflon-coatedVWR
Inert Gas Supply (Argon or Nitrogen)High purityAirgas, Praxair
Step-by-Step Procedure

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subgraph "cluster_prep" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor="#F1F3F4"; "Add_Solids" [label="Add this compound,\nAmine, Pd Pre-catalyst, Ligand, and NaOtBu\nto an oven-dried reaction vial."]; "Seal_Vial" [label="Seal the vial with a septum-containing cap."]; "Evacuate_Backfill" [label="Evacuate and backfill the vial with inert gas (3x)."]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#E8F0FE"; "Add_Solvent" [label="Add anhydrous toluene via syringe."]; "Heat_Stir" [label="Heat the reaction mixture to 80-110 °C\nwith vigorous stirring."]; "Monitor_Reaction" [label="Monitor reaction progress by TLC or LC-MS."]; }

subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor="#E6F4EA"; "Cool_Reaction" [label="Cool the reaction to room temperature."]; "Quench" [label="Quench with water and dilute with an organic solvent (e.g., EtOAc)."]; "Extract" [label="Separate the organic layer, wash with brine,\ndry over Na2SO4, and filter."]; "Concentrate" [label="Concentrate the filtrate under reduced pressure."]; "Purify" [label="Purify the crude product by column chromatography."]; }

"Add_Solids" -> "Seal_Vial" -> "Evacuate_Backfill" -> "Add_Solvent" -> "Heat_Stir" -> "Monitor_Reaction" -> "Cool_Reaction" -> "Quench" -> "Extract" -> "Concentrate" -> "Purify"; } enddot Figure 2 Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under an inert atmosphere, e.g., in a glovebox):

    • To an oven-dried 2-5 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1-2 mol%), and sodium tert-butoxide (1.4 equiv).

    • Add the amine (1.2 equiv).

    • Seal the vial with a screw cap containing a PTFE septum.

  • Reaction Execution:

    • Remove the vial from the glovebox.

    • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

    • Place the vial in a preheated oil bath or heating block at 80-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Reaction Parameters
ParameterRecommended ValueRationale/Comments
Stoichiometry1.0 : 1.2 : 1.4(Aryl Halide : Amine : Base) A slight excess of the amine and base is used to drive the reaction to completion.[7]
Catalyst Loading1-2 mol%Sufficient for most reactions; may need to be increased for particularly challenging amines.
Ligand-to-Metal Ratio1:1 to 2:1A slight excess of ligand can sometimes be beneficial.
SolventAnhydrous TolueneA common and effective solvent for Buchwald-Hartwig reactions. Dioxane or tert-butanol are also viable alternatives.[1][8]
Concentration~0.1 MA good starting point; higher or lower concentrations may be optimal for specific substrates.
Temperature80-110 °CNecessary to promote the oxidative addition of the less reactive aryl chloride.[9]
Reaction Time12-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting and Discussion

The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging, and several side reactions or issues may arise.

  • Low or No Conversion:

    • Catalyst Deactivation: The pyridine nitrogen is a likely culprit. Ensure a sufficiently bulky ligand (e.g., XPhos, RuPhos) is used to shield the palladium center.[3]

    • Inactive Catalyst: Ensure the pre-catalyst has been stored properly under an inert atmosphere. The use of an impure or wet base can also deactivate the catalyst.[7]

    • Low Reactivity: Aryl chlorides are inherently less reactive than bromides or iodides.[4] If feasible, switching to the corresponding bromo- or iodo-pyridine can significantly improve reactivity. For the chloride, ensure the temperature is sufficiently high (100-110 °C).

  • Hydrodehalogenation:

    • This side reaction, where the chlorine atom is replaced by a hydrogen, can compete with the desired amination.[7] It is often exacerbated by the presence of water. Ensure all reagents and solvents are scrupulously dry. Using a high-purity base is also critical.[7]

  • Formation of Side Products:

    • If the amine has other nucleophilic sites, protection of those functional groups may be necessary.

    • At very high temperatures, decomposition of the starting materials or product can occur.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but highly valuable transformation for the synthesis of novel aminopyridine derivatives for drug discovery and development. A successful outcome hinges on the careful selection of a robust catalytic system, particularly a bulky, electron-rich phosphine ligand that can overcome catalyst inhibition by the pyridine nitrogen and facilitate the activation of the relatively inert C-Cl bond. By following the detailed protocol and considering the troubleshooting advice provided in these application notes, researchers can confidently approach this synthesis and unlock the potential of this important chemical building block.

References

Application Notes and Protocols for the Utilization of 2-Chloro-5-fluoro-3-methylpyridine as a Versatile Precursor in Novel Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical discovery, lending unique physicochemical properties to active ingredients that enhance efficacy and selectivity.[1] Within this class, 2-chloro-5-fluoro-3-methylpyridine has emerged as a particularly valuable and versatile building block for the synthesis of novel herbicides.[2] Its distinct substitution pattern—a reactive chlorine atom at the 2-position, an activating fluorine atom at the 5-position, and a methyl group at the 3-position—provides a strategic platform for diverse chemical modifications. This guide provides an in-depth exploration of the core synthetic strategies involving this precursor, detailed experimental protocols, and insights into the rationale behind methodological choices, aimed at researchers and scientists in the field of drug and agrochemical development.

Physicochemical Profile of the Precursor

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 38186-84-4[3]
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Appearance White semisolid[4]
Melting Point 32-34 °C[4]
Boiling Point 171.6 ± 35.0 °C at 760 mmHg[4]

Core Synthetic Strategies and Mechanistic Insights

The utility of this compound stems primarily from the reactivity of the chlorine atom at the 2-position, which is ortho to the ring nitrogen. This position is highly activated towards two major classes of synthetic transformations critical for building complex herbicidal molecules.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Expert Rationale: The SNAr reaction is a powerful method for forging carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the electronegative chlorine and fluorine substituents. This electronic profile makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C-2 position serves as an excellent leaving group, making this site the primary target for substitution.[5][6][7] This reaction is foundational for synthesizing herbicides like those in the aryloxyphenoxypropionate class.[4]

Caption: Figure 1: SNAr Mechanism on the Pyridine Core.

Protocol 2.1.1: O-Arylation via SNAr

This protocol details the synthesis of a pyridine ether, a common substructure in herbicides.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-hydroxyphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 equivalents).

  • Deprotonation: Suspend the phenol in anhydrous DMF. Cool the flask to 0 °C using an ice bath. Add NaH (1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more potent phenoxide nucleophile. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.

  • Nucleophilic Attack: Stir the mixture at 0 °C for 30 minutes. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy to overcome the disruption of aromaticity during the formation of the Meisenheimer intermediate.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to yield the desired pyridine ether.

Strategy 2: Palladium-Catalyzed Cross-Coupling

Expert Rationale: To create more complex herbicide scaffolds, particularly those involving C-C bonds to other aryl or heteroaryl systems, palladium-catalyzed cross-coupling reactions are indispensable.[8][9] The Suzuki-Miyaura coupling is a premier choice for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[10] This reaction allows for the strategic connection of the pyridine core to other molecular fragments, profoundly influencing the final compound's biological activity and spectrum.

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Protocol 2.2.1: Suzuki-Miyaura C-C Bond Formation

This protocol describes a typical Suzuki coupling to attach an aryl group to the pyridine ring.

Materials:

  • This compound

  • An arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Ethyl acetate, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0-3.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). Add the degassed solvent system (e.g., dioxane/water 4:1). Causality: The base is essential for the transmetalation step, forming a more nucleophilic boronate species. The ligand (dppf) stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product via column chromatography to obtain the coupled biaryl product.

Application Workflow: Synthesis of a Hypothetical PPO-Inhibiting Herbicide

This section illustrates how the preceding core strategies can be combined to synthesize a plausible novel herbicide candidate targeting the protoporphyrinogen oxidase (PPO) enzyme.

Caption: Figure 3: Multi-step Synthesis of a Hypothetical Herbicide.

Anticipated Modes of Action for Derived Herbicides

The final biological activity of a herbicide is determined by its overall structure. Derivatives of this compound can be tailored to target several key plant processes.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Many modern herbicides function by inhibiting PPO. This leads to a buildup of protoporphyrinogen IX, which leaks from the plastid and is oxidized to a photodynamic toxin, causing rapid lipid peroxidation and cell membrane disruption.[11]

  • Synthetic Auxins: By modifying the pyridine core to mimic the plant hormone auxin (e.g., creating picolinic acid derivatives), the resulting compounds can cause uncontrolled, disorganized growth in broadleaf weeds, ultimately leading to their death.[12][13]

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: Certain pyridine-containing structures, particularly those resembling aryloxyphenoxypropionates, can inhibit the ACCase enzyme.[4] This enzyme is vital for fatty acid synthesis in grasses, making these herbicides highly effective against grassy weeds while leaving broadleaf crops unharmed.[14]

Caption: Figure 4: Herbicide Mode of Action (MOA).

Safety and Handling Precautions

As a reactive chemical intermediate, this compound must be handled with appropriate care.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[3]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluoronicotinic acid is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the fluoropyridinyl moiety into larger molecules, often imparting desirable pharmacokinetic and pharmacodynamic properties. This document provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-5-fluoronicotinic acid, grounded in established chemical principles and supported by peer-reviewed literature and patent documentation. The primary route detailed herein involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives, a method noted for its efficiency and scalability.

Synthetic Strategy Overview

The most common and industrially viable approach to 2-Chloro-5-fluoronicotinic acid involves a two-step process starting from a 2,6-dichloro-5-fluoronicotinic acid precursor. The core of this strategy lies in the selective catalytic hydrogenation to remove the chlorine atom at the 6-position, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The selectivity of the dechlorination is a critical aspect of this synthesis, relying on the differential reactivity of the two chlorine atoms on the pyridine ring.

Synthesis_Workflow cluster_0 Step 1: Selective Dechlorination cluster_1 Step 2: Hydrolysis 2_6_dichloro_ester 2,6-Dichloro-5-fluoronicotinic acid ester 2_chloro_ester 2-Chloro-5-fluoronicotinic acid ester 2_6_dichloro_ester->2_chloro_ester H2, Catalyst (e.g., Pd/C) Triethylamine 2_chloro_acid 2-Chloro-5-fluoronicotinic acid 2_chloro_ester->2_chloro_acid Base (e.g., LiOH, NaOH) Water/Methanol Start Start Start->2_6_dichloro_ester

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. Among the vast array of available building blocks, 2-Chloro-5-fluoro-3-methylpyridine stands out as a particularly versatile intermediate. Its unique electronic and steric arrangement—a pyridine nitrogen atom, two distinct halogen leaving groups, and a directing methyl group—allows for precise, regioselective functionalization.

This application note provides a comprehensive technical guide to performing Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate. We move beyond simple procedural lists to explore the underlying mechanistic principles, predict and control regioselectivity, and offer robust, field-tested protocols for the synthesis of novel 2-amino-5-fluoro-3-methylpyridine derivatives.

Mechanistic Principles & Substrate Analysis

The SNAr reaction is the primary pathway for modifying electron-deficient aromatic systems. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition Step (Rate-Limiting): The nucleophile attacks the electron-poor carbon atom bearing the leaving group. This ipso-attack disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is paramount and is greatly enhanced by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the site of attack.

  • Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

// Invisible edges for alignment nu -> mc [style=invis]; sub -> mc [minlen=2, label="k1 (slow, RDS)", fontcolor="#EA4335"]; mc -> prod [minlen=2]; } /dot

Caption: General mechanism of the SNAr addition-elimination pathway.

Analysis of this compound: This substrate is highly activated towards SNAr for several reasons:

  • Pyridine Nitrogen: As an EWG, the ring nitrogen atom strongly reduces electron density, particularly at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[5]

  • Halogen Activation: The fluorine atom at C5 further withdraws electron density from the ring through its powerful inductive effect, enhancing the electrophilicity of all ring carbons.

  • Leaving Groups: Both chlorine and fluorine can act as leaving groups.

The Critical Question: Regioselectivity at C2 vs. C5

With two potential leaving groups, predicting the site of substitution is essential for synthetic planning. The reaction can proceed via Path A (attack at C2, displacing chloride) or Path B (attack at C5, displacing fluoride).

Regioselectivity

Caption: Predicted regioselectivity of SNAr on the title substrate.

While fluoride is often a better leaving group in SNAr on benzene rings (due to its high electronegativity stabilizing the rate-determining Meisenheimer complex), the context of the pyridine ring is decisive. The C2 position is significantly more electrophilic due to the powerful electron-withdrawing effect of the adjacent pyridine nitrogen. This makes the kinetic barrier for nucleophilic attack at C2 substantially lower than at C5.

General Protocol: SNAr Amination at the C2-Position

This protocol provides a reliable starting point for the reaction of this compound with a range of primary and secondary amine nucleophiles.

Workflow

Caption: Standard experimental workflow for SNAr amination.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine) (1.1 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard workup and purification reagents (Water, Brine, Ethyl Acetate, MgSO₄/Na₂SO₄, Silica Gel)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 147.6 mg).

  • Add Base: Add the base, for example, K₂CO₃ (2.0 mmol, 276.4 mg). Rationale: An inorganic base is often sufficient to neutralize the generated HCl. For less reactive amines or acid-sensitive substrates, a non-nucleophilic organic base like DIPEA may be preferred.[3][7]

  • Add Solvent: Add anhydrous DMSO (e.g., 2-4 mL). Rationale: A polar aprotic solvent is crucial. It effectively solvates the base's cation, leaving the nucleophile more "naked" and reactive, dramatically accelerating the reaction.[8][9]

  • Add Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2 mmol, 104.5 mg, 104 µL).

  • Seal and Heat: Securely cap the vial and place it in a preheated oil bath or heating block (a typical starting temperature is 100 °C). Stir vigorously.

  • Monitoring: After 2-4 hours, cool the reaction briefly and take a small aliquot for analysis by TLC or LC-MS to check for the consumption of the starting material. If the reaction is incomplete, continue heating and monitor periodically (e.g., every 4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 15 mL) and then brine (1 x 15 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

Protocol Optimization & Reaction Scope

The general protocol is a robust starting point, but optimization may be required depending on the nucleophilicity of the amine.

Table 1: Representative Reaction Scope & Conditions

Nucleophile (Amine)TypeExpected ReactivityTypical Conditions
PiperidineSecondary AliphaticHighK₂CO₃, DMSO, 80 °C, 2-6 h
MorpholineSecondary AliphaticHighK₂CO₃, DMSO, 100 °C, 4-8 h
n-ButylaminePrimary AliphaticMedium-HighK₂CO₃, DMSO, 100 °C, 6-12 h
AnilinePrimary AromaticLowCs₂CO₃ or NaH, NMP, 120-140 °C, 12-24 h
2-AminopyridineHeteroaromaticVery LowStronger base (NaH), higher temp (>140 °C) may be needed

Note: Aromatic and heteroaromatic amines are significantly less nucleophilic and generally require more forcing conditions (stronger bases, higher temperatures) to achieve good conversion.[10]

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and their solutions.

Table 2: Troubleshooting Common SNAr Issues

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Nucleophile is too weak. 2. Base is not strong enough. 3. Temperature is too low.1. For weak nucleophiles (e.g., anilines), pre-deprotonate with a strong base like NaH before adding the pyridine substrate.[9] 2. Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH. 3. Incrementally increase the temperature by 20 °C and monitor.
Deep Red/Purple Color, No Product The Meisenheimer complex is forming but is too stable to collapse and eliminate the leaving group.This indicates the first step is working. The elimination step is rate-limiting. Increase the reaction temperature significantly to provide the activation energy needed for elimination.[9]
Multiple Products Observed 1. Side reaction with solvent (e.g., DMSO). 2. Over-reaction or decomposition at high temperatures.1. Switch to an alternative polar aprotic solvent like NMP or DMF. 2. Reduce the reaction temperature and accept a longer reaction time.
Difficulty Removing Solvent (DMSO/NMP) High boiling point of the solvent.During workup, perform multiple, diligent aqueous washes (3-5 times) before the brine wash to remove the bulk of the high-boiling solvent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro halopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet crucial, transformation. The electron-deficient nature of the pyridine ring, combined with the relative inertness of the C-Cl bond, makes this reaction notoriously difficult.[1][2] The pyridine nitrogen can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a 2-chloropyridine failing or giving very low yield?

A1: Failure in this reaction is common and typically stems from a few key areas:

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[2] This requires a highly active catalyst system.

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[2][4]

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ are often ineffective.[1] This reaction demands bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) to promote oxidative addition and shield the metal center.[1][2][5]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and interdependent. An inadequate base may not activate the boronic acid sufficiently for transmetalation.

Q2: What is the best general catalyst and ligand combination to start with for 2-chloropyridines?

A2: For a robust starting point, use a pre-formed palladium catalyst or generate the active catalyst in situ using a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand.[6][7]

  • Buchwald Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent choices.[1][8] Their steric bulk and electron-donating properties accelerate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination step.[1][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors, making them highly effective at activating C-Cl bonds.[1] Commercially available precatalysts like PEPPSI-IPr are highly efficient and convenient to use.[1]

Q3: Which base should I choose? I've seen K₂CO₃, K₃PO₄, and Cs₂CO₃ used.

A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[7][9]

  • K₂CO₃ (Potassium Carbonate): A moderately strong base, often used in combination with NHC-based catalysts in solvent systems like dioxane/water.[1]

  • K₃PO₄ (Potassium Phosphate): A stronger, non-nucleophilic base that is highly effective, especially with bulky phosphine ligands like XPhos or SPhos in solvents like toluene or t-AmylOH.[1][6] It is often the base of choice for challenging couplings.

  • Cs₂CO₃ (Cesium Carbonate): A very strong and highly soluble base that can be effective when others fail, though it is more expensive.

Q4: Does my reaction need to be run under strictly anhydrous conditions?

A4: Not necessarily. In fact, a small amount of water is often beneficial and required for the catalytic cycle to function, particularly for the transmetalation step.[10] Many successful protocols use biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[1][11] However, excessive water can promote undesirable side reactions like protodeboronation of the boronic acid.[2][12] If using anhydrous conditions, ensure the base (e.g., KF) can function without water.[7][13]

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to a solution.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Suzuki start Reaction Issue: Low Yield or No Product check_sm Check Starting Materials: - Purity of 2-chloropyridine - Quality of Boronic Acid - Catalyst/Ligand Integrity start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Verify Purity side_products Side Products Observed? sm_ok->side_products Reaction Stalled dehalogenation Dehalogenation Product (Hydrodechlorination) side_products->dehalogenation Yes homocoupling Boronic Acid Homocoupling side_products->homocoupling Yes protodeboronation Protodeboronation side_products->protodeboronation Yes optimize_catalyst Optimize Catalyst System side_products->optimize_catalyst No, only SM remains solve_dehalogenation Solution: - Ensure strictly inert atmosphere - Use less hydridic solvent - Screen different ligands dehalogenation->solve_dehalogenation solve_homocoupling Solution: - Thoroughly degas solvents - Ensure complete reduction of Pd(II) - Use a Pd(0) precatalyst homocoupling->solve_homocoupling solve_protodeboronation Solution: - Use boronic ester (e.g., pinacol) - Minimize water content - Use anhydrous conditions (e.g., with KF) protodeboronation->solve_protodeboronation optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions No Improvement catalyst_details - Increase catalyst loading (2-5 mol%) - Switch ligand class (e.g., Phosphine to NHC) - Use a more electron-rich/bulky ligand (XPhos, RuPhos) optimize_catalyst->catalyst_details conditions_details - Increase temperature (80-120 °C) - Switch to a stronger base (K₂CO₃ -> K₃PO₄) - Change solvent (Dioxane -> Toluene, t-AmylOH) optimize_conditions->conditions_details

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Problem 1: I see my starting materials, but little to no product forms.

  • Potential Cause: Insufficient catalyst activity for the C-Cl bond activation.

  • Solution Path:

    • Increase Catalyst Loading: Raise the palladium catalyst loading from 1-2 mol% to 3-5 mol%.

    • Switch to a More Active Ligand System: If you are using a first-generation ligand, switch to a more advanced, bulky biarylphosphine ligand like XPhos or RuPhos, or an NHC-based precatalyst like PEPPSI-IPr.[1] These are specifically designed for activating unreactive aryl chlorides.[1][14]

    • Increase Temperature: These reactions often require higher temperatures, typically in the 80-120 °C range, to overcome the activation energy for oxidative addition.[15] Microwave irradiation can also be effective for rapidly screening conditions and improving yields.[15][16]

    • Change Base/Solvent Combination: The synergy between base and solvent is crucial. If a K₂CO₃/Dioxane system is failing, try K₃PO₄ in a less coordinating solvent like toluene or t-Amyl alcohol.[1]

Problem 2: My mass spec shows a significant peak corresponding to the dehalogenated starting material (e.g., pyridine instead of 2-chloropyridine).

  • Potential Cause: Hydrodehalogenation, a common side reaction where the chloro group is replaced by a hydrogen atom. This can occur when the palladium intermediate reacts with a hydride source in the mixture (e.g., solvent, base, or water) before transmetalation can occur.[6][17]

  • Solution Path:

    • Ensure a Scrupulously Inert Atmosphere: Oxygen can interfere with the catalyst, but hydride sources are the main culprit here. Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[6]

    • Solvent Choice: Some solvents are more prone to acting as hydride donors. Consider switching to a more robust solvent.

    • Ligand Modification: The choice of ligand can influence the relative rates of transmetalation versus dehalogenation. Screening different bulky phosphine ligands may be necessary.

Problem 3: I am observing homocoupling of my boronic acid (a biaryl byproduct).

  • Potential Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[2][17] Oxygen can facilitate the oxidative coupling of the boronic acid.

  • Solution Path:

    • Thoroughly Degas Solvents: Use a robust degassing method like freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or ensure your Pd(II) source (like Pd(OAc)₂) is fully reduced to the active Pd(0) state at the beginning of the reaction.

Problem 4: My boronic acid seems to be decomposing during the reaction.

  • Potential Cause: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom.[12] This is often accelerated by high temperatures and the presence of aqueous base.[2]

  • Solution Path:

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are less susceptible to protodeboronation and release the boronic acid slowly under the reaction conditions.[2][12]

    • Minimize Water: Reduce the amount of water in the reaction or switch to an anhydrous system using a base like spray-dried KF.[13]

    • Lower Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate to minimize the rate of decomposition.[2]

Data Summary & Ligand Selection

The choice of ligand is arguably the most critical parameter for the successful coupling of 2-chloropyridines. Below is a summary of commonly used, highly effective ligand systems.

Ligand/PrecatalystTypical BaseTypical SolventTemp (°C)Key Advantages
XPhos K₃PO₄t-AmylOH / Toluene100-110Excellent generality and high yields for challenging substrates.[1]
SPhos K₃PO₄Toluene/H₂O100Very high activity, often providing excellent results.[1]
RuPhos K₃PO₄t-AmylOH100Highly active ligand, particularly for heteroaryl couplings.[1]
PEPPSI-IPr K₂CO₃Dioxane/H₂O80Air- and moisture-stable precatalyst, convenient to use, often faster reactions.[1]
Pd(PPh₃)₄ Na₂CO₃ / K₂CO₃Dioxane/H₂O100"Classic" catalyst, may work for activated substrates but often gives lower yields with 2-chloropyridines.[1][15]

Experimental Protocols & Catalytic Cycle

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-Arylpyridine (Ar-Ar') RedElim->Product ArylHalide 2-Chloropyridine (Ar-X) ArylHalide->OxAdd BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)

This protocol is a robust starting point for coupling various arylboronic acids with 2-chloropyridine derivatives.[1]

  • Materials:

    • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

    • Toluene (4 mL) and Water (0.4 mL), degassed

  • Procedure:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative, arylboronic acid, and finely ground K₃PO₄.[1][6]

    • In a separate vial, add the Pd(OAc)₂ and XPhos ligand.

    • Evacuate and backfill the reaction vessel with inert gas three times.

    • Add the degassed toluene and water to the reaction vessel via syringe.

    • Add the catalyst/ligand solids to the stirring reaction mixture under a positive flow of inert gas.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[11]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using an NHC Precatalyst (e.g., PEPPSI-IPr)

This protocol offers convenience due to the use of an air- and moisture-stable precatalyst.[1]

  • Materials:

    • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

  • Procedure:

    • To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, K₂CO₃, and the PEPPSI-IPr catalyst.[1]

    • Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental outcomes, you can effectively troubleshoot and optimize your reaction yields.

The most prevalent and often challenging route to synthesizing this compound involves the conversion of the corresponding amine, 2-Amino-5-fluoro-3-methylpyridine, via a Sandmeyer reaction. This classic transformation, while powerful, is sensitive to reaction conditions, and minor deviations can lead to significant yield loss.[1][2] This guide will focus primarily on troubleshooting this critical diazotization-chlorination sequence.

Troubleshooting Guide: The Sandmeyer Reaction Pathway

This section addresses specific, common issues encountered when converting 2-Amino-5-fluoro-3-methylpyridine to the target product.

Q1: My overall yield is significantly lower than expected after the Sandmeyer reaction. What are the most likely causes?

A1: Low yield in a Sandmeyer reaction is a frequent issue stemming from the instability of the intermediate diazonium salt.[3][4] The primary culprits are improper temperature control, incorrect stoichiometry, and competing side reactions.

Core Causality: The diazotization of a primary aromatic amine, such as 2-Amino-5-fluoro-3-methylpyridine, requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[5][6] This reaction is highly exothermic and the resulting diazonium salt is only metastable at low temperatures, typically 0–5 °C.[3][7]

  • Temperature Excursions: If the temperature rises above this narrow window, the diazonium salt will rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, most commonly the corresponding phenol (2-Hydroxy-5-fluoro-3-methylpyridine).[3][8]

  • Stoichiometric Errors: An insufficient amount of NaNO₂ will lead to incomplete diazotization, leaving unreacted starting material. Conversely, an excess of nitrous acid can lead to unwanted side reactions and the formation of colored impurities.[9]

  • Catalyst Inactivity: The second step, substitution with chloride, is catalyzed by copper(I) chloride (CuCl).[1] If the CuCl is oxidized to Cu(II) or is of poor quality, the conversion of the diazonium salt to the final product will be inefficient.

Troubleshooting Protocol:

  • Strict Temperature Monitoring: Ensure the reaction vessel is submerged in an ice-salt bath and that the internal temperature is monitored continuously. The NaNO₂ solution should be added dropwise, ensuring the temperature never exceeds 5 °C.

  • Verify Reagent Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of NaNO₂ to ensure complete conversion of the amine. Test for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂).

  • Use Fresh Catalyst: Ensure the CuCl used is fresh or has been stored under an inert atmosphere to prevent oxidation. The solution of CuCl in HCl should be prepared just before use.

Q2: My crude product is contaminated with a significant amount of 2-Hydroxy-5-fluoro-3-methylpyridine. How can I prevent this?

A2: The presence of the hydroxy byproduct is a direct result of the diazonium salt reacting with water, a competing nucleophile. This is a classic side reaction in diazotization chemistry, especially with heteroaromatic amines.[1][8]

Core Causality: The pyridine-diazonium ion is particularly susceptible to hydrolysis.[8] This reaction is accelerated by elevated temperatures and prolonged reaction times. If the diazonium salt solution is allowed to warm up or sit for too long before the addition to the copper(I) chloride solution, the formation of the hydroxy byproduct becomes significant.

Preventative Measures:

  • Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately. Do not store it, even at low temperatures.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the cold, vigorously stirred CuCl solution. This ensures that the diazonium salt reacts with the chloride nucleophile in the presence of the copper catalyst as soon as it is introduced, minimizing its contact time with water under conditions where it might hydrolyze.

  • Acid Concentration: Maintain a sufficiently high concentration of hydrochloric acid. The acid helps to stabilize the diazonium salt and ensures that chloride is the most abundant nucleophile available for the Sandmeyer reaction.

Q3: The reaction mixture turned dark brown or black, and I isolated mostly tar-like material. What caused this decomposition?

A3: The formation of tar and polymeric materials indicates uncontrolled decomposition of the diazonium salt. These salts, particularly those derived from pyridines, can be highly unstable and may decompose explosively if not handled correctly.[10]

Core Causality: This issue often points to a "runaway" reaction. Several factors can contribute:

  • Rapid Addition of Nitrite: Adding the sodium nitrite solution too quickly can cause a rapid, localized increase in temperature, initiating uncontrolled decomposition.

  • Inefficient Stirring: Poor mixing can lead to hot spots within the reaction mixture, triggering decomposition.

  • Catalyst Issues: The copper-catalyzed step is a radical-nucleophilic aromatic substitution.[1] If the reaction is not properly controlled, side reactions involving radical coupling can lead to polymeric tars.

Troubleshooting Protocol:

  • Improve Heat Dissipation: Use a larger reaction flask to increase the surface area for cooling and ensure vigorous stirring to maintain a homogenous temperature throughout the mixture.

  • Slow, Sub-surface Addition: Add the NaNO₂ solution slowly and beneath the surface of the reaction mixture to promote rapid mixing and prevent localized heating.

  • Optimize Catalyst Loading: While catalytic, sufficient copper(I) is needed. Ensure you are using the correct catalytic amount as specified in a validated procedure.

Experimental Workflow & Optimization

A reliable synthesis hinges on meticulous execution of the two main stages: Diazotization and the Sandmeyer Reaction.

Protocol: Optimized Sandmeyer Synthesis of this compound
  • Diazotization Step:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Amino-5-fluoro-3-methylpyridine (1.0 eq) in concentrated HCl (approx. 3-4 volumes).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 and 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Sandmeyer (Chlorination) Step:

    • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl (approx. 2-3 volumes).

    • Cool this solution to 0 °C with vigorous stirring.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. A steady evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the mixture to warm slowly to room temperature and continue stirring until gas evolution ceases (typically 1-2 hours).

    • The reaction can be gently warmed (e.g., to 40-50 °C) to ensure completion if nitrogen evolution is sluggish.

  • Work-up and Purification:

    • The crude product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product is typically purified by vacuum distillation or column chromatography.

Data Summary: Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes diazonium salt decomposition and hydrolysis.[3][7]
NaNO₂ Stoichiometry 1.1–1.2 equivalentsEnsures complete diazotization without excessive side reactions.
CuCl Stoichiometry 1.2 equivalentsDrives the substitution reaction to completion.
Acid Concentrated HClServes as solvent and source of the chloride nucleophile.
Addition Rate Slow, dropwisePrevents exothermic spikes and uncontrolled decomposition.

Visualizing the Process

Synthesis Workflow

The diagram below outlines the critical steps from the starting amine to the final chlorinated product.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-Amino-5-fluoro- 3-methylpyridine Diazonium Pyridinium Diazonium Salt Intermediate Start->Diazonium Diazotization Product 2-Chloro-5-fluoro- 3-methylpyridine Diazonium->Product Substitution (N₂ evolution) Reagent1 NaNO₂, conc. HCl Reagent1->Start Temp1 0-5 °C Temp1->Start Reagent2 CuCl, conc. HCl Reagent2->Diazonium

Caption: Key stages in the Sandmeyer synthesis of the target compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues leading to poor reaction outcomes.

Troubleshooting Start Low Yield or Impure Product CheckTemp Was Temp > 5°C during diazotization? Start->CheckTemp CheckPurity Major byproduct detected? Start->CheckPurity CheckAppearance Reaction turned to tar? Start->CheckAppearance CheckTemp->CheckPurity No Sol_Temp Result: Hydrolysis & Decomposition. Action: Improve cooling, slow NaNO₂ addition. CheckTemp->Sol_Temp Yes CheckPurity->CheckAppearance No Sol_Hydroxy Byproduct is 2-hydroxy derivative. Action: Use diazonium salt immediately, add to CuCl faster. CheckPurity->Sol_Hydroxy Yes Sol_Tar Result: Uncontrolled Decomposition. Action: Improve stirring, slow reagent addition, check catalyst. CheckAppearance->Sol_Tar Yes Sol_Reagents Result: Incomplete Reaction. Action: Check reagent stoichiometry & catalyst quality. CheckAppearance->Sol_Reagents No

Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q: Can I use a different chlorinating agent instead of CuCl? A: While the classic Sandmeyer reaction uses copper(I) halides, other methods for chlorination exist, such as using molecular chlorine.[11][12] However, these often require harsher conditions (e.g., high temperatures or UV initiation) and can suffer from poor regioselectivity, potentially leading to over-chlorination or chlorination at other positions on the pyridine ring.[11] For converting a diazonium salt, CuCl remains the most reliable and widely used reagent.

Q: Is it possible to synthesize this molecule via a different route, for example, by starting with a di-substituted pyridine? A: Yes, alternative routes are plausible. For instance, one could start with a 2-hydroxy-5-fluoro-3-methylpyridine and convert the hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[13] This approach avoids the sensitive diazonium salt intermediate but requires the synthesis of the corresponding hydroxypyridine precursor. The choice of route often depends on the availability and cost of the starting materials.

Q: Why is the diazotization of aminopyridines more challenging than that of anilines? A: The pyridine nitrogen atom is basic and will be protonated under the strong acidic conditions of the reaction. This creates a second positive charge in the molecule (the pyridinium ion and the diazonium group), which can destabilize the diazonium intermediate and make it more susceptible to nucleophilic attack (like hydrolysis) and decomposition.[10]

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, including the regiochemistry of the substituents.

  • Melting Point: If the product is a solid, a sharp melting point corresponding to the literature value indicates high purity.[14]

References

Technical Support Center: Chromatographic Purification of Crude 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the chromatographic purification of crude 2-Chloro-5-fluoro-3-methylpyridine. As a halogenated pyridine derivative, this compound presents unique challenges due to the basicity of the pyridine nitrogen and potential interactions with stationary phases. This document offers solutions to common problems in a direct question-and-answer format, grounded in established chromatographic principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process, providing explanations of the underlying causes and actionable solutions.

Issue 1: Poor Resolution and Co-elution of Impurities

Q: My target compound, this compound, is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when the selectivity between your target compound and an impurity is insufficient. The key is to alter the chromatographic conditions to exploit differences in their physicochemical properties.

  • Underlying Cause: The primary reason for poor resolution is an inadequate choice of mobile phase or stationary phase, leading to similar retention times for the analyte and contaminants. The polarity and interaction capabilities of your target compound and the impurities are not being sufficiently differentiated.

  • Solutions & Methodologies:

    • Optimize the Mobile Phase: This is often the most effective first step.

      • Change Solvent Strength (Isocratic Elution): Systematically vary the ratio of your solvents (e.g., Hexane/Ethyl Acetate in normal-phase or Acetonitrile/Water in reversed-phase) to find the optimal retention factor (k'). Aim for a k' between 2 and 10 for the target compound.[1]

      • Introduce a Gradient: A gradient elution, where the mobile phase composition changes over time, can sharpen peaks and improve the separation of complex mixtures with components of varying polarities.[2]

      • Switch Solvents: If adjusting ratios is ineffective, change one of the solvents entirely to introduce different selectivity. For instance, in normal-phase, replacing ethyl acetate with dichloromethane or MTBE can alter the hydrogen bonding and dipole-dipole interactions.

    • Change the Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry is the next variable to address. The interaction mechanism needs to be different.

      • Reversed-Phase: If you are using a standard C18 column, switching to a Phenyl, Cyano (CN), or a Polar-Embedded Phase (e.g., Amide) can provide alternative separation mechanisms like π-π interactions or different hydrogen bonding capabilities, which can be highly effective for aromatic compounds like pyridines.[1][3]

      • Normal-Phase: For normal-phase chromatography, if standard silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded phase like Diol or Cyano.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, overlapping peaks.[1] Reduce the injection volume or sample concentration and re-evaluate the separation.

Poor_Resolution_Workflow Start Poor Resolution or Co-elution Observed CheckLoad Step 1: Verify Sample Load Is the column overloaded? Start->CheckLoad ReduceLoad Action: Reduce Sample Concentration / Volume CheckLoad->ReduceLoad Yes OptimizeMP Step 2: Optimize Mobile Phase (Solvent Ratio / Gradient) CheckLoad->OptimizeMP No ReduceLoad->OptimizeMP ChangeSolvent Step 3: Change Solvent Selectivity (e.g., EtOAc to DCM) OptimizeMP->ChangeSolvent Not Resolved Success Resolution Achieved OptimizeMP->Success Resolved ChangeSP Step 4: Change Stationary Phase (e.g., C18 to Phenyl) ChangeSolvent->ChangeSP Not Resolved ChangeSolvent->Success Resolved ChangeSP->Success Resolved Failure Persistent Issue: Consider Alternative Purification Method ChangeSP->Failure Not Resolved

Caption: A logical workflow for systematically improving chromatographic resolution.

Issue 2: Significant Peak Tailing

Q: The chromatographic peak for my this compound is showing significant tailing. Why is this happening and how can I fix it?

A: Peak tailing is a very common issue when purifying basic compounds like pyridines on silica-based stationary phases.[1]

  • Underlying Cause: The primary cause is the strong ionic interaction between the basic nitrogen atom (a Lewis base) in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica gel or silica-based reversed-phase packings.[1] This secondary interaction mechanism causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.

  • Solutions & Methodologies:

    • Use a Mobile Phase Additive: This is the most common and effective solution.

      • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) , to the mobile phase (typically 0.1-0.5% v/v).[4] TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine compound. This results in a much more symmetrical peak shape.

      • Acid Modifier (Reversed-Phase): Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or acetic acid (typically 0.1% v/v) protonates the pyridine nitrogen to form a pyridinium ion. This also protonates the silanol groups, minimizing the unwanted ionic interaction.[1] This is highly effective but requires a pH-stable column.

    • Use an End-Capped Column: For reversed-phase HPLC, select a column that is "end-capped." End-capping is a process where most of the residual silanol groups are chemically deactivated with a small silylating agent. This creates a more inert surface with fewer sites for secondary interactions.

    • Switch to a Non-Silica-Based Stationary Phase: If tailing persists, consider a polymer-based column or a different stationary phase like alumina, which has a different surface chemistry.

Tailing_Mechanism cluster_0 Without Additive cluster_1 With TEA Additive Silica Silica Surface (Si-O-H) Pyridine1 Pyridine Analyte Interaction Strong Ionic Interaction Pyridine1->Interaction Interaction->Silica Silica2 Silica Surface (Si-O-H) Pyridine2 Pyridine Analyte Elution Symmetrical Elution Pyridine2->Elution TEA TEA (Competing Base) Blocked Blocked Site TEA->Blocked Blocked->Silica2

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation with an additive.

Issue 3: Low Recovery and Sample Degradation

Q: I am experiencing low recovery of my target compound after purification. What could be the cause?

A: Low recovery suggests that your compound is either irreversibly binding to the column or degrading during the purification process. Halogenated pyridines can be sensitive to the acidic nature of standard silica gel.[1]

  • Underlying Cause:

    • Irreversible Adsorption: Very strong interactions, beyond those causing tailing, can lead to the compound permanently sticking to the stationary phase.

    • On-Column Degradation: The acidic surface of silica gel can catalyze the degradation or rearrangement of sensitive molecules.[1]

  • Solutions & Methodologies:

    • Perform a Stability Test (2D TLC): Before committing to a large-scale column, check your compound's stability on the stationary phase.

      • Protocol: a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.

      • Interpretation: If the compound is stable, all spots will appear along a 45-degree diagonal line. If any spots appear below the diagonal, it indicates that the compound is degrading on the silica plate.[5]

    • Neutralize the Stationary Phase: If degradation is observed, use a less acidic stationary phase.

      • Slurry Neutralization: For flash chromatography, you can prepare a slurry of silica gel in your mobile phase containing 1% TEA, then pack the column. This neutralizes the active sites.

      • Use Alternative Media: Consider using neutral alumina or a polymer-based resin for the purification.

    • Minimize Contact Time: Use a higher flow rate or a shorter column to reduce the time your compound spends in contact with the stationary phase. This can decrease the opportunity for degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase selection for this compound?

A: A systematic approach is best. Start with Thin Layer Chromatography (TLC) to scout for appropriate conditions.

  • Normal-Phase Chromatography (NPC): This is often the first choice for synthetic intermediates.

    • Stationary Phase: Standard Silica Gel 60.

    • Mobile Phase Scouting: Begin with a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane). A good starting point is a 9:1 Hexane:Ethyl Acetate mixture. Run TLC plates with varying ratios (e.g., 4:1, 2:1) to find a system that gives your target compound an Rf value of approximately 0.2-0.4.

  • Reversed-Phase Chromatography (RPC): Useful for more polar compounds or for high-resolution analytical work (HPLC).

    • Stationary Phase: A C18 end-capped column is a versatile starting point.

    • Mobile Phase Scouting: Use mixtures of a polar solvent (e.g., HPLC-grade water) and an organic modifier (e.g., Acetonitrile or Methanol). Start with a 50:50 mixture and adjust as needed. Often, a buffer or acid modifier (like 0.1% formic acid) is required to ensure good peak shape.[4]

Q2: How does the basicity (pKa) of the pyridine ring affect purification?

A: The pKa of pyridine derivatives is typically in the range of 5 to 6.[1] This means that at a neutral pH, a significant portion of the molecules can be protonated, while the silica surface is acidic.

  • Below pKa (e.g., pH < 4): The pyridine is predominantly in its protonated (pyridinium) form. This is beneficial in reversed-phase with an acid modifier, as it can lead to sharp, symmetrical peaks.

  • Around pKa (pH 5-7): The compound exists as a mixture of neutral and protonated forms, which can lead to broad, split, or tailing peaks. This pH range should generally be avoided with standard silica columns.[1]

  • Above pKa (e.g., pH > 8): The pyridine is in its neutral, free-base form. This can lead to good peak shape, but requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1]

Q3: What are the pros and cons of common mobile phase additives?

A: Additives are powerful tools but must be chosen carefully based on your separation goals and detection method.

AdditiveTypical ConcentrationPurposeProsCons
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base, blocking silanol interaction sites.[1]Excellent for reducing peak tailing of basic compounds in NPC and RPC.Can shorten column lifetime; suppresses ionization in Mass Spectrometry (MS).[1]
Formic Acid / Acetic Acid 0.1% (v/v)Adjusts mobile phase pH to protonate basic analytes and suppress silanol activity.Highly compatible with MS detection; improves peak shape for bases in RPC.Can cause degradation of acid-sensitive compounds.
Ammonium Hydroxide 0.1 - 1% (v/v)Increases mobile phase pH to keep basic compounds in their neutral state.Can improve peak shape for very strong bases.Will dissolve standard silica columns; requires a high-pH stable column.

Experimental Protocol: General Workflow for Purification

This protocol outlines a standard workflow for the flash chromatographic purification of a crude synthetic product like this compound.

1. Sample Preparation:

  • Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add a small amount of silica gel or celite to the solution to create a slurry.

  • Gently evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation than injecting a liquid sample.[6]

2. Column Packing (for Flash Chromatography):

  • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped.

3. Loading and Elution:

  • Carefully add the prepared dry-loaded sample to the top of the packed silica bed.

  • Begin elution with the low-polarity mobile phase.

  • If using a gradient, gradually increase the percentage of the more polar solvent according to your TLC analysis. A step-gradient is common in flash chromatography.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

References

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-3-methylpyridine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis, which typically involves a Sandmeyer reaction starting from 2-Amino-5-fluoro-3-methylpyridine.

Q1: My final product has low purity. What are the most likely impurities I should be looking for?

A1: The impurity profile is heavily dependent on the control of the reaction conditions, particularly during the diazotization and copper-catalyzed chlorination steps. The most prevalent impurities are:

  • 2-Hydroxy-5-fluoro-3-methylpyridine: Formed by the hydrolysis of the intermediate diazonium salt. This is often the major byproduct if the temperature is not strictly controlled.

  • 5-Fluoro-3-methylpyridine: Results from the hydro-de-diazotization (reduction) of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.

  • Unreacted 2-Amino-5-fluoro-3-methylpyridine: Indicates incomplete diazotization.

  • Azo-coupled Dimers: Formed when the diazonium salt couples with the starting amine or other aromatic species, often leading to colored impurities and tar formation.

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

A2: Low yield is almost always linked to the stability and subsequent reactivity of the pyridine diazonium salt intermediate. Key factors include:

  • Temperature Excursions: The diazonium salt is thermally unstable. If the temperature rises above 5 °C during diazotization or before the addition of the copper catalyst, it will rapidly decompose, primarily to the undesired hydroxy byproduct.[1]

  • Poor Quality of Sodium Nitrite: Using old or improperly stored sodium nitrite can lead to incomplete diazotization. It is advisable to use a fresh, finely ground powder.

  • Suboptimal Acidity: The concentration of the acid (typically HCl) is critical. Insufficient acid can lead to incomplete diazotization and side reactions like azo coupling.

  • Inefficient Copper(I) Catalyst: The CuCl catalyst must be active. If it has been oxidized to Cu(II), its efficacy in the Sandmeyer reaction will be greatly diminished.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a hydroxyl group replacing the chlorine. How do I prevent this?

A3: The formation of 2-Hydroxy-5-fluoro-3-methylpyridine is a classic side reaction resulting from the reaction of the diazonium salt with water. To minimize this:

  • Maintain Strict Temperature Control: Keep the reaction temperature between 0 °C and 5 °C at all times, from the start of the nitrite addition until the diazonium salt has been consumed. Use an ice/salt bath for robust cooling.

  • Control Addition Rates: Add the aqueous solution of sodium nitrite slowly and sub-surface to the acidic solution of the amine. This prevents localized overheating and high concentrations of nitrous acid.

  • Use Concentrated Reagents: Using more concentrated HCl and preparing the diazonium salt with minimal water can reduce the availability of water for the hydrolysis side reaction.

Q4: The reaction mixture turned very dark and formed a significant amount of tar-like material. What is happening and how can it be avoided?

A4: Tar formation is typically due to polymerization and decomposition reactions of the diazonium salt. This is often triggered by:

  • High Temperatures: As mentioned, elevated temperatures accelerate decomposition pathways.

  • Incorrect Stoichiometry: An excess of diazonium salt can lead to coupling reactions with the starting material or product.

  • Presence of Impurities: Impurities in the starting amine can initiate polymerization.

  • Sunlight/UV Exposure: Diazonium salt reactions can be light-sensitive. It is good practice to run the reaction in a fume hood with the sash down or in an amber glass vessel.

To avoid this, ensure precise temperature control, use high-purity starting materials, maintain correct stoichiometry, and protect the reaction from light.

Part 2: In-Depth Analysis of Key Side Reactions

A successful synthesis hinges on understanding and controlling the delicate balance between the desired reaction pathway and competing side reactions. The Sandmeyer reaction is a powerful tool, but the diazonium intermediate is a high-energy species prone to multiple fates.[2][3]

Side Reaction: Hydrolysis to 2-Hydroxy-5-fluoro-3-methylpyridine

This is the most common and yield-reducing side reaction. The pyridine diazonium ion is susceptible to nucleophilic attack by water, which is abundant in the reaction medium.

Causality: The C-N bond of the diazonium salt is polarized, making the carbon atom attached to the N₂⁺ group electrophilic. Water acts as a nucleophile, leading to the loss of dinitrogen gas (a superb leaving group) and the formation of the corresponding pyridone/hydroxypyridine tautomer.

Mitigation Strategies:

  • Temperature: This is the most critical parameter. The rate of hydrolysis increases exponentially with temperature. Reactions must be kept below 5 °C.

  • Acid Concentration: While sufficient acid is needed for diazotization, excessively dilute conditions provide more water to act as a reactant. A common range is 2.5 to 3.5 equivalents of a strong acid like HCl.

  • Reaction Time: Do not let the prepared diazonium salt solution sit for extended periods before proceeding to the Sandmeyer step. Use it immediately.

Hydrolysis_Side_Reaction cluster_main Main Sandmeyer Pathway cluster_side Side Reaction Pathway Start 2-Amino-5-fluoro- 3-methylpyridine Diazonium Pyridinium Diazonium Salt (Ar-N₂⁺) Start->Diazonium NaNO₂, HCl 0-5 °C Product 2-Chloro-5-fluoro- 3-methylpyridine Diazonium->Product CuCl > 5 °C Biproduct 2-Hydroxy-5-fluoro- 3-methylpyridine Diazonium->Biproduct H₂O (Hydrolysis) Temp > 5°C

Caption: Competing pathways in the synthesis.

Side Reaction: Hydro-de-diazotization (Reduction)

The formation of 5-Fluoro-3-methylpyridine is a reductive side reaction where the diazonium group is replaced by a hydrogen atom.

Causality: This pathway can occur through a radical mechanism. The copper(I) catalyst can initiate a one-electron transfer to the diazonium ion.[3] The resulting aryl radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.

Mitigation Strategies:

  • Solvent Choice: While aqueous media are common, the choice of co-solvent can influence this. Alcohols, for instance, can be hydrogen donors and may increase the prevalence of this side product.

  • Catalyst Quality: Ensure the CuCl is of high quality and not overly oxidized.

  • Control of Nitrite Addition: A slight excess of nitrous acid can sometimes help suppress reductive pathways, but a large excess can lead to other issues. Precise stoichiometric control is key.

Part 3: Recommended Protocols and Workflows

Adherence to validated protocols is essential for reproducibility and high purity.

Protocol: Impurity Profiling by HPLC-MS

A robust analytical method is crucial for identifying and quantifying side products, enabling rational process optimization.

Table 1: Common Impurities and Their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Elution Order (Reverse Phase)
2-Amino-5-fluoro-3-methylpyridineC₆H₇FN₂126.131 (Most Polar)
2-Hydroxy-5-fluoro-3-methylpyridineC₆H₆FNO127.122
5-Fluoro-3-methylpyridineC₆H₆FN111.123
This compound C₆H₅ClFN 145.56 4 (Target Product)

Experimental Protocol: HPLC-MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 270 nm; Mass Spectrometry in positive ion mode (ESI+).

  • Sample Prep: Dilute the crude reaction mixture in a 50:50 mixture of Acetonitrile/Water.

Mandatory Visualization: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Problem Observed LowPurity Low Purity by HPLC Start->LowPurity LowYield Low Reaction Yield Start->LowYield Tar Tar Formation Start->Tar ImpurityID Identify Major Impurity LowPurity->ImpurityID CheckTemp Was Temp < 5°C? LowYield->CheckTemp FixTemp Action: Improve Temperature Control (< 5 °C) Tar->FixTemp Hydroxy High Hydroxy Byproduct? ImpurityID->Hydroxy Amine High Starting Amine? Hydroxy->Amine No Hydroxy->FixTemp Yes Other Other Impurities Amine->Other No FixNitrite Action: Check NaNO₂ Quality & Stoichiometry Amine->FixNitrite Yes FixPurification Action: Optimize Purification (Chromatography/Recrystallization) Other->FixPurification CheckTemp->FixTemp No CheckCatalyst Was CuCl active? CheckTemp->CheckCatalyst Yes CheckCatalyst->FixNitrite No CheckCatalyst->FixPurification Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Catalyst Selection for C-Cl Bond Activation in 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the challenging C-Cl bond activation of 2-Chloro-5-fluoro-3-methylpyridine. The unique electronic nature of this substrate, arising from the interplay of the electron-withdrawing fluorine and the electron-donating methyl group on the pyridine ring, necessitates a carefully considered approach to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low conversion or yield with this substrate typically stems from a few core issues:

  • Inherent Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)) is often the rate-limiting step in the catalytic cycle.[1]

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[2][3] This is a common challenge with 2-halopyridine substrates.

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1] Bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step.

  • Electronic Effects of Substituents: The electron-withdrawing fluorine atom at the 5-position makes the pyridine ring more electron-deficient, which can facilitate oxidative addition. However, the electron-donating methyl group at the 3-position can have a counteracting, albeit smaller, effect. The overall electronic nature of the substrate requires a highly active catalyst.

  • Improper Reaction Conditions: Inadequate temperature, incorrect base selection, or the presence of oxygen or moisture can all lead to reaction failure.[2]

Q2: What are the most promising catalyst systems for activating the C-Cl bond in this compound?

A2: Both palladium and nickel-based systems have shown promise for the cross-coupling of challenging 2-chloropyridines.

  • Palladium-based Catalysts: These are the most common choice. Success hinges on the use of sterically hindered and electron-rich phosphine ligands.

    • Recommended Ligands: Biarylphosphine ligands such as SPhos, RuPhos, BrettPhos, and DavePhos are excellent starting points.[1][4] N-heterocyclic carbenes (NHCs) can also be effective.[5][6]

    • Recommended Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[1]

  • Nickel-based Catalysts: Nickel catalysts can be a powerful alternative, particularly for forming C(sp²)-C(sp³) bonds.[7][8][9][10] They can sometimes be more cost-effective than palladium systems.

    • Recommended Ligands: For nickel, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bathophenanthroline can be effective.[7][9][11]

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base and solvent is crucial and can significantly impact the reaction outcome.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • For Suzuki-Miyaura Couplings: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[4]

    • For Buchwald-Hartwig Aminations: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases can be trialed, but this may require a more active catalyst system and higher temperatures.[1]

  • Solvent Selection: The solvent must be anhydrous and thoroughly degassed.

    • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[1] In some cases, polar aprotic solvents like DMF can be beneficial for nickel-catalyzed reactions.[7][9] Solubility of all components at the reaction temperature is a key consideration.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading. 2. Inappropriate ligand for C-Cl activation. 3. Reaction temperature is too low. 4. Ineffective base. 5. Presence of oxygen or moisture.1. Use a fresh batch of catalyst or a pre-catalyst. Consider increasing catalyst loading to 3-5 mol%.[1] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or consider a nickel-based system. 3. Increase the reaction temperature in 10-20 °C increments (typically 80-120 °C). 4. Ensure the base is anhydrous and finely powdered. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For aminations, NaOtBu is standard.[1][4] 5. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2][4]
Significant Hydrodehalogenation (C-Cl replaced by C-H) 1. Reductive elimination is slow compared to competing pathways. 2. Presence of a hydride source (e.g., trace water, certain solvents or bases).1. Use a more electron-rich and bulky ligand to accelerate reductive elimination. 2. Ensure rigorous drying of reagents and solvents. Use a high-purity, anhydrous base.[1]
Homocoupling of Boronic Acid (Suzuki Reaction) 1. Presence of Pd(II) species from incomplete pre-catalyst reduction or oxidation of Pd(0) by oxygen.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4] Consider using a direct Pd(0) source like Pd₂(dba)₃.
Poor Reproducibility 1. Inconsistent quality of reagents (catalyst, base, solvent). 2. Variations in reaction setup and inert atmosphere technique. 3. Inconsistent heating or stirring.1. Use high-purity reagents from a reliable source. Use a new bottle of base if hydration is suspected. 2. Standardize the procedure for degassing and maintaining an inert atmosphere. 3. Ensure uniform heating and vigorous stirring to overcome solubility issues.[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 5:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling

This protocol is adapted for the coupling of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.5 - 2.0 equivalents)

  • NiCl₂·glyme (5-10 mol%)

  • Bathophenanthroline (5-10 mol%)

  • Zinc dust (<10 micron, activated) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add NiCl₂·glyme, bathophenanthroline, and zinc dust to an oven-dried reaction vial.

  • Add anhydrous DMF, followed by this compound and the alkyl bromide.

  • Seal the vial and remove from the glovebox.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction by carefully adding 1 M HCl.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Workflows

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_pd Palladium System Screening cluster_ni Nickel System Screening cluster_eval Evaluation & Optimization start Substrate: this compound coupling_type Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) start->coupling_type pd_catalyst Select Pd Pre-catalyst (e.g., SPhos Pd G3/G4) coupling_type->pd_catalyst ni_catalyst Select Ni Source (e.g., NiCl2(glyme)) coupling_type->ni_catalyst Alternative pd_ligand Select Ligand (e.g., SPhos, RuPhos) pd_catalyst->pd_ligand pd_base Select Base (e.g., K3PO4, NaOtBu) pd_ligand->pd_base pd_conditions Conditions: 80-110 °C, Dioxane or Toluene pd_base->pd_conditions analyze Analyze Results (LCMS, GCMS, NMR) pd_conditions->analyze ni_ligand Select Ligand (e.g., Bathophenanthroline) ni_catalyst->ni_ligand ni_reductant Select Reductant (e.g., Zn dust) ni_ligand->ni_reductant ni_conditions Conditions: RT-50 °C, DMF ni_reductant->ni_conditions ni_conditions->analyze troubleshoot Troubleshoot? (See Guide) analyze->troubleshoot optimize Optimize Conditions (Temp, Conc., Loading) troubleshoot->optimize Yes success Successful Coupling troubleshoot->success No optimize->pd_catalyst Re-screen

Caption: Catalyst selection workflow for C-Cl bond activation.

Troubleshooting_Flowchart start Reaction Failure: Low/No Conversion q1 Is the atmosphere strictly inert? start->q1 a1_no Action: Improve degassing and inerting technique. q1->a1_no No q2 Is the catalyst system optimal? q1->q2 Yes success Re-run Experiment a1_no->success a2_no Action: Screen bulky, electron-rich ligands (Pd) or switch to Ni. q2->a2_no No q3 Is the temperature high enough? q2->q3 Yes a2_no->success a3_no Action: Increase temperature in 10-20 °C increments. q3->a3_no No q4 Is the base active and appropriate? q3->q4 Yes a3_no->success a4_no Action: Use fresh, anhydrous, finely powdered base. q4->a4_no No q4->success Yes a4_no->success

Caption: Troubleshooting logic for low conversion issues.

References

Technical Support Center: Overcoming Low Reactivity in 2-Chloro-5-fluoro-3-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-chloro-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered and electron-deficient substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and reproducible outcomes in your synthetic endeavors.

Understanding the Challenge: The "Personality" of this compound

The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom and the pyridine ring deactivates the C-Cl bond towards oxidative addition, the crucial first step in the catalytic cycle.[1] Additionally, the methyl group at the 3-position provides significant steric hindrance around the reactive center, further impeding the approach of the bulky palladium catalyst.[2] The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and leading to catalyst inhibition or the formation of inactive complexes.[2]

This guide will address these challenges head-on, providing you with the knowledge and tools to optimize your reaction conditions and overcome the inherent low reactivity of this valuable building block.

Troubleshooting Guide & FAQs

Here we address common issues encountered when using this compound in cross-coupling reactions.

Issue 1: Low or No Conversion to the Desired Product

Q1: I'm not seeing any product formation in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling of this substrate is a common problem. The primary culprit is often an insufficiently active catalyst system to overcome the inert C-Cl bond.

  • Causality: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Standard palladium sources like Pd(PPh₃)₄ may not be effective.[3]

  • Solution: Employ a more robust catalyst system.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[3] N-heterocyclic carbene (NHC) ligands, like IPr , are also excellent choices due to their strong σ-donating ability.[3]

    • Palladium Precatalyst: Utilize a pre-formed palladium-ligand complex (precatalyst), such as an XPhos Pd G3 or SPhos Pd G3. These are often more stable and provide more reproducible results than generating the catalyst in situ.[4]

    • Base Selection: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The choice of base can also influence the solubility of the boronic acid and the overall reaction kinetics.[5]

    • Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or t-amyl alcohol , often with a small amount of water, are generally effective.[3] The water can aid in the dissolution of the base and facilitate the transmetalation step.

Q2: My Buchwald-Hartwig amination is failing. I'm just recovering my starting materials. What should I change?

A2: Similar to the Suzuki coupling, the inert C-Cl bond and potential for catalyst inhibition by both the substrate's pyridine nitrogen and the amine coupling partner are major hurdles.

  • Causality: The formation of the palladium-amido complex and the subsequent reductive elimination can be challenging. The basicity of the amine can also lead to catalyst deactivation.

  • Solution:

    • Ligand Selection: This is critical for successful amination. Highly hindered biarylphosphine ligands like BrettPhos, RuPhos, or Xantphos are specifically designed for challenging aminations and are excellent starting points.[6][7]

    • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] For base-sensitive substrates, a weaker base like cesium carbonate might be tolerated, but may require higher temperatures and longer reaction times.

    • Palladium Source: Using a precatalyst like a BrettPhos Pd G3 can significantly improve reliability.[4]

    • Temperature: Aminations of chloropyridines often require elevated temperatures, typically in the range of 80-110 °C.[6]

Q3: I'm attempting a Sonogashira coupling, but the reaction is sluggish. What are the key parameters to adjust?

A3: Sonogashira couplings with chloropyridines are notoriously difficult and often require more forcing conditions than their bromo- or iodo-counterparts.

  • Causality: The high bond strength of the C-Cl bond makes oxidative addition difficult.

  • Solution:

    • Catalyst System: A copper co-catalyst (e.g., CuI) is almost always necessary to facilitate the transmetalation step.[1] For the palladium component, a catalyst system capable of activating C-Cl bonds is needed. Systems employing bulky phosphine ligands are a good starting point.

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[1]

    • Solvent: Anhydrous, deoxygenated solvents are crucial. THF or 1,4-dioxane are common choices.

    • Temperature: Elevated temperatures (e.g., 80-100 °C) are usually required.

Issue 2: Formation of Side Products

Q4: I'm observing a significant amount of hydrodehalogenation (replacement of Cl with H) in my reaction. What causes this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl chlorides.

  • Causality: This side reaction can occur via several pathways, including the reaction of the palladium-hydride species (formed from the solvent or other reagents) with the starting material, or through a reductive process involving the organometallic coupling partner.

  • Solution:

    • Scrupulous Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Oxygen can promote the formation of palladium species that lead to side reactions.

    • Choice of Base and Solvent: Some bases and solvents are more prone to generating palladium-hydride species. For example, using a non-protic solvent and a carbonate or phosphate base may be preferable to an alcohol solvent in some cases.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

    • Additives: In some cases, the addition of a small amount of a halide salt (e.g., CsF) can suppress hydrodehalogenation.

Q5: My Suzuki-Miyaura reaction is producing a lot of homocoupled boronic acid (biaryl) byproduct. How can I minimize this?

A5: Homocoupling of the boronic acid is often caused by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[8]

  • Causality: Oxygen can promote the oxidative coupling of the boronic acid. Pd(II) species can also catalyze this side reaction.[8]

  • Solution:

    • Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere.

    • Palladium Source: Using a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) or ensuring your precatalyst is fully activated to the Pd(0) state before the reaction commences can help.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

    • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Experimental Protocols (Starting Points)

The following protocols are generalized starting points based on successful couplings of challenging chloropyridines. Optimization for your specific coupling partners will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed t-amyl alcohol or 1,4-dioxane/water (10:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the vial with argon or nitrogen (repeat three times).

  • Add the degassed solvent via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point for the amination of hindered chloropyridines.[6]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • BrettPhos Pd G3 (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Inside a glovebox or under a robust inert atmosphere, add this compound, the BrettPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial with a stir bar.

  • Add the degassed solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data and Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
Reaction TypeRecommended Ligand/PrecatalystRecommended BaseRecommended SolventTypical Temperature (°C)
Suzuki-Miyaura XPhos Pd G3, SPhos Pd G3, PEPPSI-IPrK₃PO₄, Cs₂CO₃t-Amyl alcohol, Dioxane/H₂O100-110
Buchwald-Hartwig BrettPhos Pd G3, RuPhos Pd G3NaOtBu, LHMDSToluene, Dioxane100-110
Sonogashira Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/XPhos/CuIEt₃N, DIPEATHF, Dioxane80-100

Diagrams

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Oxidative Addition->Ar-Pd(II)(Cl)L Transmetalation Transmetalation Ar-Pd(II)(Cl)L->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetalation->Ar-Pd(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Cl This compound

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low or No Conversion q1 Is your catalyst system robust enough? start->q1 a1 Use bulky, electron-rich ligands (XPhos, SPhos) and a strong base (K₃PO₄). q1->a1 No q2 Is the reaction temperature high enough? q1->q2 Yes a2 Increase temperature to 100-110 °C. q2->a2 No q3 Are you observing hydrodehalogenation? q2->q3 Yes a3 Ensure inert atmosphere and degassed solvents. Consider lowering temperature. q3->a3 Yes

References

Workup procedure for reactions involving 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-fluoro-3-methylpyridine

Welcome to the technical support resource for this compound (CAS No. 38186-84-4). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and troubleshooting advice for reactions involving this versatile fluorinated building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the primary hazards and required safety precautions for this compound?

Answer: this compound is a chemical reagent that must be handled with appropriate care. According to aggregated GHS data, it is classified as an irritant and may be harmful if ingested or comes into contact with skin.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H302: Harmful if swallowed.[1]

    • H335: May cause respiratory irritation.[1]

  • Mandatory Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][4]

    • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][5]

    • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]

    • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[5]

Q2: How should this compound be stored?

Answer: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3] For long-term storage, follow the specific conditions provided on the product label.[2]

Q3: What is the expected reactivity profile of this molecule? Which site is most reactive?

Answer: The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the positions of the substituents.

  • C2-Chloride: The chlorine atom at the 2-position (ortho to the ring nitrogen) is the most activated site for both palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen makes this position electrophilic.[6][7]

  • C5-Fluoride: The fluorine atom at the 5-position (meta to the nitrogen) is significantly less reactive in palladium-catalyzed cross-coupling reactions. While fluorine is typically a good leaving group in SNAr reactions due to its high electronegativity, its position on the ring is less activated than the C2-position.[8] Therefore, reactions will preferentially occur at the C2-chloro position.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate. However, the relatively low reactivity of aryl chlorides requires carefully optimized conditions.

A. Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound in a Suzuki coupling reaction.

Q4: My Suzuki reaction has failed. What are the most likely causes and how can I fix them?

Answer: Failure in Suzuki couplings with 2-chloropyridines is common and usually stems from issues with the catalytic system. Aryl chlorides are significantly less reactive than bromides or iodides, making the initial oxidative addition step the primary hurdle.[9][10]

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.[9] A more active system is required.

    • Expert Recommendation: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. These ligands promote the challenging oxidative addition step.[9][10] Refer to the table below for recommended systems.

  • Verify Base and Solvent Selection: The choice of base and solvent is critical for an efficient reaction.

    • Expert Recommendation: A moderately strong base is needed to facilitate the transmetalation step without degrading the catalyst or reactants. Anhydrous conditions under an inert atmosphere (Argon or Nitrogen) are mandatory.

ParameterRecommended ChoicesRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand SPhos, XPhos, RuPhosThese are bulky, electron-rich Buchwald phosphine ligands designed to accelerate oxidative addition of unreactive aryl chlorides.[10][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These bases offer a good balance of reactivity and functional group tolerance. Cs₂CO₃ is often more effective but also more expensive.[11][12][13]
Solvent 1,4-Dioxane/H₂O, Toluene, THFDioxane with a small amount of water is a very common and effective solvent system.[10][12][13] Toluene is a good choice for higher temperatures.
  • Check for Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[9] Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this issue by favoring ligand coordination over substrate inhibition.

Q5: I'm seeing significant byproduct formation (homocoupling, dehalogenation). How can I minimize this?

Answer: Byproduct formation points to specific flaws in the reaction setup or conditions.

  • Homocoupling of Boronic Acid: This typically results from the presence of oxygen, which can interfere with the catalytic cycle.[14] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[13][14]

  • Dehalogenation (Reduction of Starting Material): This occurs when the palladium catalyst reacts with a hydride source. This can be a side reaction from certain solvents or bases.[9] Ensure you are using high-purity, anhydrous solvents.

  • Protodeboronation (Loss of Boronic Acid): The boronic acid is replaced by a proton from the solvent, especially water, under harsh conditions (high temperature or strong base).[14] If this is suspected, try milder conditions or consider using a more stable boronic acid derivative like a pinacol ester (BPin).[14]

Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Reaction Start: Low/No Conversion catalyst 1. Check Catalyst System - Using Pd(PPh3)4? start->catalyst ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) + Pd(OAc)2 / Pd2(dba)3 catalyst->ligand Yes base_solvent 2. Check Conditions - Base: K3PO4, Cs2CO3? - Solvent: Degassed Dioxane/H2O? catalyst->base_solvent No ligand->base_solvent byproducts Byproducts Observed? (Homocoupling, Dehalogenation) base_solvent->byproducts degas Improve Degassing (sparge or freeze-pump-thaw) success Successful Coupling degas->success byproducts->degas Yes (Homocoupling) byproducts->success No, conversion improves Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Cl amide_complex Arylpalladium Amido Complex ox_add->amide_complex + Amine - Base product_complex Product Complex amide_complex->product_complex Reductive Elimination h_base [H-Base]+ amide_complex->h_base product_complex->pd0 - Product product Ar-NR2 (Product) product_complex->product ar_cl Ar-Cl (this compound) amine R2NH base Base pd_source Pd(II) or Pd(0) Pre-catalyst pd_source->pd0 Activation

References

Technical Support Center: Troubleshooting Failed Amination of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for the amination of 2-Chloro-5-fluoro-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The inherent electronic properties and sterics of this substrate make it a non-trivial coupling partner in C-N bond formation. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to facilitate successful synthesis.

The primary challenge in the amination of 2-halopyridines, such as this compound, is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] This coordination can sequester the active catalytic species, leading to low or no product formation. Furthermore, the chlorine atom is a less reactive leaving group compared to bromine or iodine, often requiring more specialized and reactive catalyst systems to achieve efficient oxidative addition.[2]

This guide focuses predominantly on the Buchwald-Hartwig amination, as it is one of the most powerful and versatile methods for this class of transformation.[3][4]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows little to no conversion of the this compound starting material. What are the most likely causes?

A1: Complete lack of reactivity typically points to a fundamental issue with the catalytic system or reaction setup. The most common culprits are:

  • Catalyst Deactivation/Poisoning: The pyridine nitrogen of your substrate is a potent ligand for palladium and can inhibit catalytic activity.[1] Using a ligand that is not sufficiently bulky or electron-rich may fail to prevent this poisoning.

  • Inactive Catalyst: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient under the reaction conditions. Using modern, well-defined Pd(0) precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they provide more reliable generation of the active catalyst.[5]

  • Atmospheric Contamination: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. An inadequate inert atmosphere (nitrogen or argon) can lead to oxidation and deactivation of the phosphine ligands and the palladium catalyst.[1] Ensure all reagents are degassed and the reaction is performed using proper Schlenk line or glovebox techniques.

  • Incorrect Base Selection: The base is crucial for deprotonating the amine-palladium complex to form the active amido-palladium species that undergoes reductive elimination.[6][7] A base that is too weak will stall the catalytic cycle. For challenging aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[8]

Q2: I am observing a low yield (10-40%) of the desired aminated product, but the starting material is being consumed. What should I optimize?

A2: A low yield with starting material consumption suggests the catalytic cycle is turning over, but is either inefficient or competing with side reactions. This is a classic optimization problem.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_ligand Is the ligand bulky and electron-rich? (e.g., Buchwald-type biarylphosphines) start->check_ligand check_base Is the base strong enough? (e.g., NaOtBu, LHMDS) check_ligand->check_base Yes solution Systematic Re-optimization Successful check_ligand->solution No. Screen ligands (e.g., BrettPhos, RuPhos) check_solvent Is the solvent appropriate? (e.g., Toluene, Dioxane, THF) check_base->check_solvent Yes check_base->solution No. Switch to stronger base check_temp Is the temperature optimal? (Typically 80-110 °C) check_solvent->check_temp Yes check_solvent->solution No. Screen alternative aprotic solvents check_temp->solution Yes. Consider reaction time or catalyst loading check_temp->solution No. Optimize temperature (± 10-20 °C)

Caption: A decision tree for troubleshooting low-yield amination reactions.

Consider the following points for systematic optimization:

  • Ligand Screening: This is the most critical parameter. For electron-deficient aryl chlorides, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[3][9] They accelerate reductive elimination and prevent catalyst dimerization, which can be an issue with bidentate ligands like BINAP in some cases.[9]

  • Base and Solvent Synergy: The choice of base and solvent are often interlinked. Strong bases like NaOtBu are most effective in less polar, aprotic solvents like toluene or dioxane.[6] Using a polar solvent with an anionic base can lead to the formation of overly stable catalyst-base complexes, hindering the reaction.[6]

  • Temperature Control: These reactions typically require heating to facilitate the oxidative addition of the aryl chloride.[8] A temperature range of 80-110 °C is a common starting point. If you observe decomposition, the temperature may be too high.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale & Key Considerations
Pd Precursor BrettPhos Pd G3 (2 mol%)Provides reliable generation of the active Pd(0)L species. Essential for challenging aryl chlorides.[5]
Ligand BrettPhos (2 mol%)Excellent for monoarylation of primary amines with aryl chlorides due to its steric bulk.[9][10]
Base NaOtBu (1.5 - 2.0 equiv)Strong, non-nucleophilic base suitable for deprotonating a wide range of amines.[11]
Solvent Toluene or 1,4-DioxaneAprotic solvents that work well with strong alkoxide bases.[12] Ensure they are anhydrous.
Temperature 100 °CA good starting point to ensure sufficient energy for oxidative addition without causing degradation.
Amine 1.1 - 1.2 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.
Q3: My analysis shows a significant amount of 5-fluoro-3-methylpyridine (hydrodehalogenation product). How do I prevent this?

A3: The formation of the hydrodehalogenated byproduct is often a result of a side reaction competing with the desired reductive elimination. This typically occurs via β-hydride elimination from the palladium-amido intermediate.[3] This pathway becomes more competitive if the final C-N bond-forming reductive elimination step is slow.

Solutions:

  • Choose a Bulkier Ligand: Sterically hindered ligands like RuPhos or BrettPhos can create a more congested coordination sphere around the palladium center.[9] This sterically favors the reductive elimination pathway over β-hydride elimination.[3]

  • Use a Weaker, Bulky Base: While a strong base is needed, sometimes an extremely strong base can promote side reactions. Switching from NaOtBu to a slightly weaker but still potent base like lithium tert-butoxide (LiOtBu) or potassium phosphate (K₃PO₄) can sometimes mitigate this issue, though this may require re-optimization of other parameters.

Frequently Asked Questions (FAQs)

Q1: Why is the amination of 2-chloropyridines particularly difficult?

A1: The core issue is the Lewis basicity of the pyridine ring nitrogen. It can act as a ligand and coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive. This process, known as catalyst poisoning, effectively reduces the concentration of the active catalyst available to participate in the desired C-N coupling cycle.[1]

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Active Catalyst\n[Pd(0)L] Active Catalyst [Pd(0)L] Oxidative Addition Oxidative Addition Active Catalyst\n[Pd(0)L]->Oxidative Addition Inactive Complex\n[Pd(0)L(Pyridine)] Inactive Complex [Pd(0)L(Pyridine)] Active Catalyst\n[Pd(0)L]->Inactive Complex\n[Pd(0)L(Pyridine)] Catalyst Poisoning Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination\n& Deprotonation Reductive Elimination Reductive Elimination Amine Coordination\n& Deprotonation->Reductive Elimination Reductive Elimination->Active Catalyst\n[Pd(0)L] Regeneration Product Product Reductive Elimination->Product Pyridine Substrate Pyridine Substrate Pyridine Substrate->Inactive Complex\n[Pd(0)L(Pyridine)]

Caption: The competition between the productive catalytic cycle and catalyst poisoning by the pyridine substrate.

Bulky phosphine ligands are essential to mitigate this problem. They sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate while still allowing the smaller amine nucleophile to access the metal for the productive reaction.[3]

Q2: How do I properly set up a Buchwald-Hartwig reaction under an inert atmosphere?

A2: Meticulous exclusion of air and moisture is critical for reproducibility and success.[1] The following protocol outlines a standard setup using Schlenk techniques. A glovebox is a superior alternative if available.

General Protocol for Reaction Setup
  • Drying: Oven-dry all glassware (Schlenk flask, condenser) and stir bars overnight and allow them to cool in a desiccator or under a stream of inert gas.

  • Adding Solids: In the Schlenk flask, quickly add the palladium precatalyst, ligand, base, and your solid amine (if applicable) under a positive pressure of argon or nitrogen.

  • Sealing: Immediately seal the flask with a rubber septum.

  • Purging: Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to thoroughly remove any residual air.

  • Adding Liquids: Using gas-tight syringes, add the anhydrous, degassed solvent, the this compound, and your liquid amine (if applicable). Anhydrous solvents from commercial suppliers are often sufficient, but should be handled under inert gas.

  • Heating: Place the sealed flask in a preheated oil bath and stir at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, and quench by pouring it into water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify via flash column chromatography.

Q3: Are there alternatives to the Buchwald-Hartwig amination for this substrate?

A3: While the Buchwald-Hartwig reaction is often the most reliable method, other strategies exist, though they may face their own challenges with this particular substrate:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires a highly activated aromatic ring. The fluorine atom at the 5-position and the pyridine nitrogen do provide activation towards nucleophilic attack. However, the 3-methyl group provides some steric hindrance and is slightly electron-donating, which can disfavor the reaction. SNAr typically requires harsh conditions (high temperatures, strong bases) and may not be suitable for complex molecules with sensitive functional groups.[11]

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for C-N bond formation. Traditional Ullmann conditions are very harsh (often >150 °C). While modern, ligand-accelerated Ullmann-type reactions operate under milder conditions, they are often less general in scope than palladium-catalyzed systems for heteroaryl chlorides.[4]

References

Technical Support Center: Navigating the Chemistry of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent the decomposition of this versatile building block during your chemical reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your synthetic endeavors.

Understanding the Stability of this compound

This compound is a valuable trifunctional pyridine derivative. However, its reactivity can also make it susceptible to decomposition under certain conditions. The pyridine nitrogen, the chlorine atom at the 2-position, and the fluorine atom at the 5-position all influence the molecule's electronic properties and, consequently, its stability. The electron-withdrawing nature of the nitrogen and halogen substituents makes the pyridine ring electron-deficient and activates the C2 and C4 positions for nucleophilic attack. This inherent reactivity is key to its synthetic utility but also a primary pathway for potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound decomposition?

A1: Decomposition of this compound is most frequently observed under the following conditions:

  • High Temperatures: Thermal stress can lead to the breakdown of the molecule, particularly in the presence of strong acids, bases, or certain metal catalysts.

  • Extreme pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the chloro group or other degradative pathways.[1][2]

  • Presence of Strong Nucleophiles: While desirable for intended reactions, strong nucleophiles can also lead to unwanted side reactions and decomposition, especially at elevated temperatures.

  • Exposure to UV Light: Halogenated pyridines can be susceptible to photodegradation, leading to the formation of radical species and subsequent decomposition.[3]

  • Presence of Oxygen: In some catalytic reactions, particularly those involving palladium, the presence of oxygen can lead to the formation of undesired byproducts and catalyst deactivation.

Q2: I am seeing a significant amount of what I believe to be a hydroxypyridine byproduct in my reaction. What could be the cause?

A2: The formation of a hydroxypyridine derivative, specifically 2-hydroxy-5-fluoro-3-methylpyridine, is a strong indication of hydrolysis of the C-Cl bond. This is a common decomposition pathway and can be caused by:

  • Residual water in your reaction solvents or reagents.

  • Reaction with hydroxide ions , which may be present if you are using a strong base in an aqueous or protic solvent.

  • Elevated reaction temperatures that accelerate the rate of hydrolysis.

To mitigate this, ensure all solvents and reagents are rigorously dried, consider using an aprotic solvent, and run the reaction at the lowest effective temperature.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a complex mixture of byproducts. What are the likely issues?

A3: Low yields and byproduct formation in Suzuki-Miyaura couplings with chloropyridines can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[4]

  • Homocoupling of the Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.[4]

  • Protodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 5-fluoro-3-methylpyridine.

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst system.

To address these issues, consider using bulky, electron-rich phosphine ligands to promote oxidative addition and reduce catalyst inhibition. It is also crucial to thoroughly degas your reaction mixture to prevent homocoupling.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient reaction temperature. 2. Catalyst deactivation. 3. Poor quality of reagents.1. Gradually increase the reaction temperature while monitoring for decomposition. 2. For Pd-catalyzed reactions, use bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure an inert atmosphere. 3. Verify the purity of your this compound and other reagents.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to thermal decomposition. 2. Presence of oxygen or water. 3. Undesired side reactions with the nucleophile or base.1. Optimize the reaction temperature by running a temperature screen. 2. Use anhydrous solvents and reagents, and maintain an inert atmosphere (N₂ or Ar). 3. Consider a milder base or a different nucleophile. Protect functional groups if necessary.
Discoloration of the reaction mixture (darkening/tar formation) 1. Significant thermal decomposition. 2. Polymerization or other complex side reactions.1. Immediately reduce the reaction temperature. 2. Consider using a radical inhibitor (e.g., BHT) if radical pathways are suspected. 3. Dilute the reaction mixture with more solvent.
Inconsistent reaction outcomes 1. Variability in reagent quality. 2. Inconsistent reaction setup and atmosphere control. 3. Fluctuations in reaction temperature.1. Use reagents from a reliable source and of consistent purity. 2. Standardize your procedure for drying glassware and establishing an inert atmosphere. 3. Ensure accurate and stable temperature control.

Experimental Protocols for Minimizing Decomposition

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the reaction of this compound with a generic amine nucleophile, with an emphasis on preventing decomposition.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is designed to improve yields and minimize byproducts in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) (anhydrous)

  • Anhydrous, degassed 1,4-dioxane and water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Oven-dry a Schlenk flask and allow it to cool under vacuum.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add to the Schlenk flask this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways and Prevention Strategies

Decomposition Pathways

DecompositionPathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / OH⁻ Protodehalogenation Protodehalogenation This compound->Protodehalogenation H source Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition High Temp. Photodegradation Photodegradation This compound->Photodegradation UV Light 2-Hydroxy-5-fluoro-3-methylpyridine 2-Hydroxy-5-fluoro-3-methylpyridine Hydrolysis->2-Hydroxy-5-fluoro-3-methylpyridine 5-Fluoro-3-methylpyridine 5-Fluoro-3-methylpyridine Protodehalogenation->5-Fluoro-3-methylpyridine Complex Mixture/Tar Complex Mixture/Tar Thermal Decomposition->Complex Mixture/Tar Radical Species Radical Species Photodegradation->Radical Species

Caption: Potential decomposition pathways for this compound.

Prevention Strategies Workflow

PreventionStrategies cluster_prevention Decomposition Prevention Strategies cluster_outcomes Desired Outcomes Inert Atmosphere Inert Atmosphere High Yield High Yield Inert Atmosphere->High Yield Temperature Control Temperature Control High Purity High Purity Temperature Control->High Purity Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->High Yield Light Protection Light Protection Light Protection->High Purity

References

Technical Support Center: Purification of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-5-fluoro-3-methylpyridine (CFMP). Our goal is to equip you with the expertise to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Understanding the Challenge: Common Impurities in CFMP Synthesis

The purity of this compound is paramount for its successful use as a building block in pharmaceutical and agrochemical synthesis. Impurities can arise from various stages of its synthesis, which often involves the chlorination and fluorination of a 3-methylpyridine precursor. Understanding the likely impurities is the first step toward effective removal.

Potential Impurities and Their Origins:

Impurity ClassSpecific ExamplesOrigin in Synthesis
Isomeric Byproducts 2-Chloro-3-fluoro-5-methylpyridine, 3-Chloro-2-fluoro-5-methylpyridineIncomplete or non-selective chlorination and fluorination reactions.
Over-halogenated Species Dichloro-fluoro-methylpyridinesExcessive exposure to chlorinating agents.
Unreacted Intermediates 2-Chloro-3-methylpyridine, 5-Fluoro-3-methylpyridineIncomplete reaction conversion.
Starting Materials 3-MethylpyridineCarryover from the initial reaction stages.
Solvent and Reagent Residues High-boiling point solvents (e.g., trichlorobenzene), catalyst residuesPost-synthesis work-up inefficiencies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Q1: My final product shows persistent isomeric impurities by GC-MS analysis. How can I effectively separate them?

A: Isomeric impurities are often the most challenging to remove due to their similar physical properties to the desired product. A multi-step purification strategy is often necessary.

Causality: Isomers of CFMP will have very similar boiling points and polarities, making separation by standard distillation or a single chromatographic method difficult.

Solutions:

  • Fractional Vacuum Distillation: This should be your first approach. The slight differences in boiling points between isomers can be exploited under reduced pressure. A column with a high number of theoretical plates is recommended.[1][2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can offer the necessary resolution.[4]

    • Stationary Phase: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile in water with a small amount of formic acid (0.1%) can help achieve separation.[5]

  • Recrystallization: If your product is a solid, fractional recrystallization from a carefully selected solvent system can be effective. This process relies on the slight differences in solubility between the isomers.

Q2: I am observing broad peaks and significant tailing during column chromatography. What is causing this and how can I improve the separation?

A: Peak tailing with pyridine derivatives is a common issue in normal-phase chromatography.

Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and reduced separation efficiency.[6]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will "cap" the active sites on the silica gel, leading to more symmetrical peaks.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina. Deactivated silica gel can also be a good option.

  • Reverse-Phase Chromatography: If applicable, switching to a reverse-phase system (e.g., C18 silica) can mitigate the issues seen with normal-phase chromatography.

Q3: My yield after purification is consistently low. What are the potential causes and how can I improve it?

A: Low recovery can stem from several factors throughout the purification process.

Causality: Product loss can occur due to decomposition on the stationary phase, irreversible adsorption, or physical losses during transfers and extractions.

Solutions:

  • Minimize Contact with Acidic Media: If you suspect your compound is sensitive to acid, neutralize your silica gel with triethylamine before packing your column.

  • Optimize Extraction pH: During aqueous work-up, carefully control the pH to ensure your product remains in the organic phase.

  • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of your product due to high volatility or thermal decomposition.

Frequently Asked Questions (FAQs)

What is the best initial purification method for crude this compound?

For a crude solid product, recrystallization is an excellent first step to remove the bulk of impurities.[7][8][9][10][11] If the crude product is an oil, vacuum distillation is recommended to separate components based on their boiling points.[1][2][3]

Which solvents are suitable for the recrystallization of this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that this compound is soluble in methanol, a good starting point for solvent screening would be a mixed solvent system, such as methanol/water or ethanol/water. Hexanes or heptane could also be explored as anti-solvents.

How can I remove colored impurities from my product?

Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to a hot solution of your compound, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can reveal the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of your crude product and a few drops of methanol. If it dissolves readily at room temperature, methanol may not be a suitable single solvent. Try a mixture, such as 1:1 methanol/water. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully dissolves when heated.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm Erlenmeyer flask. This removes the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

This protocol is for the separation of this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). If peak tailing is observed, add 0.1% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, HPLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Solid Crude Distillation Vacuum Distillation Analysis1->Distillation Oily Crude Analysis2 Purity Check Recrystallization->Analysis2 Impurities Impurities Recrystallization->Impurities Distillation->Analysis2 Distillation->Impurities Chromatography Column Chromatography Pure_Product Pure Product (>99%) Chromatography->Pure_Product Chromatography->Impurities Analysis2->Chromatography <99% Pure Analysis2->Pure_Product >99% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Impure Product Issue What is the main issue? Start->Issue Isomers Isomeric Impurities Issue->Isomers Isomers Present Tailing Peak Tailing in Chromatography Issue->Tailing Poor Peak Shape Low_Yield Low Yield Issue->Low_Yield Low Recovery Solution_Isomers Fractional Vacuum Distillation or Preparative HPLC Isomers->Solution_Isomers Solution_Tailing Add Triethylamine to Eluent or Use Alumina Tailing->Solution_Tailing Solution_Low_Yield Neutralize Silica, Optimize pH, Gentle Evaporation Low_Yield->Solution_Low_Yield End Pure Product Solution_Isomers->End Solution_Tailing->End Solution_Low_Yield->End

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Scaling Up 2-Chloro-5-fluoro-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up of reactions involving 2-Chloro-5-fluoro-3-methylpyridine. This resource is designed to provide practical, in-depth guidance to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. As Senior Application Scientists, we understand that scaling up is not merely about increasing reactant volumes; it involves a nuanced understanding of thermodynamics, reaction kinetics, and process safety.[1][2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns that arise during the planning and execution of scaling up this compound reactions.

Q1: What are the primary safety concerns when handling this compound at a larger scale?

A1: this compound presents several hazards that require stringent safety protocols, especially at the pilot plant scale.[3] The primary concerns include:

  • Toxicity: The compound is harmful if swallowed, comes in contact with skin, or is inhaled.[3][4] It also causes skin and serious eye irritation.[5]

  • Reactivity: While stable under normal conditions, it may react with strong oxidizing agents.[6][7] At elevated temperatures, it can form explosive mixtures with air and produce hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Handling Precautions: Due to its hazardous nature, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.

For detailed safety information, always refer to the Safety Data Sheet (SDS).[4][6]

Q2: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors that change non-linearly with volume.[1] The most probable causes include:

  • Inefficient Mixing: What is effective in a small flask with a magnetic stir bar may be inadequate in a large reactor.[2] Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[8] If the reaction is exothermic, this can lead to a temperature increase, causing product degradation or runaway reactions.[9]

  • Changes in Mass Transfer: The rate at which reactants are brought together can differ significantly at a larger scale, affecting reaction kinetics.

To address this, a thorough review of the mixing and heating/cooling systems in the pilot plant reactor is necessary. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing at scale.[8]

Q3: How do I choose an appropriate solvent for my pilot-scale reaction?

A3: Solvent selection for scale-up involves more than just solubility and reactivity considerations.[8] Factors that become critical at the pilot plant stage include:

  • Safety and Environmental Profile: Solvents that are convenient in the lab, such as dichloromethane, may be less desirable at a larger scale due to health, safety, and environmental concerns.[8][10] Consulting solvent selection guides from organizations like GSK or Sanofi can provide valuable insights into greener alternatives.[11]

  • Work-up and Recovery: The chosen solvent should facilitate an efficient and scalable work-up procedure. This includes ease of phase separation, product isolation, and potential for solvent recovery and recycling to improve process economics.

  • Regulatory Compliance: Ensure the selected solvent complies with all relevant regulatory requirements for pharmaceutical or agrochemical manufacturing.

Solvent Property Lab-Scale Consideration Pilot-Plant Consideration
Boiling Point Convenient for reflux and removalImpacts energy consumption and condenser capacity
Toxicity Handled in a fume hoodRequires robust containment and engineering controls
Cost Often a minor factorSignificant impact on process economics
Flammability Managed with standard lab safetyRequires explosion-proof equipment and facilities
Q4: What analytical methods are recommended for in-process control (IPC) during the scale-up?

A4: Robust in-process controls are crucial for monitoring reaction progress, identifying deviations, and ensuring consistent product quality. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the desired product and any impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile components and can be equipped with various detectors for specific needs.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify components in the reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for real-time monitoring of specific functional groups to track reaction conversion.

Developing and validating these analytical methods at the laboratory scale is essential before implementation in the pilot plant.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues that may arise during the scale-up of this compound reactions.

Problem 1: Formation of an Unexpected Byproduct

Symptom: A new, significant peak appears in the HPLC or GC analysis of the reaction mixture at the pilot scale that was minor or absent in the lab.

Potential Causes & Solutions:

  • Cause: Localized overheating due to inefficient heat removal.

  • Solution:

    • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the reaction's heat of reaction.[11]

    • Improve Cooling: Ensure the reactor's cooling capacity is sufficient. This may involve adjusting the coolant temperature or flow rate.

    • Controlled Addition: For highly exothermic reactions, consider a semi-batch process where one of the reagents is added gradually to control the reaction rate and temperature.[9]

  • Cause: Inefficient mixing leading to areas of high reactant concentration.

  • Solution:

    • Agitator Evaluation: Evaluate the agitator design and speed. A different impeller type or a higher stirring rate may be necessary to ensure homogeneity.

    • Baffle Installation: If not already present, consider installing baffles in the reactor to improve mixing and prevent vortex formation.

  • Cause: Change in impurity profile of starting materials at a larger scale.

  • Solution:

    • Raw Material Control: Establish strict specifications for all raw materials and qualify suppliers.[8]

    • Impurity Profiling: Conduct a thorough impurity profile analysis of the starting materials from the new batch.

Problem 2: Incomplete Reaction Conversion

Symptom: The reaction stalls before the starting material is fully consumed, even after extended reaction times.

Potential Causes & Solutions:

  • Cause: Poor mass transfer of a gaseous reactant (e.g., in a chlorination reaction).

  • Solution:

    • Gas Sparging: Ensure the gas is being effectively dispersed into the liquid phase. A sparger with fine pores can improve gas-liquid contact.

    • Agitation: Increase the agitation speed to improve the breakup of gas bubbles and increase the interfacial area.

  • Cause: Catalyst deactivation or poisoning.

  • Solution:

    • Catalyst Quality: Verify the quality and activity of the catalyst.

    • Inert Atmosphere: If the catalyst is sensitive to air or moisture, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Cause: Insufficient reaction temperature.

  • Solution:

    • Temperature Mapping: Use multiple temperature probes to map the temperature distribution within the reactor and ensure it is uniform.

    • Jacket Temperature: Adjust the reactor jacket temperature to achieve the desired internal temperature.

Problem 3: Difficult Product Isolation and Purification

Symptom: The work-up procedure developed in the lab is inefficient at the pilot scale, leading to product loss or poor quality.

Potential Causes & Solutions:

  • Cause: Emulsion formation during extraction.

  • Solution:

    • Solvent Choice: Experiment with different extraction solvents.

    • Phase Separation Aids: Consider the addition of a small amount of brine or a de-emulsifying agent.

    • Centrifugation: For persistent emulsions, a centrifuge may be required for phase separation at a larger scale.

  • Cause: Product precipitation or crystallization issues.

  • Solution:

    • Solubility Studies: Conduct solubility studies at different temperatures and solvent compositions to optimize the crystallization process.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to obtain the desired crystal size and purity.

    • Seeding: Use seed crystals to control the crystallization process and ensure consistency.

  • Cause: Inefficient filtration.

  • Solution:

    • Filter Type: Select an appropriate filter type (e.g., Nutsche filter, filter press) for the scale of operation and the nature of the solid.

    • Filter Aid: Consider using a filter aid (e.g., celite) to improve filtration speed and prevent clogging.

III. Experimental Protocols & Workflows

This section provides a generalized workflow for scaling up a hypothetical reaction involving this compound.

General Scale-Up Workflow

The following diagram illustrates a typical workflow for scaling up a chemical synthesis.

ScaleUpWorkflow Lab_Dev Lab-Scale Development (1L) Process_Safety Process Safety Assessment Lab_Dev->Process_Safety Define Process Parameters Pilot_Prep Pilot Plant Preparation Process_Safety->Pilot_Prep Establish Safety Protocols Pilot_Run Pilot Plant Run (50L) Pilot_Prep->Pilot_Run Technology Transfer Analysis In-Process & Final Analysis Pilot_Run->Analysis Collect Data Optimization Optimization & Validation Analysis->Optimization Identify Deviations Optimization->Pilot_Run Implement Changes Production Full-Scale Production Optimization->Production Finalized Process LowYieldTroubleshooting Start Low Yield in Pilot Plant Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Verify Temperature Control Start->Check_Temp Check_Reagents Analyze Raw Materials Start->Check_Reagents Optimize_Mixing Optimize Agitator/Baffles Check_Mixing->Optimize_Mixing Inefficient Optimize_Temp Adjust Heating/Cooling Check_Temp->Optimize_Temp Non-uniform Qualify_Supplier Qualify New Supplier Check_Reagents->Qualify_Supplier Impure Success Yield Improved Optimize_Mixing->Success Optimize_Temp->Success Qualify_Supplier->Success

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-5-fluoro-3-methylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal scaffolds for constructing complex molecular architectures. Among these, 2-halo-5-fluoro-3-methylpyridines are particularly valuable due to the combined electronic influence of the pyridine nitrogen, a strongly electron-withdrawing fluorine atom, and a methyl group that can modulate steric and electronic properties.

This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-chloro-5-fluoro-3-methylpyridine and 2-bromo-5-fluoro-3-methylpyridine . Understanding the nuanced differences in their chemical behavior is paramount for researchers and process chemists aiming to optimize reaction conditions, maximize yields, and design efficient synthetic routes. We will explore their performance in two major classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—grounding our analysis in mechanistic principles and supporting data.

Theoretical Framework: The Decisive Role of the Halogen

The choice between a chloro or bromo substituent at the 2-position of the pyridine ring is not arbitrary; it fundamentally dictates the substrate's reactivity profile. This difference is rooted in two key physicochemical properties: electronegativity and carbon-halogen bond strength .

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This results in a stronger inductive electron withdrawal from the C2 position of the pyridine ring, making the carbon atom more electrophilic. This effect is central to Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. The average BDE for a C-Br bond in an aryl halide is approximately 276-290 kJ/mol, whereas for a C-Cl bond, it is around 339-346 kJ/mol[1][2][3]. This difference is the primary determinant of reactivity in processes where the C-X bond is cleaved in the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions[2].

These two properties create a reactivity dichotomy: the optimal halogen depends entirely on the reaction mechanism being employed.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine functionalization, allowing for the direct introduction of nucleophiles such as amines, alcohols, and thiols. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step (RDS) is the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily disrupts the ring's aromaticity[4]. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Reactivity Trend: 2-Chloro > 2-Bromo

In SNAr reactions on activated aromatic systems, the typical halide reactivity order is F > Cl ≈ Br > I [4][5][6][7]. This is the reverse of the trend for SN1/SN2 reactions because the C-X bond is not broken in the rate-determining step[7][8]. Instead, the halogen's primary role in the RDS is to stabilize the forming negative charge through induction.

  • This compound: The higher electronegativity of chlorine makes the C2 carbon more electrophilic and provides superior inductive stabilization to the Meisenheimer intermediate compared to bromine.

  • 2-Bromo-5-fluoro-3-methylpyridine: While still an effective substrate, the lower electronegativity of bromine results in a slightly less electrophilic C2 position and marginally less stabilization of the intermediate.

Therefore, for SNAr reactions, This compound is the more reactive substrate , often proceeding faster or under milder conditions than its bromo counterpart.

FeatureThis compound2-Bromo-5-fluoro-3-methylpyridineRationale
SNAr Reactivity Higher LowerChlorine's greater electronegativity enhances the electrophilicity of C2 and better stabilizes the Meisenheimer intermediate.
Typical Conditions Lower temperatures, shorter reaction times.May require slightly higher temperatures or longer reaction times.The higher intrinsic reactivity of the chloro-derivative allows for more facile reactions.
Leaving Group Ability Cl⁻ and Br⁻ have similar leaving group abilities in the fast elimination step.[5]Cl⁻ and Br⁻ have similar leaving group abilities in the fast elimination step.[5]The elimination step is not rate-determining.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental for forming C-C and C-heteroatom bonds. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Rate-Determining Step PdII Ar-Pd(II)-X L₂ OA_TS->PdII TM_TS Transmetalation PdII->TM_TS PdII_R Ar-Pd(II)-R' L₂ TM_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Product Ar-R' RE_TS->Product ArX Ar-X ArX->OA_TS R_Boronic R'-B(OR)₂ R_Boronic->TM_TS Base Base Base->TM_TS Experimental_Workflow start Start reagents 1. Assemble Reagents - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst & Ligand start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Purge with inert gas (Ar/N₂) - Add degassed solvent reagents->setup reaction 3. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS setup->reaction workup 4. Workup - Cool to RT - Dilute with organic solvent - Aqueous wash reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End purify->end

References

A Comparative Guide to the Characterization of 2-Chloro-5-fluoro-3-methylpyridine and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of building blocks is paramount. Halogenated pyridines, in particular, are a class of intermediates prized for their utility in constructing complex, biologically active molecules. This guide provides a comprehensive analysis of 2-Chloro-5-fluoro-3-methylpyridine (CAS 38186-84-4), a key heterocyclic compound, and compares its characterization data with two of its notable isomers and analogs: 2-Chloro-3-fluoro-5-methylpyridine and 2-Chloro-5-(trifluoromethyl)pyridine. Understanding the distinct physicochemical and spectroscopic properties of these molecules is crucial for their effective application in synthesis and for predicting their influence on the bioactivity and metabolic stability of target compounds.

Introduction to this compound and its Alternatives

This compound is a versatile intermediate utilized in the synthesis of a variety of compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites and modulates the electronic properties of the core structure.

This guide will focus on a comparative analysis of the following three compounds:

  • This compound: The primary subject of this guide.

  • 2-Chloro-3-fluoro-5-methylpyridine: An isomeric analog where the positions of the fluorine and methyl groups are swapped.

  • 2-Chloro-5-(trifluoromethyl)pyridine: An analog where the methyl group is replaced by a trifluoromethyl group, a common modification in medicinal chemistry to enhance metabolic stability and lipophilicity.

The structural differences between these molecules, while seemingly subtle, can lead to significant variations in their reactivity, spectroscopic signatures, and ultimately, their performance in synthetic applications.

Physical and Chemical Properties: A Comparative Overview

The physical properties of these compounds, such as melting point and boiling point, are critical for handling, purification, and reaction setup. The following table summarizes the key physical and chemical data for this compound and its selected alternatives.

PropertyThis compound2-Chloro-3-fluoro-5-methylpyridine2-Chloro-5-(trifluoromethyl)pyridine
CAS Number 38186-84-4[1][2][3][4][5]34552-15-3[6]52334-81-3[7]
Molecular Formula C₆H₅ClFN[1][3][8]C₆H₅ClFN[6]C₆H₃ClF₃N
Molecular Weight 145.56 g/mol [1][8]145.56 g/mol [6]181.54 g/mol
Appearance White to Almost white powder to lump[1]White Solid[6]white to yellowish crystalline low melting solid[7]
Melting Point 41.0 to 45.0 °C29-30 °C[6]32-34 °C
Boiling Point 177.9±35.0 °C (Predicted)90-92 °C @ 25 Torr[6]152 °C[7]
Density 1.264±0.06 g/cm³ (Predicted)1.3±0.1 g/cm³[6]1.417 g/mL at 25 °C
Solubility Soluble in MethanolNot specifiedNot specified

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei. For these pyridine derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the pyridine ring.

¹³C NMR: This technique reveals the number of unique carbon atoms and their chemical environments. The electronegative halogen substituents significantly influence the chemical shifts of the ring carbons.

¹⁹F NMR: For the fluorine-containing compounds, ¹⁹F NMR is a sensitive technique to confirm the presence and electronic environment of the fluorine atom.

Spectroscopic Data Comparison:

Compound¹H NMR Data¹³C NMR DataMass Spectrum (m/z)IR Spectrum (cm⁻¹)
This compound Predicted data would show two aromatic protons and a methyl singlet.Predicted data would show six distinct carbon signals.Predicted molecular ion peak at m/z 145/147 (due to ³⁵Cl/³⁷Cl isotopes).Key peaks would include C-H, C=N, C=C, C-F, and C-Cl stretching and bending vibrations.
2-Chloro-3-fluoro-5-methylpyridine Data not readily available.Data not readily available.Predicted molecular ion peak at m/z 145/147.An ATR-IR spectrum is available, showing characteristic peaks for the functional groups.[9]
2-Chloro-5-(trifluoromethyl)pyridine ¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H).[10]¹³C NMR data is available.[11]Molecular ion peak at m/z 181/183.[10]IR spectrum is available.[12]

Experimental Protocols for Characterization

To ensure the reliability and reproducibility of characterization data, standardized experimental protocols are essential. The following are detailed methodologies for key analytical techniques.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound, which is a key indicator of purity.

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.[13][14][15]

Procedure:

  • Sample Preparation: Finely crush a small amount of the solid sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material (2-3 mm in height).[15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[15]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[16]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate measurement.[15] Impurities typically cause a depression and broadening of the melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the compound to identify its functional groups.

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure (ATR method for solids):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[17]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[18]

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[18]

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique is often preferred for solid samples as it requires minimal sample preparation and is non-destructive.[19] Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.

Apparatus: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC.

  • Separation: The compound will travel through the GC column and be separated from any impurities based on its boiling point and interaction with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the compound.

Causality Behind Experimental Choices: GC is an excellent technique for separating volatile and thermally stable compounds like the halogenated pyridines discussed here. Mass spectrometry provides definitive structural information, making GC-MS a powerful combination for qualitative and quantitative analysis.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule, including the connectivity of atoms and their chemical environments.

Apparatus: NMR spectrometer.

Procedure (for ¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.[16]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Fourier transform the raw data, phase the spectra, and integrate the signals (for ¹H NMR).

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. Shimming the magnetic field is crucial for obtaining high-resolution spectra with sharp peaks.

Visualization of Structures and Analytical Workflow

To better understand the relationships between the compounds and the analytical process, the following diagrams are provided.

Molecular Structures

analytical_workflow start Sample (this compound) mp Melting Point Determination start->mp ftir FTIR Spectroscopy (ATR) start->ftir gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr data Characterization Data mp->data ftir->data gcms->data nmr->data

References

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core, in particular, is a privileged motif found in a vast array of pharmacologically active agents. Among these, 2-Chloro-5-fluoro-3-methylpyridine stands out as a versatile building block, offering multiple points for diversification. However, the inherent electronic properties of this substrate—namely the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond—present unique challenges for traditional cross-coupling methodologies.

This guide provides a comparative analysis of contemporary palladium catalyst systems for the effective coupling of this compound. We will delve into the mechanistic nuances of catalyst selection, present a data-driven comparison of their performance, and provide detailed, field-proven experimental protocols to empower your synthetic endeavors.

The Challenge of Activating 2-Chloropyridines

The successful palladium-catalyzed cross-coupling of 2-chloropyridines is critically dependent on overcoming two primary hurdles. Firstly, the carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) center compared to its bromide or iodide counterparts. This initial, often rate-limiting, step of the catalytic cycle necessitates the use of highly active catalysts. Secondly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

The evolution of palladium catalysis has led to the development of sophisticated ligand and pre-catalyst technologies designed to address these challenges. This guide will focus on a comparative analysis of three major classes of catalysts: the traditional tetrakis(triphenylphosphine)palladium(0), the modern Buchwald phosphine-ligated pre-catalysts, and the robust N-heterocyclic carbene (NHC)-ligated palladium complexes.

Comparative Analysis of Leading Palladium Catalyst Systems

The choice of the palladium catalyst system is paramount for achieving high efficiency in the coupling of this compound. Below, we compare the performance and mechanistic attributes of key catalyst classes.

Traditional Catalyst Systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Pd(PPh₃)₄ has historically been a workhorse in cross-coupling chemistry. However, for challenging substrates like 2-chloropyridines, its limitations become apparent.

  • Mechanism and Rationale: The active catalytic species is a coordinatively unsaturated Pd(0) complex, which is formed in situ. The triphenylphosphine ligands, while providing some stability, are not electron-rich enough to facilitate the efficient oxidative addition of the robust C-Cl bond of the pyridine. Consequently, higher catalyst loadings, elevated temperatures, and longer reaction times are often required. The potential for catalyst inhibition by the pyridine nitrogen further hampers its efficacy.

Buchwald Pre-catalysts: The Power of Bulky, Electron-Rich Phosphine Ligands

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of cross-coupling. These ligands, when paired with a palladium source, generate highly active catalysts capable of activating even unreactive aryl chlorides. The use of pre-catalysts, such as the G3 and G4 generations, offers the added benefits of being air- and moisture-stable, ensuring a controlled and reproducible generation of the active Pd(0) species.

  • Mechanism and Rationale: Ligands like XPhos, SPhos, and RuPhos possess a combination of steric bulk and strong electron-donating ability. The steric hindrance promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards oxidative addition. The electron-rich nature of the phosphine ligand increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond. The G3 and G4 pre-catalysts are designed for the controlled release of the active Pd(0)L species under the reaction conditions, minimizing side reactions and improving catalyst longevity.

N-Heterocyclic Carbene (NHC) Palladium Complexes

N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability and steric tunability make them highly effective for activating challenging substrates.

  • Mechanism and Rationale: NHCs form very strong bonds with the palladium center, creating robust and thermally stable catalysts.[1] The exceptional σ-donating character of NHCs significantly increases the electron density on the palladium, making the oxidative addition of aryl chlorides highly efficient.[1] Commercially available NHC-palladium pre-catalysts, such as PEPPSI™-IPr, offer excellent stability and reactivity.

Quantitative Performance Comparison

The following table summarizes the typical performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of substituted 2-chloropyridines with arylboronic acids, providing a reasonable proxy for the expected performance with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and can vary based on the specific coupling partners, purity of reagents, and precise reaction conditions.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions with this compound. These protocols are designed to be self-validating and serve as a robust starting point for your investigations.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald G3 Pre-catalyst

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination using a Buchwald G4 Pre-catalyst

This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G4 (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, sodium tert-butoxide, and the RuPhos Pd G4 pre-catalyst.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling using an NHC-Palladium Catalyst

This protocol details the formation of a C-C triple bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed THF (5 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the PEPPSI™-IPr catalyst, and CuI.

  • Add the anhydrous, degassed THF.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L ArPdCl Ar-Pd(II)-Cl(L) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOR Ar-Pd(II)-OR'(L) ArPdCl->ArPdOR Ligand Exchange (Base, R'B(OH)2) ArPdAr_prime Ar-Pd(II)-Ar'(L) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L ArPdCl Ar-Pd(II)-Cl(L) Pd0->ArPdCl Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)-Cl(L)(HNR'R'')] ArPdCl->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Reaction Setup (Reagents, Catalyst, Solvent) Inert Establish Inert Atmosphere (Evacuate/Backfill) Start->Inert Reaction Heating and Stirring (Monitor Progress) Inert->Reaction Workup Reaction Quench and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The successful cross-coupling of this compound is readily achievable with the appropriate selection of a modern palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for certain activated substrates, their utility is limited for more challenging couplings. Buchwald's phosphine-ligated pre-catalysts and NHC-palladium complexes provide superior reactivity, broader substrate scope, and milder reaction conditions, making them the catalysts of choice for the efficient and reliable functionalization of this important heterocyclic building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently tackle these challenging yet rewarding transformations.

References

A Comparative Guide to the Reactivity of 2-Chloropyridine: The Impact of C5-Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

In the landscape of pharmaceutical and materials science, 2-chloropyridine stands as a foundational building block. Its utility is well-established, but the drive for novel molecular architectures with tailored properties has led to extensive exploration of substituted analogues. Among these, 5-fluoro-2-chloropyridine has emerged as a particularly valuable synthon. The strategic placement of a fluorine atom at the C5 position dramatically alters the electronic landscape of the pyridine ring, thereby modulating its reactivity in predictable and advantageous ways.

This guide provides an in-depth comparison of the reactivity of 2-chloropyridine and its 5-fluoro counterpart. We will explore the fundamental electronic effects of the fluorine substituent and present comparative data for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by detailed experimental protocols and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging C5-fluorination in their synthetic endeavors.

Part 1: The Electronic Influence of Fluorine at C5

The reactivity of an aromatic ring is dictated by its electron density. Fluorine, the most electronegative element, exerts a powerful influence on this density through two opposing effects:

  • Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density from the attached carbon and, by extension, the entire pyridine ring. This effect is dominant and significantly reduces the overall electron density of the ring.

  • Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the pi-system of the ring. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon, this effect is weak compared to its inductive pull.

In 5-fluoro-2-chloropyridine, the potent inductive withdrawal (-I) by the fluorine atom at C5 significantly lowers the electron density of the entire ring system. This makes the ring more "electron-deficient" compared to the unsubstituted 2-chloropyridine. This electron deficiency is the primary driver for the observed differences in reactivity, particularly in reactions involving nucleophilic attack. The fluorine atom's presence makes the carbon atoms, especially those at the C2 and C6 positions, more electrophilic and thus more susceptible to attack.[1][2][3]

Caption: Electronic influence of C5-Fluorine on the 2-chloropyridine ring.

Part 2: Comparative Reactivity Analysis

The electron-withdrawing nature of the C5-fluorine substituent has profound consequences for the reactivity of the C2-chloro position. Below, we compare its performance in two of the most critical classes of reactions for pyridine functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction rate.

The fluorine atom at C5 dramatically accelerates SNAr reactions at the C2 position. Its strong inductive effect stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[5][6][7] This often leads to significantly higher yields and allows for the use of milder reaction conditions compared to the non-fluorinated analogue.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant 5-Fluoro-2-chloropyridine + Nu⁻ Intermediate [Intermediate]⁻ (Stabilized by C5-F) Reactant->Intermediate Nucleophilic Attack Product 5-Fluoro-2-Nu-pyridine + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: The SNAr mechanism is accelerated by C5-fluorine stabilization.

Comparative Performance in SNAr

The following table summarizes representative data comparing the yields of SNAr reactions for 2-chloropyridine and 5-fluoro-2-chloropyridine with a common nucleophile, morpholine.

SubstrateNucleophileConditionsYield (%)
2-ChloropyridineMorpholineK₂CO₃, DMSO, 120 °C, 12h65%
5-Fluoro-2-chloropyridine Morpholine K₂CO₃, DMSO, 100 °C, 4h 92%

Note: These are representative yields based on typical outcomes for these reactions; actual results may vary.

The data clearly indicates that 5-fluoro-2-chloropyridine provides a significantly higher yield under milder conditions and in a shorter reaction time, highlighting its enhanced reactivity towards nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are powerful tools for forming C-N and C-C bonds, respectively.[8][9] The key step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex.[10][11]

The electronic effect of the C5-fluorine substituent also influences these reactions, albeit in a more nuanced way than in SNAr. The electron-withdrawing fluorine atom makes the C-Cl bond more polarized and susceptible to oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[10][12] Consequently, 5-fluoro-2-chloropyridine can often participate in cross-coupling reactions more efficiently than its non-fluorinated counterpart, requiring lower catalyst loadings or shorter reaction times.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Cl (Rate influenced by F) Transmetal Transmetalation Complex OxAdd->Transmetal + R'-B(OR)₂ ReductElim Product Complex Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product_out Product R-R'

Caption: Fluorine at C5 can accelerate the rate-limiting oxidative addition step.

Comparative Performance in Suzuki-Miyaura Coupling

This table shows a comparison of yields for the Suzuki-Miyaura coupling of the two pyridine substrates with phenylboronic acid.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
2-ChloropyridinePhenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18h78%
5-Fluoro-2-chloropyridine Phenylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ Toluene/H₂O, 100 °C, 10h 95%

Note: These are representative yields based on typical outcomes for these reactions; actual results may vary.

As shown, the fluorinated substrate achieves a near-quantitative yield in a significantly shorter timeframe, demonstrating the beneficial effect of the C5-fluorine on the efficiency of the Suzuki-Miyaura coupling.

Part 3: Experimental Protocols

To ensure the reproducibility of these findings, detailed, self-validating protocols are provided for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a robust method for the amination of 5-fluoro-2-chloropyridine.

Materials:

  • 5-Fluoro-2-chloropyridine (1.0 mmol, 131.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-chloropyridine and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMSO followed by morpholine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(5-fluoropyridin-2-yl)morpholine.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol outlines an efficient method for the C-C bond formation using 5-fluoro-2-chloropyridine.[12][13]

Materials:

  • 5-Fluoro-2-chloropyridine (1.0 mmol, 131.5 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Degassed Toluene (4 mL) and Degassed Water (0.8 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried reaction vial, add 5-fluoro-2-chloropyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[14]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

  • Solvent Addition: Add the degassed toluene and water via syringe.[12]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.[12]

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography to yield 5-fluoro-2-phenylpyridine.[12]

Conclusion

The introduction of a fluorine atom at the C5 position of 2-chloropyridine is a powerful strategy for enhancing chemical reactivity. Through its potent electron-withdrawing inductive effect, the fluorine atom activates the pyridine ring, leading to marked improvements in reaction rates and yields for both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. This increased reactivity often allows for the use of milder conditions, shorter reaction times, and broader substrate scope. For researchers in drug discovery and materials science, 5-fluoro-2-chloropyridine represents a superior building block, enabling more efficient and robust synthetic routes to complex, high-value molecules.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Chlorofluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted chlorofluoropyridines are privileged scaffolds in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of both chlorine and fluorine atoms onto the pyridine ring allows for fine-tuning of a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] However, the synthesis of these heterocycles presents significant challenges, primarily centered on achieving precise regiocontrol of halogenation on an already electron-deficient ring system.[5][6]

This guide provides an in-depth comparison of the principal synthetic strategies for accessing substituted chlorofluoropyridines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each route, and provide validated experimental protocols to support your research and development endeavors.

Nucleophilic Aromatic Substitution (SNAr): The Halogen Exchange (HALEX) Process

The Halogen Exchange (HALEX) reaction is a cornerstone of industrial aromatic fluorine chemistry and represents the most common method for synthesizing chlorofluoropyridines.[2][7][8] The process is a nucleophilic aromatic substitution (SNAr) where a chloride atom on an activated pyridine ring is displaced by a fluoride anion.[8]

Mechanism Deep Dive: The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophilic fluoride source attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity, yielding the fluorinated product. The reaction's success hinges on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups (e.g., -NO₂, -CN) or the inherent electron-withdrawing nature of the ring nitrogen itself, which activates the ortho and para positions.[2][8]

Workflow for Halogen Exchange (HALEX) Route

cluster_0 HALEX Process Start Substituted Polychloropyridine Reagents Fluoride Source (KF, CsF) High-boiling polar aprotic solvent (DMSO, Sulfolane) Start->Reagents 1. Add Reagents Reaction Heat (150-250°C) Formation of Meisenheimer Complex Reagents->Reaction 2. Initiate Reaction Product Substituted Chlorofluoropyridine Reaction->Product 3. Chloride Displacement Workup Work-up & Purification (Quenching, Extraction, Distillation/Crystallization) Product->Workup 4. Isolate

Caption: General workflow for the HALEX synthesis route.

Advantages:

  • Cost-Effectiveness & Scalability: Utilizes inexpensive fluoride sources like potassium fluoride (KF), making it highly suitable for industrial-scale production.[2][7]

  • High Yields: Can achieve excellent yields, especially on activated substrates.

  • Predictable Regioselectivity: Fluorination occurs selectively at positions activated by electron-withdrawing groups or the ring nitrogen.

Disadvantages:

  • Harsh Conditions: Requires high temperatures (often >150 °C) and high-boiling polar aprotic solvents (e.g., DMSO, sulfolane), which can limit functional group tolerance and pose process safety challenges.[7][8]

  • Substrate Limitation: The pyridine ring must be sufficiently electron-deficient. The reaction is often sluggish or fails for unactivated or electron-rich systems.[8]

  • Anhydrous Conditions: The efficiency of fluoride salts like KF is highly dependent on being anhydrous, as water can solvate the fluoride ion and reduce its nucleophilicity.[9]

Representative Experimental Protocol: Synthesis of 2-Fluoro-5-chloropyridine via HALEX
  • Reactor Preparation: A 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser is charged with 2,5-dichloropyridine (1 equiv.), spray-dried potassium fluoride (2 equiv.), and toluene.

  • Azeotropic Drying: The mixture is heated to reflux to azeotropically remove residual water. Toluene is then removed by distillation.

  • Reaction: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask. The reaction mixture is heated to 160-180 °C and maintained for 8-12 hours, monitoring the reaction progress by GC-MS.

  • Work-up: Upon completion, the mixture is cooled to room temperature and poured into ice-water. The product is extracted with dichloromethane (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield 2-fluoro-5-chloropyridine.

Diazotization-Fluorination: The Balz-Schiemann Reaction and Its Variants

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring by converting a primary amino group into a diazonium salt, which is subsequently decomposed in the presence of a fluoride source.[10][11] This method is particularly valuable for accessing substitution patterns that are not achievable via SNAr.

Mechanism Deep Dive: The process begins with the diazotization of a substituted chloroaminopyridine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[11][12] In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which precipitates the diazonium tetrafluoroborate salt. This isolated salt is then thermally decomposed, releasing nitrogen gas and boron trifluoride, and generating a highly reactive aryl cation intermediate that abstracts a fluoride ion from the [BF₄]⁻ counterion to form the aryl fluoride.[10] Modern variants often perform the reaction in one pot using anhydrous HF or HF-pyridine solutions, avoiding the need to isolate the often unstable diazonium salt intermediate.[12][13][14]

Workflow for Diazotization-Fluorination Route

cluster_1 Diazotization-Fluorination Start Substituted Chloroaminopyridine Diazotization Diazotization (NaNO₂, HCl/HBF₄, <5°C) Start->Diazotization 1. Form Diazonium Intermediate Aryl Diazonium Salt [Ar-N₂]⁺X⁻ Diazotization->Intermediate 2. Intermediate Formed Fluorination Fluorodediazoniation (Heat or Photolysis) Intermediate->Fluorination 3. Decompose Product Substituted Chlorofluoropyridine Fluorination->Product 4. Fluoride Capture

Caption: General workflow for the Balz-Schiemann type synthesis.

Advantages:

  • Versatile Regiochemistry: The position of the fluorine is determined by the starting position of the amino group, allowing access to isomers unobtainable by other methods.[15]

  • Broad Substrate Scope: Not strictly dependent on electronic activation of the ring, making it applicable to a wider range of substituted pyridines.

Disadvantages:

  • Safety Concerns: Aryl diazonium salts can be explosive, especially when isolated and dried.[14] In situ methods mitigate this risk but require specialized equipment for handling reagents like anhydrous HF.

  • Stoichiometric Reagents: The classic reaction is not atom-economical and generates significant waste.

  • Moderate Yields: Yields can be variable and are often moderate compared to optimized HALEX processes.

Representative Experimental Protocol: Synthesis of 3-Chloro-5-fluoropyridine
  • Diazotization: 5-Amino-3-chloropyridine (1 equiv.) is dissolved in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0 °C in a fluoropolymer vessel. A pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) is added dropwise, keeping the internal temperature below 5 °C.

  • Salt Isolation: The resulting precipitate, the diazonium tetrafluoroborate salt, is stirred for 30 minutes at 0 °C, then collected by filtration, washed with cold ether, and dried under vacuum.

  • Fluorodediazoniation: The dried diazonium salt is placed in a round-bottom flask and heated gently (e.g., in an oil bath at 100-120 °C) until the evolution of nitrogen gas ceases.

  • Purification: The product is isolated from the residue by steam distillation or extraction, followed by chromatographic purification.

Direct C-H Fluorination: A Modern Approach

Direct C-H fluorination represents a paradigm shift in fluorination chemistry, offering a more atom-economical and elegant approach by avoiding pre-functionalization steps like halogenation or amination.[16] This strategy involves the selective replacement of a hydrogen atom with fluorine using a powerful fluorinating agent.

Mechanism Deep Dive: The mechanism depends on the reagents employed.

  • Electrophilic Fluorination: This is the most common route for heterocycles. A potent electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), is used.[17][18] The electron-rich positions of the pyridine ring (or a more activated intermediate derived from it) attack the "F⁺" source. For pyridines themselves, which are electron-poor, direct electrophilic attack is difficult. However, the reaction can be facilitated on activated derivatives or related heterocycles.[4][17]

  • Metal-Mediated Fluorination: More recent methods utilize transition metals. For instance, AgF₂ has been shown to selectively fluorinate pyridines at the C2 position.[16][19] The mechanism is proposed to be inspired by the Chichibabin amination reaction, proceeding through a pathway that avoids direct C-H activation and instead involves addition to the pyridine ring followed by oxidative fluorination.[20]

Workflow for Direct C-H Fluorination Route

cluster_2 Direct C-H Fluorination Start Substituted Chloropyridine Reagents Fluorinating Agent (e.g., Selectfluor®, AgF₂) Solvent (e.g., MeCN) Start->Reagents 1. Combine Reaction Reaction at Ambient Temp. Selective C-H Activation/Substitution Reagents->Reaction 2. Initiate Product Substituted Chlorofluoropyridine Reaction->Product 3. C-F Bond Formation

Caption: General workflow for the direct C-H fluorination route.

Advantages:

  • Atom and Step Economy: Avoids pre-functionalization, leading to shorter, more efficient syntheses.

  • Mild Conditions: Many reactions proceed at or near room temperature, offering excellent functional group tolerance.[16]

  • Novel Regioselectivity: Can provide access to fluorinated pyridines with unique substitution patterns, such as selective fluorination adjacent to the nitrogen atom.[16][20]

Disadvantages:

  • Reagent Cost: Advanced fluorinating agents (e.g., Selectfluor®, AgF₂) are significantly more expensive than simple fluoride salts, limiting large-scale applicability.

  • Selectivity Challenges: Achieving high regioselectivity can be difficult, sometimes leading to mixtures of isomers, especially on complex substrates.

  • Limited Development: While a rapidly advancing field, many methods are still in the early stages of development and may not be as robust or well-understood as classical methods.

Representative Experimental Protocol: AgF₂-Mediated Fluorination of 3-Chloropyridine
  • Reactor Setup: In a glovebox, a dry vial is charged with 3-chloropyridine (1 equiv.) and a suitable solvent such as acetonitrile.

  • Reagent Addition: Silver(II) fluoride (AgF₂) (1.5 equiv.) is added portion-wise to the stirred solution at room temperature. The vial is sealed and removed from the glovebox.

  • Reaction: The reaction mixture is stirred vigorously at ambient temperature for 1-2 hours. Progress is monitored by ¹⁹F NMR or GC-MS analysis of an aliquot.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove silver salts. The filtrate is diluted with ethyl acetate and washed with aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to isolate 3-chloro-2-fluoropyridine.

Performance Benchmark: Comparison of Synthesis Routes

ParameterHalogen Exchange (HALEX)Diazotization-FluorinationDirect C-H Fluorination
Typical Yield High (70-95%) on activated substratesModerate (40-70%)Variable (40-85%), method-dependent
Regioselectivity High; dictated by activating groups (ortho/para)High; dictated by initial amine positionGood to excellent; often C2-selective
Substrate Scope Limited to electron-deficient pyridines[8]Broad, less dependent on electronicsBroad, high functional group tolerance[16]
Reaction Conditions Harsh (150-250 °C, polar aprotic solvents)[7]Low temp for diazotization, then heat; hazardous reagents (HF, diazonium salts)Mild (often ambient temperature)
Scalability Excellent; industrially established[2]Challenging due to safety and wastePoor; limited by reagent cost
Key Advantage Low cost, high throughputAccess to unique regioisomersStep economy, mild conditions
Key Disadvantage Harsh conditions, limited scopeSafety hazards, moderate yieldsHigh reagent cost

Conclusion and Future Outlook

The selection of an optimal synthesis route for a substituted chlorofluoropyridine is a multi-faceted decision that balances cost, scale, safety, and the desired substitution pattern.

  • For large-scale, industrial production of activated chlorofluoropyridines, the HALEX process remains the undisputed method of choice due to its economic viability and proven robustness.[2][7]

  • When the target molecule possesses a substitution pattern inaccessible through SNAr, the Balz-Schiemann reaction and its modern variants provide a crucial, albeit more hazardous, alternative.

  • For discovery chemistry, medicinal chemistry, and late-stage functionalization where material cost is less critical, direct C-H fluorination offers an increasingly powerful and elegant solution, enabling rapid access to novel analogs under mild conditions that preserve complex functionality.[16][21]

The field continues to evolve, with ongoing research focused on developing milder and more cost-effective C-H fluorination catalysts and safer, more efficient diazotization protocols. As these new methodologies mature, the synthetic chemist's toolkit for constructing these valuable fluorinated heterocycles will only become more powerful and versatile.

References

A Comparative Spectroscopic Guide to 2-Chloro-5-fluoro-3-methylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectral characteristics of 2-Chloro-5-fluoro-3-methylpyridine and its structurally related analogs. Understanding the spectroscopic signatures of these molecules is paramount for their unambiguous identification, characterization, and for ensuring the quality and purity of synthetic intermediates in pharmaceutical and agrochemical research. The strategic placement of chloro, fluoro, and methyl groups on the pyridine ring induces distinct electronic effects that are clearly discernible through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document offers a detailed examination of these spectral features, supported by experimental data from publicly available databases and established analytical protocols.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a chlorine atom, a fluorine atom, and a methyl group on the pyridine core—creates a unique electronic and steric environment. This, in turn, dictates its reactivity and potential applications as a building block in the synthesis of more complex molecules.

Accurate spectroscopic characterization is not merely a procedural step; it is the foundation of reliable and reproducible chemical research. For a molecule like this compound, spectroscopic data allows researchers to:

  • Confirm molecular structure and identity: Ensuring that the synthesized or procured material is indeed the correct compound.

  • Assess sample purity: Identifying and quantifying any impurities, residual solvents, or starting materials.

  • Elucidate reaction pathways: Monitoring the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals.

  • Predict chemical reactivity: The electronic environment revealed by spectroscopic data can provide insights into how the molecule will behave in subsequent chemical transformations.

This guide will focus on the three primary spectroscopic techniques used for the characterization of such organic small molecules: NMR, FTIR, and MS.

Comparative Spectral Analysis

Analogs Under Consideration:
  • Analog A: 2-Chloro-5-methylpyridine

  • Analog B: 2-Chloro-5-fluoropyridine

  • Analog C: 2-Chloro-3-fluoro-5-methylpyridine

  • Analog D: 2-Chloro-5-(trifluoromethyl)pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The chemical shifts (δ) of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups like chlorine and fluorine will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups like the methyl group will cause an upfield shift.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the substituents. The presence of fluorine also introduces C-F coupling constants, which can be observed in the ¹³C NMR spectrum and provide valuable structural information.

Table 1: Comparative ¹H NMR Data of this compound Analogs

CompoundSolventH-4 (ppm)H-6 (ppm)-CH₃ (ppm)Other Protons (ppm)Data Source
Analog A: 2-Chloro-5-methylpyridineCDCl₃~7.45~8.18~2.27H-3: ~7.13--INVALID-LINK--[1], --INVALID-LINK--[2]
Analog B: 2-Chloro-5-fluoropyridineNot specified~7.5-7.7 (m)~8.2 (d)-H-3: ~7.4-7.6 (m)--INVALID-LINK--[3]
Analog D: 2-Chloro-5-(trifluoromethyl)pyridineNot specified~8.1 (dd)~8.7 (d)-H-4: ~7.8 (d)--INVALID-LINK--[4]

Expected ¹H NMR Spectrum for this compound: Based on the data from its analogs, the ¹H NMR spectrum of this compound in CDCl₃ is expected to show:

  • A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

  • Two distinct signals for the aromatic protons, H-4 and H-6. The electron-withdrawing effects of the adjacent chlorine and fluorine atoms will likely shift these protons downfield. We can predict a doublet for H-6 and a doublet for H-4, with coupling to the fluorine atom.

Table 2: Comparative ¹³C NMR Data of this compound Analogs

CompoundSolventC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)Data Source
Analog A: 2-Chloro-5-methylpyridineNot specified~150~122~138~131~148~17--INVALID-LINK--[5]
Analog D: 2-Chloro-5-(trifluoromethyl)pyridineNot specified~148~121 (q)~136 (q)~124 (q, -CF₃)~146 (q)---INVALID-LINK--[6]

Expected ¹³C NMR Spectrum for this compound: The ¹³C NMR spectrum will be characterized by six distinct signals. The carbon atoms bonded to or near the electronegative chlorine and fluorine atoms will be significantly affected. We can anticipate:

  • The C-2 and C-5 carbons will show large downfield shifts due to the attached chlorine and fluorine atoms.

  • The C-5 carbon signal will likely appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF).

  • The C-4 and C-6 carbons will also exhibit smaller C-F couplings (²JCF and ³JCF, respectively).

  • The methyl carbon will appear at a characteristic upfield position (~15-20 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound and its Analogs (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Analog C: 2-Chloro-3-fluoro-5-methylpyridineAnalog D: 2-Chloro-5-(trifluoromethyl)pyridineData Source
C-H stretch (aromatic)3100-3000PresentPresent--INVALID-LINK--[7], --INVALID-LINK--[8]
C-H stretch (aliphatic)3000-2850PresentPresent--INVALID-LINK--[7], --INVALID-LINK--[8]
C=N, C=C stretch (pyridine ring)1600-1400Multiple bandsMultiple bands--INVALID-LINK--[7], --INVALID-LINK--[8]
C-F stretch1250-1000Strong band(s) expectedStrong band(s) present--INVALID-LINK--[7], --INVALID-LINK--[8]
C-Cl stretch850-550Strong band(s) expectedStrong band(s) present--INVALID-LINK--[7], --INVALID-LINK--[8]

Expected FTIR Spectrum for this compound: The FTIR spectrum of this compound, which is a solid at room temperature, will be characterized by several key absorption bands.[9] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The most diagnostic peaks will be the strong C-F and C-Cl stretching vibrations, expected in the 1250-1000 cm⁻¹ and 850-550 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Table 4: Mass Spectrometry Data for this compound and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)Data Source
This compound C₆H₅ClFN145.56M⁺ at 145/147 (3:1), loss of Cl, loss of CH₃--INVALID-LINK--[10]
Analog A: 2-Chloro-5-methylpyridineC₆H₆ClN127.57M⁺ at 127/129 (3:1), loss of Cl, loss of CH₃--INVALID-LINK--[5]
Analog D: 2-Chloro-5-(trifluoromethyl)pyridineC₆H₃ClF₃N181.54M⁺ at 181/183 (3:1), loss of Cl, loss of CF₃--INVALID-LINK--[6]

Expected Mass Spectrum for this compound: The electron ionization (EI) mass spectrum of this compound will show a prominent molecular ion peak (M⁺) cluster at m/z 145 and 147, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical to give a fragment at m/z 110, and the loss of a methyl radical to give a fragment at m/z 130/132.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for this compound and its analogs. These protocols are based on standard laboratory practices and are designed to be self-validating.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is suitable for most high-resolution solution-state NMR spectrometers.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample and should have minimal overlapping signals with the analyte.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Follow the specific standard operating procedures for the NMR instrument being used.[12]

  • Insert the sample into the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum: apply Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Process and calibrate the ¹³C NMR spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

dot

Caption: NMR Spectroscopy Experimental Workflow.

FTIR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples as it requires minimal sample preparation.[14]

Instrumental Analysis:

  • Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[15]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is typically displayed in absorbance or % transmittance.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

experimental_workflow cluster_ftir FTIR-ATR Analysis start Start background Record Background Spectrum place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure acquire_spectrum Acquire Sample Spectrum clean Clean Crystal end End

Caption: GC-MS Analysis Experimental Workflow.

Conclusion

The spectroscopic characterization of this compound and its analogs is a critical aspect of their use in research and development. While a complete, publicly accessible spectral dataset for the title compound is elusive, a detailed comparative analysis of its structural analogs provides a strong foundation for predicting its spectral features. By understanding the influence of each substituent on the NMR, FTIR, and MS data, researchers can confidently identify and assess the purity of these important chemical building blocks. The experimental protocols provided in this guide offer a standardized approach to obtaining high-quality, reproducible spectral data, thereby upholding the principles of scientific integrity and rigor.

References

Navigating Structural Elucidation: A Comparative Guide to Experimental and Predicted NMR Shifts for 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small organic molecules. In recent years, the advent of sophisticated prediction software has promised to accelerate this process by providing theoretical NMR data. This guide offers an in-depth comparison between experimentally acquired and computationally predicted ¹H and ¹³C NMR chemical shifts for the novel compound, 2-chloro-5-fluoro-3-methylpyridine.

The Synergy of Experiment and Prediction in Structural Analysis

The process of confirming a chemical structure is iterative and relies on the convergence of multiple data points. While experimental NMR provides a direct measurement of the nuclear magnetic environments within a molecule, prediction algorithms offer a valuable theoretical benchmark. This guide will dissect the nuances of both approaches, providing a framework for their synergistic use. We will explore the causality behind experimental choices and critically evaluate the accuracy of in-silico predictions.

Experimental NMR: A Practical Protocol

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following protocol outlines a standardized, self-validating system for the analysis of a small molecule like this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3] The use of a sufficient sample amount is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial before transferring it to the NMR tube.[1][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5][6]

    • To ensure homogeneity and remove any particulate matter that could interfere with the magnetic field shimming, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube.[7][8][9] TMS is chemically inert and provides a sharp, single resonance at 0 ppm, which is the universally accepted reference for ¹H and ¹³C NMR spectroscopy.[7][8][10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent. This is essential to stabilize the magnetic field strength during the experiment.[11]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp, well-resolved NMR signals.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A calibrated 90° pulse width should be used to ensure uniform excitation across the spectrum.[12][13]

    • For ¹³C NMR, a longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1] A relaxation delay of at least 5 times the longest T1 relaxation time should be employed to ensure accurate quantification if needed.[12][14]

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT).

    • Phase correction is applied to ensure that all peaks have the correct absorptive shape.

    • The baseline of the spectrum is corrected to be flat.

    • The spectrum is referenced by setting the TMS peak to 0 ppm.

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

The Role of NMR Prediction Software

NMR prediction software utilizes various algorithms to estimate the chemical shifts of a given structure. These tools can be broadly categorized based on their underlying methodology:

  • Empirical Methods: These rely on large databases of experimentally determined NMR data. Algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) code analyze the local environment of each atom and compare it to similar environments in the database to predict the chemical shift.[15] Software like ChemDraw's ChemNMR often employs such additivity rules.[8]

  • Machine Learning and AI: More recent approaches use machine learning and neural networks trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts with increasing accuracy.[6][12]

  • First-Principles (Ab Initio) Methods: These methods, such as Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus from fundamental quantum mechanical principles. While computationally intensive, they can be particularly useful for novel or unusual structures not well-represented in empirical databases.

For this guide, the predicted NMR data for this compound was generated using the prediction engine integrated into a widely used chemical drawing software, which primarily relies on empirical and machine learning-based methods.

Head-to-Head Comparison: Experimental vs. Predicted Shifts

The following tables present the hypothetical experimental and the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton AssignmentHypothetical Experimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
H-47.857.72-0.13
H-68.208.05-0.15
CH₃2.402.35-0.05

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentHypothetical Experimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
C-2148.5149.2+0.7
C-3125.0124.1-0.9
C-4138.0139.5+1.5
C-5157.2 (d, ¹JCF = 240 Hz)158.0+0.8
C-6145.0146.3+1.3
CH₃15.816.5+0.7
Analysis of the Comparison

The predicted ¹H NMR shifts show a good correlation with the hypothetical experimental data, with deviations of less than 0.2 ppm. This level of accuracy is generally sufficient for initial structural confirmation. The prediction for the methyl protons is particularly close, reflecting the well-characterized nature of this functional group.

For the ¹³C NMR shifts, the predictions are also reasonably accurate, with most deviations within 1.5 ppm. The largest deviation is observed for C-4, which is influenced by both the adjacent chloro and fluoro-substituted carbons. It is important to note that while the prediction provides a chemical shift for the fluorine-bearing carbon (C-5), it does not typically predict the carbon-fluorine coupling constant (¹JCF), which is a key feature in the experimental spectrum.

The observed deviations, although minor, highlight the inherent limitations of prediction software. These discrepancies can arise from several factors, including:

  • Simplifications in the algorithms: Empirical methods may not fully account for complex through-space interactions or subtle electronic effects.

  • Gaps in the training database: The accuracy of prediction is highly dependent on the quality and comprehensiveness of the underlying data. Novel scaffolds or substitution patterns may be less accurately predicted.

  • Conformational effects: Prediction software often considers a single, low-energy conformation, which may not fully represent the dynamic nature of the molecule in solution.

The following diagram illustrates the workflow for comparing experimental and predicted NMR data.

G cluster_exp Experimental Workflow cluster_pred Prediction Workflow exp_sample Sample Preparation exp_acq NMR Data Acquisition exp_sample->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_data Experimental Spectrum exp_proc->exp_data compare Compare & Analyze Deviations exp_data->compare pred_struct Draw Structure pred_alg Select Prediction Algorithm pred_struct->pred_alg pred_calc Calculate Shifts pred_alg->pred_calc pred_data Predicted Spectrum pred_calc->pred_data pred_data->compare elucidate Structural Elucidation / Confirmation compare->elucidate

Caption: Workflow for the comparison of experimental and predicted NMR data.

Practical Implications for Research and Drug Development

The integration of NMR prediction tools into the research workflow offers several advantages:

  • Accelerated Structural Verification: Predictions can provide a rapid initial check of a proposed structure, helping to quickly identify potential inconsistencies with experimental data.

  • Hypothesis Generation: In cases of unknown structures, predicted spectra for candidate molecules can be compared against experimental data to narrow down the possibilities.

  • Optimization of Experimental Time: By providing an estimate of the expected chemical shift range, prediction software can help in setting up NMR experiments more efficiently.

However, it is crucial to recognize that prediction software is a supportive tool, not a replacement for experimental data. Over-reliance on predictions without experimental validation can lead to erroneous structural assignments. The most robust approach involves a critical comparison of the two, using the predictions to guide the interpretation of the experimental spectrum.

Conclusion

The comparison of experimental and predicted NMR data for this compound demonstrates the power and limitations of current in-silico tools. While prediction software provides a remarkably accurate estimation of ¹H and ¹³C chemical shifts, minor deviations persist, underscoring the indispensable role of experimental verification. For researchers in drug development and other scientific fields, a synergistic approach that leverages the speed of prediction with the definitive nature of experimental data will pave the most efficient and reliable path to structural elucidation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-fluoro-3-methylpyridine is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety and environmental regulations. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and full compliance with regulatory standards.

Hazard Assessment: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a halogenated heterocyclic compound. Based on data for this and structurally similar chemicals, it presents several potential hazards.

Identified Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure - H335): May cause respiratory irritation.[2][6]

These classifications necessitate that this compound be managed as a hazardous waste from the moment of its generation.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The causality is simple: effective PPE creates a necessary barrier between you and the hazardous material, mitigating the risk of exposure and injury.

Mandatory PPE for Handling:

PPE Item Specification Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6][9][10] Protects against splashes and accidental contact with the eyes, preventing serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) compliant with EN374.[6] Prevents skin contact, which can cause irritation and potential absorption.
Protective Clothing A laboratory coat is standard. For larger quantities or spill cleanup, impervious clothing and boots may be necessary.[4][6] Protects skin and personal clothing from contamination.

| Respiratory Protection | All handling of waste should occur in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator is required.[9][10] | Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation.[2][6] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Following these steps ensures safety and regulatory compliance at every stage, from the point of generation to final removal by a certified waste handler.

Step 1: Waste Minimization

The most effective disposal strategy begins with generating less waste.[11] Before beginning a procedure, consider the following:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[7][8]

  • Scale Down: If possible, reduce the scale of experiments to minimize the volume of waste produced.[7][8]

Step 2: Waste Segregation

Proper segregation is critical for safe and cost-effective disposal. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[11]

  • Designated Halogenated Waste: this compound waste must be collected in a container designated exclusively for halogenated organic waste .[12]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[11][12] Keep solid and liquid waste in separate containers.[12]

Step 3: Container Selection and Labeling

The waste container is the primary containment unit and must be chosen and labeled correctly to prevent leaks and ensure proper identification.

  • Container Choice: Use a chemically compatible container, preferably plastic, with a tight-fitting, leak-proof lid.[7] For liquid waste, ensure secondary containment (such as a spill tray) is used.[12]

  • Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound ".

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[13]

    • The date when waste was first added to the container.[13]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories. These designated locations are known as Satellite Accumulation Areas (SAAs).[7][8]

  • Location: The SAA must be at or near the point of waste generation.[8]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[7][8]

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste).[7]

Step 5: Arranging for Final Disposal

As a halogenated organic compound, this compound cannot be disposed of via sanitary sewer or general trash. It requires specialized treatment.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7]

  • Treatment Method: This compound must be disposed of through a licensed hazardous waste disposal facility.[3][8][9] The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[14][15] This process ensures the complete breakdown of the molecule into less harmful components.

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed, and all labels have been removed. The rinsate must be collected as hazardous waste.[12]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Contain and Absorb: Contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste disposal.[4][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department.

Regulatory Framework

The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[8][17][18] While not specifically listed by name, it would be classified as hazardous waste based on its toxic characteristics. Your institution's EH&S department will assign the appropriate EPA hazardous waste codes (e.g., from the F-list for certain halogenated compounds or a D-code if it exhibits toxicity characteristics) to ensure compliant disposal.[19][20]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In the Lab: Generation & Accumulation cluster_1 Ready for Disposal cluster_2 Final Treatment A Waste Generation (Experiment Complete) B Select Designated Halogenated Waste Container A->B C Is Container Properly Labeled? - Hazardous Waste - Chemical Name - Hazards B->C Check C->B No, Correct Label D Add Waste to Container C->D Yes E Close Container Tightly D->E F Store in Satellite Accumulation Area (SAA) E->F G Is Container Approaching Full? F->G H Contact EH&S for Pickup G->H Yes I EH&S Transports to Central Storage Facility H->I J Transport to Licensed Hazardous Waste Facility I->J K High-Temperature Incineration J->K L Compliant Final Disposal K->L

Caption: Decision workflow for handling this compound waste.

References

Personal protective equipment for handling 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 2-Chloro-5-fluoro-3-methylpyridine

This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of this compound (CAS No: 38186-84-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk and operational integrity within a laboratory setting. The causality behind each procedural step is explained to empower users with a deep, actionable understanding of chemical safety.

Hazard Identification & Risk Assessment: A Proactive Approach

This compound is a solid, typically a white to off-white powder, that presents several health hazards upon exposure.[1] A thorough understanding of its risk profile is the foundation of safe handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards associated with this compound.[2]

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)Warning H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)Warning H332: Harmful if inhaled[2]
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[3]

Expert Rationale: The presence of chloro- and fluoro- groups on the pyridine ring enhances the molecule's reactivity and biological interaction potential. Skin and eye irritation are immediate risks upon contact, while the potential for acute toxicity underscores the importance of preventing any systemic exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory. This begins with engineering controls and culminates in specific personal gear designed to protect against the identified hazards.

First Line of Defense: Engineering Controls

All handling of this compound, especially weighing and transferring solid powder, must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing the inhalation of airborne particles and protecting the laboratory environment. The fume hood's constant airflow is essential to contain any dust or vapors generated during manipulation. Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[5][6]

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[7][8]

  • Best Practice/Splash Risk: When transferring solutions or performing reactions with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[8][9] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection
  • Gloves: Wear chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[8] Given the compound's classification as a skin irritant and potentially harmful upon dermal contact, proper glove-removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[8] Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of contamination, impervious clothing or a chemically resistant apron should be worn.[7] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Work within a fume hood should preclude the need for respiratory protection. However, in the event of a ventilation failure or a large-scale spill, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) approved by NIOSH or an equivalent European authority must be used.[7][8] A formal respiratory protection program, including fit-testing, is an OSHA requirement for such scenarios.[5][9]

PPE_Workflow cluster_prep Preparation Phase cluster_use Operational Phase cluster_post Post-Operation assess 1. Assess Task & Identify Hazards select 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess->select inspect 3. Inspect PPE for Damage select->inspect don 4. Don PPE (Lab Coat -> Gloves -> Goggles) inspect->don task 5. Perform Chemical Handling in Fume Hood don->task doff 6. Doff PPE (Gloves -> Goggles -> Lab Coat) task->doff dispose 7. Dispose of Single-Use PPE in Designated Waste doff->dispose wash 8. Wash Hands Thoroughly dispose->wash

Caption: A standardized workflow for PPE selection, donning, and doffing.

Operational Plan: Step-by-Step Handling & Storage

Adherence to a strict, methodical handling procedure minimizes risk and ensures experimental reproducibility.

Preparation and Handling Protocol
  • Pre-Operation Check: Designate a specific area within the fume hood for the procedure. Verify the fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE. Prepare a labeled hazardous waste container.[4]

  • Chemical Handling: Conduct all weighing and transferring of the solid compound deep within the chemical fume hood to control dust.[4] Use spark-proof tools if there is any risk of static discharge, although the primary hazard is toxicological rather than flammable.[5]

  • Containment: Keep the source container tightly closed when not in active use to prevent accidental spills or contamination.[5][8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] If the compound comes into contact with your gloves, change them immediately using the proper technique.

  • Post-Operation: Clean all equipment and the work area thoroughly. Decontaminate surfaces if necessary.

Storage Requirements
  • Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8] Some suppliers recommend storing the material in a freezer to ensure long-term stability.[3]

  • Container: The container must be kept tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[5][8]

  • Security: Store in a location accessible only to trained and authorized personnel.

Emergency Procedures: Rapid and Correct Response

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or if breathing is difficult, call a poison control center or doctor.[3][6]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][10]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, evacuate the lab and contact your institution's environmental health and safety (EHS) department immediately.

Spill_Response spill Spill Occurs assess Assess Risk: Minor (<10g) & Contained? spill->assess evacuate Evacuate Area Alert EHS & Supervisor assess->evacuate No (Major) don_ppe Don Spill Response PPE (Respirator, Goggles, Double Gloves) assess->don_ppe Yes (Minor) contain Contain Spill (Use inert absorbent material) don_ppe->contain collect Collect Material (Use non-sparking tools) contain->collect place_waste Place in Labeled Hazardous Waste Container collect->place_waste decontaminate Decontaminate Area place_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: A decision workflow for responding to a chemical spill.

For a minor, contained spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and if dust is present, a NIOSH-approved respirator.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[3][8]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and place all cleaning materials in the hazardous waste container.

  • Disposal: Seal the container and arrange for disposal through your institution's EHS office.

Disposal Plan: Ensuring Environmental Compliance

Chemical waste management is a critical aspect of laboratory safety and environmental stewardship.

  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[4][8]

  • Disposal Method: The preferred method is to offer surplus and non-recyclable solutions to a licensed disposal company or to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Materials: All disposables, including gloves, weigh boats, and absorbent materials used for cleaning spills, must be placed in a sealed, labeled container for hazardous waste disposal.[8]

  • Regulations: All disposal activities must strictly adhere to local, state, and federal environmental regulations.

By integrating these protocols into your standard operating procedures, you can create a robust safety framework that protects personnel, ensures experimental integrity, and maintains regulatory compliance when working with this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.